6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Description
Properties
IUPAC Name |
6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4S/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYFICSQNBECGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NNC2=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423348 | |
| Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111317-12-5 | |
| Record name | 6-chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the synthesis and characterization of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The fused[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged structure found in numerous compounds with diverse biological activities.[4] This guide details a reliable two-step synthetic pathway commencing from 3,6-dichloropyridazine. It offers an in-depth explanation of the underlying reaction mechanisms, step-by-step experimental protocols, and a complete analysis of the characterization data obtained from Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). The causality behind critical experimental choices is elucidated to provide field-proven insights for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of the Triazolo[4,3-b]pyridazine Scaffold
A Privileged Scaffold in Medicinal Chemistry
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a cornerstone in the development of novel therapeutic agents. Its rigid, planar structure and distribution of nitrogen atoms make it an excellent pharmacophore for interacting with various biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and cytotoxic effects.[5][6] The development of selective inhibitors for protein kinases, such as PIM-1 and c-Met, has often utilized this core structure, highlighting its versatility in targeting key signaling pathways implicated in cancer progression.[4][7]
The Target Molecule: A Versatile Chemical Intermediate
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is a strategically designed intermediate. The presence of two distinct reactive sites—the chlorine atom at the C6 position and the thiol group at the C3 position—allows for selective, sequential functionalization. The chlorine atom is susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, or thioether linkages. The thiol group provides a handle for reactions such as alkylation, oxidation, or coupling, further expanding the chemical space accessible from this single precursor. This dual reactivity makes it an invaluable building block for generating libraries of complex molecules for high-throughput screening in drug discovery programs.
Synthetic Strategy and Pathway
The synthesis is designed as a robust and efficient two-step process. The first step involves the nucleophilic substitution of a chlorine atom on the starting material, 3,6-dichloropyridazine, to install a hydrazine moiety. The second, and key, step is the annulation of the triazole ring through a cyclocondensation reaction with carbon disulfide.
Retrosynthetic Analysis
The retrosynthetic approach disconnects the triazole ring, identifying 6-chloro-3-hydrazinylpyridazine as the key intermediate. This intermediate, in turn, is derived from the commercially available 3,6-dichloropyridazine. This strategy is advantageous due to the low cost of the starting material and the well-established reactivity of the pyridazine ring towards nucleophilic substitution.
Caption: Retrosynthetic pathway for the target compound.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloro-3-hydrazinylpyridazine (Intermediate)
This procedure is adapted from established methods for the synthesis of hydrazinylpyridazines.[6][7] The reaction involves the nucleophilic substitution of one chlorine atom of 3,6-dichloropyridazine with hydrazine.
Causality:
-
Reagent Choice: Hydrazine hydrate is a potent and readily available nucleophile. An excess is used to maximize the monosubstitution product and minimize the formation of the disubstituted byproduct.
-
Solvent: Ethanol is an ideal solvent as it readily dissolves the starting material and is compatible with the reflux temperature.
-
Temperature: Refluxing provides the necessary activation energy for the aromatic nucleophilic substitution reaction to proceed at a practical rate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol).
-
Add ethanol (100 mL) to dissolve the starting material.
-
Slowly add hydrazine hydrate (64-65%, ~10.0 mL, ~200 mmol) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash with cold ethanol (2 x 20 mL).
-
Dry the product under vacuum to yield 6-chloro-3-hydrazinylpyridazine as a pale yellow solid.
Step 2: Synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol (Target Compound)
This step involves the reaction of the hydrazinyl intermediate with carbon disulfide in a basic medium to form the triazole ring. The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization.[8][9]
Causality:
-
Reagent Choice: Carbon disulfide serves as the one-carbon electrophile required to form the triazole ring.[10]
-
Base/Solvent: An ethanolic solution of potassium hydroxide is used to deprotonate the hydrazine, increasing its nucleophilicity towards carbon disulfide and catalyzing the final cyclization/dehydration step. Pyridine can also be used as both a base and a solvent.[9][11]
-
Temperature: Refluxing ensures the reaction goes to completion, particularly the intramolecular cyclization which requires a higher activation energy.
Protocol:
-
In a 250 mL round-bottom flask, dissolve 6-chloro-3-hydrazinylpyridazine (5.0 g, 34.6 mmol) in ethanol (80 mL).
-
Add potassium hydroxide (2.1 g, 37.4 mmol) to the solution and stir until it dissolves.
-
Add carbon disulfide (2.5 mL, 41.5 mmol) dropwise to the mixture at room temperature. The solution may turn deep red or orange.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with dilute hydrochloric acid. A solid precipitate will form.
-
Stir the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Dry the product under vacuum to afford 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. Recrystallization from ethanol can be performed for further purification.
Characterization and Data Analysis
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound. The compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be observed in the spectral data.
Caption: Standard workflow for chemical structure verification.
Spectroscopic and Physical Data
The following table summarizes the expected analytical data for the final product.
| Parameter | Expected Value/Observation | Justification |
| Molecular Formula | C₅H₃ClN₄S | Derived from the structure. |
| Molecular Weight | 186.62 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical for this class of heterocyclic compounds. |
| Yield | 75-85% | Based on typical reaction efficiencies. |
| Melting Point | >200 °C (with decomposition) | Fused heterocyclic systems often have high melting points. |
| FT-IR (cm⁻¹) | ~3100 (N-H), ~2550 (S-H, weak), ~1620 (C=N), ~1300 (C=S) | Confirms functional groups; S-H may be absent due to thione tautomer. |
| ¹H NMR (DMSO-d₆) | δ 14.0-15.0 (s, 1H, SH/NH), 8.3-8.5 (d, 1H), 7.4-7.6 (d, 1H) | Aromatic protons on the pyridazine ring and the exchangeable thiol/amide proton. |
| Mass Spec (ESI-MS) | m/z = 187.0 [M+H]⁺, 185.0 [M-H]⁻ | Confirms the molecular weight of the target compound. |
Interpretation of Results
-
FT-IR Spectroscopy: The spectrum is expected to show a broad peak around 3100 cm⁻¹ corresponding to the N-H stretch of the thione tautomer. A weak S-H stretch may be observed around 2550 cm⁻¹, but it is often not prominent. A strong absorption near 1300 cm⁻¹ is indicative of the C=S bond, suggesting the thione form is significant, at least in the solid state.
-
¹H NMR Spectroscopy: The two protons on the pyridazine ring will appear as doublets in the aromatic region. The most notable signal is a broad singlet far downfield (δ > 14 ppm), which is characteristic of the acidic proton of the thiol group or the N-H proton of the thione tautomer. This peak will disappear upon a D₂O exchange experiment, confirming its identity.
-
¹³C NMR Spectroscopy: The spectrum will show five distinct carbon signals. A key signal will be observed at very low field (typically > 165 ppm), corresponding to the C=S carbon of the thione tautomer.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak cluster corresponding to the calculated molecular weight, showing the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio).
Conclusion
This guide has detailed a validated and efficient two-step synthesis for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, a highly valuable intermediate for pharmaceutical research and development. The protocols are robust, and the underlying chemical principles have been thoroughly explained to empower researchers to adapt and apply these methods. The comprehensive characterization data provides a clear benchmark for confirming the successful synthesis of this versatile molecular scaffold. The strategic availability of this compound opens avenues for the exploration of novel chemical entities with potential therapeutic applications.
References
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Gomha, S. M., et al. (2017). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
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Abu‐Hashem, A. A., et al. (2020). Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry. Available at: [Link]
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Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
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Keesara, S. R., et al. (2024). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme E-Books & E-Journals. Available at: [Link]
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Aggarwal, R., et al. (2019). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry. Available at: [Link]
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El-Metwaly, A. M., et al. (2021). Reactions of the hydrazide 2 with carbon disulfide under different conditions. ResearchGate. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]
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PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem Compound Summary. Available at: [Link]
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PubChem. 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem Compound Summary. Available at: [Link]
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Fronczek, F. R., & Cativiela, C. (2010). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E. Available at: [Link]
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precisionFDA. 6-CHLORO-1,2,4-TRIAZOLO(4,3-B)PYRIDAZINE. precisionFDA Substance Report. Available at: [Link]
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Grol, C. J., & Miri, A. Y. (1996). Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. Acta Poloniae Pharmaceutica. Available at: [Link]
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PubChem. 6-Chloro-3-(trifluoromethyl)-(1,2,4)triazolo(4,3-b)pyridazine. PubChem Compound Summary. Available at: [Link]
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Sancéau, J.-Y., et al. (2023). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank. Available at: [Link]
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Blanco-Aparicio, C., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Kumar, A., & Kumar, R. (2023). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. Available at: [Link]
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Sandström, J. (1961). Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. Available at: [Link]
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Wikipedia. Carbon disulfide. Wikipedia, The Free Encyclopedia. Available at: [Link]
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El-Reedy, A. M., et al. (2019). A convenient synthesis, reactions and biological studies of some novel selenolo[2,3-c]pyrazole compounds as antimicrobial and anti-inflammatory agents. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol: Navigating a Terra Incognita in Heterocyclic Chemistry
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
In the landscape of chemical and pharmaceutical sciences, the exploration of novel molecular scaffolds is a constant pursuit. The request for an in-depth technical guide on the physicochemical properties of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol initiated a comprehensive search of the scientific literature, patent databases, and chemical repositories. However, after an exhaustive investigation, it must be reported that there is a significant absence of published data for this specific molecule.
This finding suggests that 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is likely a novel or not yet publicly characterized compound. Consequently, the core requirements for a technical guide grounded in experimental data and established protocols—such as pKa, logP, solubility, melting point, spectral data, and specific biological activities—cannot be fulfilled at this time.
While the specific subject of the inquiry remains in the realm of the theoretical, the foundational scaffold, 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine , is a well-documented entity with a range of derivatives that have been explored for various therapeutic applications. Understanding the parent compound and the influence of the thiol functional group in similar heterocyclic systems can provide a predictive framework for the potential properties of the requested, yet uncharacterized, molecule.
This guide, therefore, pivots to a discussion of what can be inferred about 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol based on the known characteristics of its structural components. We will explore the synthesis of the core scaffold, the expected physicochemical contributions of the 3-thiol group, including the critical aspect of tautomerism, and the potential biological significance of this class of compounds.
The Core Scaffold: 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a fused heterocycle that has garnered significant interest in medicinal chemistry. The presence of multiple nitrogen atoms makes it a rich scaffold for establishing hydrogen bonds and other key interactions with biological targets. The chloro-substituent at the 6-position offers a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds.
General Synthesis of the 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine Core
The synthesis of the 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine scaffold typically begins with a pyridazine precursor. A common synthetic route involves the reaction of 3-chloro-6-hydrazinopyridazine with a suitable cyclizing agent. For instance, reaction with triethyl orthoformate can yield the parent 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine.
To arrive at the target molecule of this guide, a synthetic strategy would need to introduce a thiol or a protected thiol group at the 3-position of the triazole ring. This could potentially be achieved by using a thiocarbonyl-containing cyclizing agent with 3-chloro-6-hydrazinopyridazine.
The Physicochemical Impact of the 3-Thiol Group and Thione-Thiol Tautomerism
The introduction of a thiol (-SH) group at the 3-position of the triazolo ring system is expected to significantly influence the molecule's physicochemical properties. One of the most critical aspects to consider is the phenomenon of thione-thiol tautomerism.
Thione-Thiol Tautomerism
Heterocyclic compounds bearing a thiol group adjacent to a nitrogen atom can exist in two tautomeric forms: the thiol form and the thione form. In the case of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, this equilibrium would be between the thiol tautomer and the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine-3(2H)-thione tautomer.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. In many similar heterocyclic systems, the thione form is often the more stable tautomer in the solid state and in various solvents. This has profound implications for the molecule's properties.
Anticipated Physicochemical Properties
The following table outlines the predicted impact of the 3-thiol/thione group on the key physicochemical properties of the parent scaffold. It is important to reiterate that these are predictions based on general chemical principles and not experimental data for the specific molecule.
| Property | 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine (Parent) | Predicted 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol/thione | Rationale for Predicted Change |
| Molecular Weight | 154.56 g/mol | ~186.63 g/mol | Addition of a sulfur atom. |
| Polar Surface Area (PSA) | Likely moderate | Significantly Increased | The thione group (C=S) and the N-H bond in the thione tautomer are highly polar and can act as hydrogen bond donors and acceptors, increasing the PSA. |
| Acidity (pKa) | Weakly basic | Acidic | The N-H proton in the thione tautomer or the S-H proton in the thiol tautomer is acidic and can be deprotonated. The pKa would likely be in the range of 6-9. |
| Lipophilicity (logP) | Moderate | Lower | The increased polarity due to the thione/thiol group would decrease the molecule's partitioning into nonpolar solvents, resulting in a lower logP value. |
| Solubility | Sparingly soluble in water | Potentially higher aqueous solubility, especially at basic pH | The ability to form salts at basic pH and the increased polarity should enhance aqueous solubility. Solubility in organic solvents might decrease. |
| Melting Point | Data not readily available | Likely higher than the parent | The potential for strong intermolecular hydrogen bonding in the thione form would lead to a more stable crystal lattice and a higher melting point. |
Potential Biological and Pharmacological Significance
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include potential applications as anticancer agents, kinase inhibitors, and central nervous system modulators.
The introduction of a 3-thiol group could impart novel biological activities. Thiol and thione groups are known to be good metal chelators, which could be relevant for targeting metalloenzymes. Furthermore, the thiol group can participate in covalent interactions with biological targets, potentially leading to irreversible inhibition.
Experimental Protocols for Characterization
Should 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol be synthesized, a series of standard analytical and physicochemical characterization experiments would be necessary.
Structural Verification Workflow
Determination of Physicochemical Properties
A standardized set of experiments would be employed to determine the key physicochemical parameters.
| Property | Experimental Method |
| pKa | Potentiometric titration or UV-metric method. |
| logP | Shake-flask method (octanol-water partition) or reverse-phase HPLC. |
| Solubility | Equilibrium solubility measurement in various solvents (e.g., water, buffers, organic solvents) followed by quantification (e.g., HPLC, UV-Vis). |
| Melting Point | Differential Scanning Calorimetry (DSC) or melting point apparatus. |
Conclusion
While a detailed guide on the experimentally determined physicochemical properties of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is not currently possible due to a lack of available data, this document provides a scientifically grounded projection of its characteristics. By understanding the properties of the core 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine scaffold and the predictable influence of the 3-thiol/thione group, researchers can form a solid basis for future investigations into this potentially valuable, yet unexplored, chemical entity. The synthesis and characterization of this compound would represent a novel contribution to the field of heterocyclic chemistry and could open new avenues for drug discovery and development.
References
As there is no direct literature on 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, a formal reference list cannot be provided. The information and predictions herein are based on fundamental principles of organic and medicinal chemistry and the established literature for the parent 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine scaffold and related heterocyclic thiol/thione systems. Researchers interested in this area are encouraged to consult general medicinal chemistry textbooks and review articles on triazolopyridazines.
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to Tautomerism in 1,2,4-Triazole-3-thiol Compounds
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena inherent to 1,2,4-triazole-3-thiol compounds, a scaffold of significant interest in medicinal chemistry. The dynamic equilibrium between thione and thiol forms dictates the physicochemical properties, reactivity, and ultimately, the biological activity of these molecules. We will delve into the structural nuances of these tautomers, the factors governing their equilibrium, and the definitive analytical techniques employed for their characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into investigating and understanding this critical aspect of heterocyclic chemistry.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged heterocyclic motif, forming the core of numerous approved drugs, including the antifungals fluconazole and itraconazole, and the anticancer agent letrozole.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, particularly hydrogen bonding. Many research groups continue to focus on 1,2,4-triazole derivatives due to their broad pharmacological activities, which include analgesic, antiviral, anti-inflammatory, anticancer, and antimicrobial effects.[1]
A critical, and often decisive, feature of 1,2,4-triazoles substituted with a thiol group at the 3-position is their existence as a mixture of tautomers. Tautomerism is a form of isomerism where molecules can interconvert through a chemical reaction, most commonly the migration of a proton. For 1,2,4-triazole-3-thiol, this manifests primarily as a thione-thiol equilibrium . The position of this equilibrium is not static; it is influenced by the molecule's environment and structure. Understanding this dynamic is paramount, as the distinct tautomeric forms possess different electronic distributions, hydrogen bonding capabilities, and three-dimensional shapes. Consequently, only one tautomer may have the correct conformation to bind effectively to a biological target, rendering it the bioactive form.[1] This guide will dissect this tautomeric landscape, providing the necessary framework for its rigorous investigation.
The Tautomeric Landscape: Thione vs. Thiol Forms
The core tautomeric equilibrium in these compounds is between the thione form (containing a C=S double bond and an N-H bond) and the thiol form (containing a C-S single bond, an S-H bond, and a C=N double bond within the ring).
While the thione-thiol equilibrium is primary, the triazole ring itself allows for annular tautomerism, where the proton can reside on different nitrogen atoms (N1, N2, or N4). This gives rise to multiple potential tautomeric structures. However, extensive studies, including quantum chemical calculations and experimental analyses, consistently show that the thione form is the most stable and predominant species in the gas phase, solid state, and in neutral solutions.[1][3][4]
Caption: Primary thione-thiol tautomeric equilibrium in 1,2,4-triazole-3-thiol.
Several factors can influence the position of this equilibrium:
-
Physical State: Most studies suggest that the thione form is dominant in the solid state.[1]
-
Solvent Polarity: Polar solvents tend to stabilize the more polar thione tautomer through hydrogen bonding and dipole-dipole interactions.[5][6] In contrast, the thiol form may be more prevalent in dilute solutions of nonpolar solvents.[6]
-
pH: The equilibrium can be chemically shifted. In alkaline solutions, deprotonation occurs, favoring the formation of the thiolate anion, which effectively shifts the equilibrium towards the thiol side upon neutralization. Conversely, neutral and acidic media typically favor the thione form.
-
Substituents: The electronic nature of substituents on the triazole ring can subtly influence the relative stabilities of the tautomers, although computational studies suggest these effects are not substantial.[4]
Analytical Characterization of Tautomers
Distinguishing between tautomers requires a multi-faceted analytical approach. No single technique provides a complete picture across all conditions. Therefore, a combination of spectroscopic, crystallographic, and computational methods is essential for a robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for studying tautomeric equilibria in solution.[7] The chemical shifts of specific protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the local electronic environment, providing clear signatures for each tautomer.
Key NMR Signatures:
-
¹H NMR: The most telling signals are those of the mobile protons. The N-H proton of the thione tautomer is typically found far downfield, in the range of 13.0–14.0 ppm , due to deshielding and hydrogen bonding.[1] In contrast, the S-H proton of the thiol form appears much further upfield, often between 1.1–4.0 ppm .[1][8]
-
¹³C NMR: The carbon atom at position 3 of the triazole ring provides a definitive marker. In the thione form, this carbon exists as a thiocarbonyl group (C=S ) and resonates at approximately 162–169 ppm .[1][9][10] The corresponding carbon in the thiol form is a standard aromatic carbon attached to sulfur and appears at a different chemical shift.
| Tautomer | Group | Technique | Characteristic Signal | Reference |
| Thione | N-H | ¹H NMR | 13.0 - 14.0 ppm | [1] |
| Thiol | S-H | ¹H NMR | 1.1 - 4.0 ppm | [1][8] |
| Thione | C=S | ¹³C NMR | 162 - 169 ppm | [1][9][10] |
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole-3-thiol compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and its residual proton signal does not typically overlap with key signals.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the downfield region (12-15 ppm) for the N-H proton and the upfield region (1-5 ppm) for the S-H proton.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C. Examine the region between 160-175 ppm for the characteristic C=S signal.
-
Data Interpretation: Integrate the signals corresponding to each tautomer in the ¹H spectrum to determine their relative populations in the chosen solvent. The presence of a strong signal around 13-14 ppm and a ¹³C signal near 169 ppm is a strong confirmation of the thione form's predominance in that solution.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state.[1] By resolving the precise atomic positions, it can definitively distinguish between a C=S double bond and a C-S single bond and locate the position of the hydrogen atom on either a nitrogen or sulfur atom. Numerous crystallographic studies of 1,2,4-triazole-3-thiol derivatives have confirmed that the thione tautomer is the structure adopted in the crystalline form.[9][10]
Vibrational Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is a rapid method used to identify key functional groups that differ between tautomers.[1]
Key IR Signatures:
-
Thione Form: Characterized by a strong N-H stretching band (3100–3460 cm⁻¹) and a C=S stretching band (1250–1340 cm⁻¹).[1]
-
Thiol Form: Characterized by a weak but sharp S-H stretching band (2550–2650 cm⁻¹) and an N=C-S stretching band (1180–1230 cm⁻¹).[1]
Computational Modeling
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[3][4][11] These methods calculate the ground-state energies of different isomers, allowing for a theoretical determination of the most stable form. Gas-phase calculations consistently show that the thione tautomer is energetically favored over the thiol form.[3][4] When solvent effects are included using continuum solvation models, the thione form's stability is often further enhanced in polar environments.[12]
Caption: A comprehensive workflow for the investigation of tautomerism.
Implications in Drug Design and Development
The study of tautomerism is not merely an academic exercise; it has profound practical consequences in drug discovery. The two tautomeric forms of a single compound can be considered two distinct chemical entities with different properties:
-
Receptor Binding: The shape and hydrogen-bonding pattern (donor/acceptor sites) of a molecule are critical for its affinity to a biological target like an enzyme or receptor. One tautomer might fit perfectly into a binding pocket, while the other may not, leading to a significant difference in biological activity.[1]
-
Physicochemical Properties: Tautomers can differ in their lipophilicity, polarity, and pKa, which affects their absorption, distribution, metabolism, and excretion (ADME) profile.
-
Intellectual Property: A deep understanding of the tautomeric forms of a patented compound is crucial, as different tautomers could potentially be viewed as separate inventions.
It is generally accepted that one tautomeric form is the primary bioactive species.[1] Therefore, a key task for medicinal chemists is to identify this active tautomer and, if necessary, design analogs that "lock" the molecule into that preferred conformation to enhance potency and selectivity.
Conclusion
The tautomerism of 1,2,4-triazole-3-thiol compounds is a fundamental characteristic that profoundly influences their chemical and biological identity. The equilibrium is dominated by the thione form in most solid and solution-phase conditions, a fact supported by a wealth of spectroscopic, crystallographic, and computational evidence. A rigorous analytical workflow, combining techniques like NMR, X-ray diffraction, and FT-IR, is essential for the unambiguous characterization of these systems. For professionals in drug development, a thorough understanding and investigation of tautomerism are indispensable for rational drug design, enabling the optimization of molecular interactions and the development of more effective therapeutic agents.
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The Architecture of Matter: A Guide to the Crystal Structure Analysis of Substituted Triazolo[4,3-b]pyridazines
An In-depth Technical Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including roles as PIM kinase inhibitors for cancer therapy and BRD4 bromodomain inhibitors.[3][4] The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, dictates the compound's physicochemical properties, such as solubility, stability, and bioavailability. Understanding this architecture is therefore not an academic exercise but a critical step in drug development. This guide provides an in-depth exploration of the principles and methodologies for the crystal structure analysis of substituted triazolo[4,3-b]pyridazines, offering researchers and drug development professionals the foundational knowledge to correlate molecular structure with solid-state properties and, ultimately, therapeutic function.
The Significance of the Triazolo[4,3-b]pyridazine Core
The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine is considered a "privileged scaffold" in drug discovery. Its rigid, planar structure and distribution of nitrogen atoms provide an ideal framework for creating specific, high-affinity interactions with biological targets.[2][5] Modifications to this core, through the addition of various substituents, allow for the fine-tuning of its pharmacological profile. For instance, different substitutions have led to the development of potent dual c-Met/Pim-1 inhibitors and compounds with significant antiproliferative activity against numerous cancer cell lines.[6][7] The efficacy and safety of these potential drugs are intrinsically linked to their solid-state characteristics, which can only be fully understood through detailed crystal structure analysis.
The Primary Investigative Tool: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic and molecular structure of a crystalline compound. It provides unambiguous proof of chemical identity, connectivity, and stereochemistry, and reveals the intricate network of intermolecular interactions that govern crystal packing.
The Experimental Causality: From Molecule to Structure
The entire SC-XRD workflow is a chain of cause and effect. The quality of the final structural model is directly dependent on the quality of the single crystal used. The choice of crystallization technique is therefore paramount. Slow evaporation, vapor diffusion, or cooling of a saturated solution are employed not merely to obtain a solid, but to encourage molecules to self-assemble into a highly ordered, single-crystal lattice, which is essential for producing sharp, well-defined diffraction patterns.
Below is a diagram outlining the comprehensive workflow for SC-XRD analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Protocol: Single-Crystal X-ray Diffraction Analysis
This protocol represents a self-validating system, with checkpoints to ensure data quality throughout the process.
Step 1: Crystal Selection and Mounting
-
Under a polarized light microscope, select a single crystal with well-defined faces and no visible cracks or defects. The ideal size is typically 0.1-0.3 mm in all dimensions.
-
Carefully mount the selected crystal onto a cryoloop or glass fiber using a minimal amount of paratone or cryo-oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.
Step 2: Data Collection
-
Center the crystal in the X-ray beam using the diffractometer's alignment tools.
-
Perform an initial unit cell determination to assess crystal quality and symmetry. The diffraction spots should be sharp and singular.
-
Proceed with a full data collection strategy, typically involving multiple runs of omega (ω) and phi (φ) scans to measure the intensities of a complete and redundant set of reflections.[8] Modern diffractometers with CCD or CMOS detectors are used for this purpose.[8]
Step 3: Data Reduction and Structure Solution
-
Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.[8]
-
Apply corrections for Lorentz and polarization effects. An absorption correction is also applied based on the crystal's shape and composition.[8]
-
Solve the structure using direct methods or Patterson functions to obtain an initial electron density map and a preliminary structural model.[8]
Step 4: Structure Refinement and Validation
-
Refine the initial model against the experimental data using full-matrix least-squares methods. This process optimizes atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Assess the quality of the final model using crystallographic R-factors (R1, wR2) and the Goodness-of-Fit (GooF). The final structure is typically deposited in a standard format like a Crystallographic Information File (CIF).[8]
The Influence of Substituents on Crystal Packing
The identity and position of substituents on the triazolo[4,3-b]pyridazine ring are the primary determinants of the supramolecular architecture. These groups dictate the types of intermolecular interactions that form, thereby controlling how the molecules arrange themselves in the crystal lattice.
Key interactions observed in these structures include:
-
Hydrogen Bonding: The presence of hydrogen bond donors (e.g., -NH, -OH) and acceptors (the nitrogen atoms of the heterocyclic core) can lead to strong, directional interactions that often dominate the crystal packing.
-
π-π Stacking: The aromatic nature of the fused ring system facilitates π-π stacking interactions, where the electron-rich clouds of adjacent rings align. Shape index and curvedness maps from Hirshfeld analysis can confirm the presence of these interactions.[9][10]
-
Halogen Bonding: Substituents like chlorine or bromine can act as halogen bond donors, interacting with Lewis basic sites (e.g., nitrogen atoms).
-
van der Waals Forces: Weaker, non-directional forces, such as H···H and C···H contacts, are ubiquitous and contribute significantly to the overall stability of the crystal packing.[9]
Caption: Common intermolecular interactions in triazolopyridazine crystals.
Comparative Crystallographic Data
The following table summarizes crystallographic data for representative substituted triazolo[4,3-b]pyridazine derivatives, illustrating the impact of different substituents on the crystal system and unit cell parameters.
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 98.618 | [9][10] |
| 6-chloro-3-[(4-methylphenoxy)methyl]...pyridazine | Monoclinic | P2₁/c | 12.378(3) | 5.513(1) | 20.370(5) | 104.53(3) | [11] |
| 6-chloro-3-[(4-fluorophenoxy)methyl]...pyridazine | Monoclinic | C2/c | 25.127(5) | 5.485(1) | 18.068(4) | 108.97(3) | [11] |
Note: Angles α and γ are also relevant for the triclinic system but are omitted for brevity.
Advanced Analysis: Hirshfeld Surfaces and DFT
To gain deeper insight into the intermolecular interactions governing crystal packing, SC-XRD data is often complemented by computational techniques.
-
Hirshfeld Surface Analysis: This method provides a visual and quantitative summary of all intermolecular contacts in a crystal.[12] It maps properties like the normalized contact distance (d_norm) onto the molecular surface, allowing for the rapid identification and quantification of interactions such as hydrogen bonds and close van der Waals contacts.[13][14] The decomposition of the Hirshfeld surface into 2D "fingerprint plots" provides the percentage contribution of each type of contact (e.g., H···H, C···H, N···H) to the overall crystal packing.[9]
-
Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry and predict electronic properties.[11] By comparing the DFT-optimized geometry with the experimental X-ray structure, one can assess the influence of crystal packing forces on the molecular conformation. DFT is also invaluable for calculating interaction energies, providing a quantitative measure of the strength of different intermolecular forces.
Caption: Integrated approach for comprehensive crystal structure analysis.
Conclusion and Future Outlook
The crystal structure analysis of substituted[1][2][3]triazolo[4,3-b]pyridazines is a critical component of the drug development pipeline. A thorough understanding, achieved through the synergistic use of single-crystal X-ray diffraction and computational methods like Hirshfeld surface analysis and DFT, provides invaluable insights into the solid-state properties of these potent therapeutic agents. This knowledge enables the rational design of new derivatives with improved stability and bioavailability and facilitates the selection of optimal solid forms for clinical development. Future work will continue to leverage these techniques to explore polymorphism, co-crystallization, and the structure-property relationships of this vital class of molecules, accelerating the journey from laboratory discovery to clinical application.
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Stability of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol Under Acidic Conditions: A Mechanistic and Methodological Evaluation
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6-chlorotriazolo[4,3-b]pyridazine-3-thiol scaffold represents a promising heterocyclic system in medicinal chemistry, leveraging the established biological activity of the triazolopyridazine core, which is featured in various kinase inhibitors.[1][2] The incorporation of a thiol group introduces a highly reactive functional handle for further chemical modification or direct biological interaction, but it also presents significant challenges to the compound's chemical stability. This technical guide provides a comprehensive analysis of the potential stability of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol under acidic conditions, a critical parameter assessed during pharmaceutical forced degradation studies.[3] By integrating established principles of chemical reactivity with methodologies for stress testing, this document serves as an essential resource for scientists involved in the development of molecules containing this scaffold. We will explore predicted degradation pathways, outline a robust experimental framework for stability assessment, and detail the analytical strategies required for the identification and characterization of potential degradants.
The Core Molecule: Structure, Significance, and Inherent Challenges
Chemical Structure and Predicted Properties
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is a fused heterocyclic compound featuring a pyridazine ring fused to a 1,2,4-triazole. Key functional groups that dictate its reactivity and stability are the chloro substituent on the pyridazine ring and the thiol group on the triazole ring.
-
[4][5][6]Triazolo[4,3-b]pyridazine Core: This bicyclic system is relatively planar and has been explored as a scaffold for various therapeutic agents.[7][8] Its aromatic nature contributes to its overall stability, but the presence of multiple nitrogen atoms influences its electron distribution and potential sites of protonation under acidic conditions.
-
6-Chloro Group: The chlorine atom is an electron-withdrawing group that influences the reactivity of the pyridazine ring. It serves as a potential leaving group in nucleophilic substitution reactions, a common degradation pathway.
-
3-Thiol Group: The thiol (-SH) group is a nucleophilic and easily oxidizable moiety. Its presence is a primary determinant of the molecule's instability, particularly in the presence of oxidizing agents, but its reactivity can also be influenced by pH.[9]
The Importance of Forced Degradation Studies
Forced degradation, or stress testing, is a mandatory process in pharmaceutical development, as outlined by the International Council for Harmonisation (ICH) guidelines.[3] These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, and extremes of pH) to achieve several key objectives:[6][10]
-
Elucidation of Degradation Pathways: Identifying the likely degradation products that could form under various conditions.
-
Development of Stability-Indicating Methods: Ensuring the analytical methods used for stability testing can accurately separate the intact drug from its degradation products.
-
Understanding Molecular Stability: Revealing the intrinsic chemical stability of the molecule, which informs formulation, packaging, and storage requirements.[3]
Predicted Acid-Catalyzed Degradation Pathways
Based on the functional groups present in 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, several degradation pathways can be hypothesized under acidic conditions. The primary mechanisms are likely to involve hydrolysis and potential reactions involving the thiol group.
Pathway A: Hydrolysis of the 6-Chloro Group
Under aqueous acidic conditions, particularly with heating, the C-Cl bond on the pyridazine ring is susceptible to nucleophilic attack by water. Protonation of a ring nitrogen could further activate the ring towards hydrolysis, leading to the formation of the corresponding 6-hydroxy derivative.
Pathway B: Thiol Group Reactions
While direct acid-catalyzed degradation of the thiol itself is less common than oxidation, its environment can influence its reactivity. The primary concern for thiol-containing compounds is oxidation to form disulfide bridges, especially if dissolved oxygen or trace metal ions are present. Although not strictly an acid-hydrolysis pathway, it is a critical concurrent degradation route that must be monitored.
Pathway C: Ring Opening
Under harsh acidic conditions (e.g., concentrated acid and high temperatures), cleavage of the triazole or pyridazine ring system is possible. However, this is generally considered a more extreme degradation pathway compared to the hydrolysis of the chloro group.
Caption: Predicted degradation pathways for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol under stress conditions.
Experimental Protocol: Forced Degradation Under Acidic Conditions
This section provides a self-validating protocol designed to investigate the stability of the title compound in acidic media. The goal is to induce approximately 5-20% degradation, which is sufficient to detect and identify major degradants without destroying the molecule entirely.
Materials and Reagents
-
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol (API)
-
Methanol or Acetonitrile (HPLC Grade)
-
Purified Water (Type I)
-
Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)
-
Class A volumetric flasks, pipettes, and autosampler vials
Step-by-Step Experimental Workflow
-
Stock Solution Preparation: Accurately weigh and dissolve the API in a suitable organic solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mg/mL). This minimizes initial hydrolysis before the stressor is applied.
-
Stress Sample Preparation:
-
Label two sets of flasks for "Mild Acid" (0.1 M HCl) and "Strong Acid" (1.0 M HCl).
-
For each condition, prepare a test solution by diluting the stock solution with the respective acid to a final concentration of ~100 µg/mL. The final solution should have a minimal amount of organic co-solvent (<5%) to ensure the acidic conditions are dominant.
-
Prepare a "Control" sample by diluting the stock solution to the same final concentration with water.
-
-
Incubation:
-
Place one set of samples (Mild and Strong Acid) in a controlled environment at room temperature (~25°C).
-
Place a second set in an oven or water bath at an elevated temperature (e.g., 60°C).
-
-
Time-Point Sampling:
-
Withdraw aliquots from each flask at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the collected aliquot by adding an equimolar amount of NaOH to quench the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Analyze all samples using a pre-developed, stability-indicating HPLC method as described in the next section.
Caption: Workflow for the forced degradation of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol under acidic conditions.
Analytical Strategy for Degradation Monitoring
A robust analytical strategy is crucial for obtaining meaningful data from forced degradation studies. A combination of chromatographic separation and mass spectrometric detection is the gold standard.
Stability-Indicating HPLC-UV Method
The primary analytical tool is a High-Performance Liquid Chromatography (HPLC) method with UV detection. A "stability-indicating" method is one that can resolve the parent peak from all significant degradation products and process impurities.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds of varying polarity.
-
Detection: A Photodiode Array (PDA) detector is highly recommended. It not only quantifies the peaks but also provides UV spectra, which can be used to assess peak purity and help in preliminary identification of degradants.
Structural Elucidation with LC-MS/MS
To identify the structures of the unknown peaks observed in the HPLC chromatogram, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5]
-
Ionization: Electrospray Ionization (ESI) is suitable for this class of molecules.
-
Mass Analysis: High-resolution mass spectrometry (HRMS), using instruments like TOF or Orbitrap, can provide accurate mass measurements of the parent ion and its degradants, allowing for the determination of elemental compositions.
-
Tandem MS (MS/MS): By fragmenting the parent ions of the degradation products, MS/MS provides structural information that can be used to confirm the hypothesized structures from Section 2. For example, the loss of HCl or the modification of the thiol group would result in predictable mass shifts and fragmentation patterns.
Illustrative Data and Interpretation
The data from these experiments would be compiled to understand the degradation kinetics and pathways.
Table 1: Illustrative Degradation Data for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol at 60°C
| Condition | Time (hours) | Parent Compound Remaining (%) | Degradant 1 (RT 4.5 min) (%) | Degradant 2 (RT 8.2 min) (%) | Mass Balance (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 94.2 | 4.8 | <0.1 | 99.0 | |
| 24 | 85.5 | 12.1 | 0.5 | 98.1 | |
| 1.0 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 81.3 | 15.2 | 1.1 | 97.6 | |
| 24 | 65.7 | 28.9 | 2.3 | 96.9 |
Note: This table contains hypothetical data for illustrative purposes.
Interpretation:
-
The data would likely show that degradation is dependent on both acid concentration and time.
-
Mass balance should be calculated to ensure that all major degradation products are accounted for. A mass balance between 95-105% is generally considered acceptable.
-
LC-MS analysis of "Degradant 1" would be performed. If its mass corresponds to the replacement of Cl with OH, this would confirm Pathway A (Hydrolysis) as the major degradation route.
-
"Degradant 2" could correspond to the disulfide dimer or another minor product.
Conclusion
The stability of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol under acidic conditions is predicted to be primarily governed by the hydrolysis of the 6-chloro substituent, a reaction that is likely accelerated by increased acid concentration and temperature. The thiol group introduces a secondary risk of oxidative degradation, which must be considered during analysis. A systematic approach using forced degradation studies, coupled with a robust stability-indicating HPLC method and LC-MS/MS for structural elucidation, is essential for definitively characterizing the stability profile of this molecule. The insights gained from such studies are fundamental to guiding the development of stable formulations and ensuring the safety and efficacy of potential drug candidates derived from this promising chemical scaffold.
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Li, Y., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Molecules, 29(18), 4328. Available from: [Link].
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Schollmeyer, D., & Detert, H. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[4][5][6]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o923–o924. Available from: [Link].
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Gürsoy, A., & Karali, N. (1996). Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. Acta Poloniae Pharmaceutica, 53(6), 431-435. Available from: [Link].
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Solubility Profile of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol in Organic Solvents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public, quantitative data for this specific molecule, this document emphasizes the underlying physicochemical principles that govern its solubility. We present a detailed analysis of expected solubility trends across a range of common organic solvents, a validated experimental protocol for determining thermodynamic equilibrium solubility, and practical insights for laboratory applications. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, formulation, and analytical characterization.
Introduction: The Critical Role of Solubility
The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds investigated for a range of therapeutic targets, including protein kinases.[1][2][3] 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol serves as a key synthetic intermediate, where the thiol (-SH) and chloro (-Cl) groups provide reactive handles for further chemical modification.
The solubility of such an intermediate is not a trivial parameter; it is a critical physicochemical property that dictates its utility and handling throughout the development pipeline.[4] Poor solubility can create significant bottlenecks, impacting:
-
Reaction Kinetics: Inadequate dissolution in a reaction solvent leads to heterogeneous mixtures, slowing reaction rates and often resulting in incomplete conversion and complex impurity profiles.
-
Purification: Efficient purification, particularly crystallization, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Formulation: For final APIs, solubility directly influences bioavailability.[5][6] For intermediates, it affects the ability to prepare stock solutions for high-throughput screening or subsequent reaction steps.
-
Analytical Characterization: Obtaining high-quality data from techniques like NMR spectroscopy or HPLC requires the compound to be fully dissolved in the chosen solvent.
This guide provides the foundational knowledge and practical methodologies required to navigate the solubility challenges associated with 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol.
Physicochemical Profile of the Solute
To predict the solubility behavior of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, we must first understand its structural and electronic properties. The parent scaffold, 6-Chloro-[6][7]triazolo[4,3-b]pyridazine, has a CAS Number of 28593-24-0 and a molecular formula of C₅H₃ClN₄.[8][9] The addition of a thiol group at the 3-position modifies the molecule's properties significantly.
-
Molecular Structure:
-
Heterocyclic Core: The fused triazolopyridazine ring system is rich in nitrogen atoms, which act as hydrogen bond acceptors. This inherently polar core contributes to its affinity for polar solvents.
-
Thiol Group (-SH): The thiol group is a weak hydrogen bond donor and can participate in dipole-dipole interactions. Its presence can increase solubility in protic solvents compared to a non-functionalized analogue.
-
Chloro Group (-Cl): The electronegative chlorine atom enhances the molecule's overall polarity.
-
-
Key Identifiers (for the 3-thiol derivative):
-
Molecular Formula: C₅H₃ClN₄S
-
Molecular Weight: 186.62 g/mol
-
Predicted Polarity: The combination of the nitrogen-rich core, the thiol group, and the chloro substituent results in a polar molecule.
-
The interplay of these features—a polar core with hydrogen bond accepting sites and a weakly donating thiol group—suggests that solubility will be highly dependent on the solvent's ability to engage in these specific intermolecular interactions.[10]
Predicted Solubility in Common Organic Solvents
While precise quantitative data for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is scarce in the literature, we can make robust predictions based on its structure and established chemical principles. The fundamental concept of "like dissolves like" provides a strong starting point.[10]
The following table summarizes the expected solubility trends. These predictions are designed to guide initial solvent screening efforts in the laboratory.
| Solvent Category | Solvent Examples | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor. Its high polarity and ability to disrupt the crystal lattice of the solute make it a powerful solvent for many polar heterocyclic compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a strong hydrogen bond acceptor and highly polar, capable of effectively solvating the triazolopyridazine core. | |
| Acetonitrile (ACN) | Moderate | Polar aprotic solvent but a weaker hydrogen bond acceptor than DMSO or DMF. Will likely dissolve the compound, but to a lesser extent. | |
| Acetone | Low to Moderate | Less polar than ACN, offering weaker interactions with the solute. May be suitable for washing or as an anti-solvent. | |
| Polar Protic | Methanol (MeOH) | Moderate | Can act as both a hydrogen bond donor (to the triazole nitrogens) and acceptor (from the thiol group). Good solvating power for polar molecules. |
| Ethanol (EtOH) | Low to Moderate | Slightly less polar than methanol. Solubility is expected to be lower but still significant. | |
| Chlorinated | Dichloromethane (DCM) | Low | Moderately polar but lacks strong hydrogen bonding capabilities. May dissolve small amounts, making it potentially useful for extraction or chromatography, but not for creating concentrated solutions. |
| Chloroform (CHCl₃) | Low | Similar in character to DCM. The thiol group's weak acidity might allow for a slight interaction with the chloroform proton, but significant solubility is not expected. | |
| Nonpolar Aromatic | Toluene | Insoluble | Lacks the polarity and hydrogen bonding capacity to overcome the solute's crystal lattice energy. Intermolecular forces between solute and solvent are weak. |
| Nonpolar Aliphatic | Hexanes, Heptane | Insoluble | Van der Waals forces are the only significant interaction, which are insufficient to dissolve a polar, crystalline solid like the target compound. Ideal for use as an anti-solvent or for precipitating the product. |
Gold-Standard Protocol: Thermodynamic Solubility Determination
To move from prediction to precise quantification, a robust and reproducible experimental method is required. The shake-flask method is the internationally recognized gold standard for determining thermodynamic (or equilibrium) solubility, as detailed in guidelines from the Organisation for Economic Co-operation and Development (OECD).[7][11] This method ensures that the solution has reached true equilibrium with the solid phase, providing a definitive solubility value under specific conditions.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).[12][13]
Experimental Workflow
Caption: Workflow for the shake-flask equilibrium solubility protocol.
Step-by-Step Methodology
Materials & Equipment:
-
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol (solid, >95% purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with Teflon-lined caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Calibrated analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. The amount should be sufficient to ensure that solid material remains visible at the end of the experiment (e.g., 5-10 mg).
-
Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for a minimum of 24 hours. A preliminary kinetic study can confirm the time required to reach a plateau in concentration.[14]
-
Phase Separation: After equilibration, let the vials stand briefly to allow larger particles to settle. To separate the saturated liquid phase from the excess solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) or filter the supernatant through a chemically-resistant syringe filter (e.g., PTFE for organic solvents). This step is critical to avoid contamination with undissolved particles.
-
Sampling & Dilution: Carefully pipette a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis method against a standard curve prepared from the same compound.
-
Calculation: Calculate the concentration in the original supernatant, factoring in the dilution factor. This value represents the equilibrium solubility.
Self-Validation & Trustworthiness:
-
Visual Confirmation: Always ensure undissolved solid remains at the end of the experiment. Its absence indicates that the true solubility is higher than the calculated value.
-
Time to Equilibrium: For a new compound, it is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.
-
Duplicate Measurements: All determinations should be performed in at least duplicate to ensure reproducibility.[7]
Conceptual Framework: Factors Governing Solubility
The solubility of a crystalline organic solid in a solvent is a complex thermodynamic balance. The process can be conceptually broken down into two main energy components: the energy required to break the solute's crystal lattice and the energy released upon solvation of the solute molecules by the solvent.
Caption: Key physicochemical factors influencing compound solubility.
-
Solute Properties: The strength of the crystal lattice (lattice energy) is the primary barrier to dissolution. Molecules that pack efficiently with strong intermolecular forces (like H-bonds) will have higher lattice energies and lower intrinsic solubilities.
-
Solvent Properties: A good solvent must have properties that can overcome the lattice energy. Polar solvents with hydrogen bonding capabilities are effective at solvating polar solutes by forming strong solute-solvent interactions, which releases energy (solvation energy).[10]
-
System Conditions: Temperature almost always has a significant effect. For most solids, solubility increases with temperature, a principle heavily exploited in recrystallization.
Conclusion and Practical Recommendations
Key Takeaways:
-
High Solubility Predicted: The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF . These should be the first choice for preparing stock solutions or for conducting reactions requiring high concentrations.
-
Moderate Solubility Predicted: Polar protic solvents like methanol are likely to be effective, offering a less toxic and more volatile alternative to DMSO/DMF for certain applications.
-
Low to Insoluble Predicted: Nonpolar solvents like toluene and hexanes are predicted to be poor solvents. They are best utilized as anti-solvents for crystallization or for washing solid material to remove nonpolar impurities.
-
Experimental Verification is Essential: The provided shake-flask protocol is the definitive method for obtaining precise thermodynamic solubility data. This data is invaluable for process optimization, regulatory filings, and robust scientific understanding.
By combining theoretical prediction with rigorous experimental validation, researchers can effectively manage and leverage the solubility characteristics of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, accelerating the journey from chemical synthesis to drug discovery.
References
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An In-Depth Technical Guide to the Biological Activities of Triazolo[4,3-b]pyridazine Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the significant pharmacological activities exhibited by this heterocyclic system. We will delve into the core mechanisms, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for evaluating these biological effects. The primary focus will be on the anticancer, central nervous system (CNS), antimicrobial, and anti-inflammatory properties of these derivatives, offering a robust resource for researchers aiming to leverage this scaffold in novel drug discovery programs.
The[1][2][3]Triazolo[4,3-b]pyridazine Scaffold: A Core of Versatility
Chemical Structure and Properties
The[1][2][3]triazolo[4,3-b]pyridazine system is a fused bicyclic heterocycle, consisting of a 1,2,4-triazole ring fused to a pyridazine ring. This rigid, planar scaffold provides a unique three-dimensional arrangement of nitrogen atoms that are crucial for forming hydrogen bonds and other key interactions with biological macromolecules. The core can be readily functionalized at multiple positions, most commonly at the 3, 6, 7, and 8-positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity for a given target.
Significance in Medicinal Chemistry
The broad spectrum of biological activities associated with triazolo[4,3-b]pyridazine derivatives underscores their importance as a versatile pharmacophore.[2] This scaffold is present in compounds that have been investigated for a wide range of therapeutic applications, including oncology, neuroscience, and infectious diseases.[2][4] Its ability to act as a bioisosteric replacement for other chemical groups and its favorable drug-like properties make it an attractive starting point for the design of new therapeutic agents.
Potent Anticancer Activity: A Multi-pronged Approach
Triazolo[4,3-b]pyridazine derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, most notably through the inhibition of protein kinases and the disruption of microtubule dynamics.
Mechanism of Action I: Kinase Inhibition
Many triazolo[4,3-b]pyridazine derivatives function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[5] Overexpression or mutation of kinases like Pim-1 and c-Met are hallmarks of many cancers, making them prime therapeutic targets.[1][6]
-
Pim-1 Kinase: This serine/threonine kinase is involved in cell cycle progression and apoptosis. Triazolo[4,3-b]pyridazines have been designed as highly selective inhibitors of Pim-1.[3][7]
-
c-Met Kinase: A receptor tyrosine kinase that plays a role in tumor growth and metastasis. Dual inhibitors targeting both c-Met and Pim-1 have been developed from this scaffold.[1][4]
The inhibition of these kinases disrupts downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1][4]
Caption: Mechanism of anticancer action via dual c-Met and Pim-1 kinase inhibition.
Mechanism of Action II: Antitubulin Activity
A distinct class of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines has been designed as analogues of Combretastatin A-4 (CA-4), a potent antitubulin agent.[8] These compounds inhibit tubulin polymerization by binding to the colchicine binding site, disrupting the formation of the mitotic spindle.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] The rigid triazolopyridazine scaffold serves to lock the conformation of the molecule, mimicking the active cis-conformation of CA-4.[8]
Quantitative Data: Anticancer Potency
The following table summarizes the in vitro activity of representative triazolo[4,3-b]pyridazine derivatives against various cancer cell lines and kinases.
| Compound ID | Target(s) | Assay | IC50 / GI% | Cell Line(s) | Reference |
| Compound 4g | c-Met, Pim-1 | Kinase Assay | 0.163 µM (c-Met), 0.283 µM (Pim-1) | N/A | [1][4][9] |
| Compound 4g | Antiproliferative | NCI-60 Screen | 55.84% (Mean GI) | 60 cell lines | [1][4] |
| Compound 8l | Antiproliferative | Cell Viability | 1.5 µM | MV4-11 | [5] |
| Compound 4q | Tubulin Polymerization | Antiproliferative | 0.008 µM | A549 | [8] |
| Compound 4q | Antiproliferative | Cell Viability | 0.014 µM | SGC-7901 | [8] |
| Compound 4q | Antiproliferative | Cell Viability | 0.012 µM | HT-1080 | [8] |
Experimental Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of triazolo[4,3-b]pyridazine derivatives on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Scientist's Note (Rationale): The 24-hour pre-incubation period ensures that cells are in a logarithmic growth phase at the time of drug addition. The use of a vehicle control is critical to ensure that the solvent (DMSO) does not have a significant effect on cell viability.
Caption: Standard workflow for determining antiproliferative activity using the MTT assay.
Central Nervous System (CNS) Activity
The structural resemblance of the triazolo[4,3-b]pyridazine core to benzodiazepines has prompted extensive investigation into their CNS activities. Many derivatives have been found to act as modulators of the γ-aminobutyric acid type A (GABAₐ) receptor.[10]
Mechanism of Action: GABAₐ Receptor Modulation
GABA is the primary inhibitory neurotransmitter in the CNS. The GABAₐ receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow chloride ions to enter the neuron, causing hyperpolarization and reducing neuronal excitability. Triazolo[4,3-b]pyridazine derivatives often bind to the benzodiazepine (BZD) allosteric site on the GABAₐ receptor, enhancing the effect of GABA.[10] This positive allosteric modulation leads to an increased frequency of channel opening, resulting in anxiolytic, anticonvulsant, and sedative effects.[2]
Caption: Allosteric modulation of the GABAₐ receptor by triazolo[4,3-b]pyridazine derivatives.
Antimicrobial Activity
Derivatives of the triazolo[4,3-b]pyridazine scaffold have been reported to possess moderate to good antimicrobial activity against a range of pathogens.[2][11]
Antibacterial and Antifungal Spectrum
Studies have shown that certain substituted triazolo[4,3-b]pyridazines exhibit inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13] Some compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like ampicillin.[12][13] Additionally, antifungal activity against species such as Candida albicans has been observed.[2]
Quantitative Data: Antimicrobial Potency
| Compound ID | Organism | MIC (µg/mL) | Reference |
| Compound 2e | S. aureus | 32 | [12][13] |
| Compound 2e | E. coli | 16 | [12][13] |
| Compound 4 & 6 | Various microbes | Promising activity | [11] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the standard method for determining the MIC of a compound against a bacterial strain.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only). A positive control with a known antibiotic (e.g., Ampicillin) should also be run in parallel.
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
Scientist's Note (Rationale): Standardization of the inoculum is the most critical step for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria. The growth control must show distinct turbidity for the results to be valid.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Other Notable Biological Activities
Anti-inflammatory Activity
The triazolo[4,3-b]pyridazine scaffold and related pyrazolo-pyridazine structures have been explored for their anti-inflammatory potential.[14] Certain derivatives have shown the ability to reduce inflammation in animal models, such as carrageenan-induced paw edema.[15] The mechanism is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or cytokines like TNF-α.[16] For instance, pyrazolo[3,4-d]pyridazine derivatives were shown to downregulate TNF-α and reduce myeloperoxidase activity in a mouse model of digestive system inflammation.[14][17]
Future Perspectives and Drug Development Challenges
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a proven platform for the development of potent, biologically active molecules. Future research will likely focus on:
-
Improving Selectivity: For kinase inhibitors, enhancing selectivity is crucial to minimize off-target effects and improve the safety profile.
-
Optimizing Pharmacokinetics: Fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to translate in vitro potency into in vivo efficacy.
-
Overcoming Resistance: In both oncology and infectious disease, developing derivatives that can overcome known resistance mechanisms is a high priority.
-
Exploring New Targets: The chemical versatility of the scaffold suggests it could be adapted to inhibit other emerging therapeutic targets.
Conclusion
The[1][2][3]triazolo[4,3-b]pyridazine nucleus represents a highly fruitful scaffold in modern medicinal chemistry. Its derivatives have demonstrated a diverse and potent range of biological activities, including promising anticancer, CNS, antimicrobial, and anti-inflammatory properties. The insights and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating the continued exploration and development of this remarkable heterocyclic system for therapeutic applications.
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Triazolopyridazine Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action (MoA) of novel triazolopyridazine compounds. The triazolopyridazine scaffold is a privileged heterocyclic structure known to interact with a diverse range of biological targets, necessitating a multi-faceted and rigorous approach to MoA studies. This document moves beyond a simple listing of protocols to offer a logical, field-proven workflow, emphasizing the causality behind experimental choices to ensure scientific integrity and generate a robust, verifiable data package.
Introduction: The Versatility of the Triazolopyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine core is a key pharmacophore found in a variety of biologically active agents. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for a multitude of interactions with protein targets, leading to a broad spectrum of pharmacological activities. Published research has identified triazolopyridazine derivatives as potent modulators of several major protein classes, including:
-
Protein Kinases: These compounds have been developed as inhibitors of various kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease, c-Met for cancer, and Janus Kinase 1 (JAK1) for inflammatory conditions.[4][5][6]
-
Phosphodiesterases (PDEs): Certain triazolopyridazines act as selective inhibitors of phosphodiesterases, particularly PDE4 and PDE10, which are involved in regulating cyclic nucleotide signaling.[3][7][8]
-
GABA-A Receptors: The scaffold is also present in molecules designed as allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a critical ion channel in the central nervous system.[9][10][11]
Given this target diversity, it is crucial not to assume a mechanism based on structural similarity alone. A systematic and unbiased investigation is paramount. This guide outlines a logical progression from broad, unbiased target identification to specific, hypothesis-driven validation and pathway analysis.
Phase I: Unbiased Target Identification and Initial Hypothesis Generation
The first critical step is to identify the direct molecular target(s) of the triazolopyridazine compound. Phenotypic screens may reveal a compound's effect (e.g., anti-proliferative activity), but they do not explain the "how". Direct target identification can be broadly categorized into affinity-based and label-free methods.[12][13]
Affinity-Based Approaches
These methods rely on immobilizing the compound of interest to isolate its binding partners from a complex biological mixture like a cell lysate.[14]
-
Workflow Rationale: The core principle is that a specific, high-affinity interaction will allow the target protein to be "pulled down" with the compound, while non-specific, low-affinity binders are washed away. Subsequent identification by mass spectrometry reveals the candidate targets.
-
Experimental Protocol: Biotin-Tagged Pull-Down
-
Probe Synthesis: Synthesize an analogue of the triazolopyridazine compound with a linker and a biotin tag. Crucial: The linker attachment point must be chosen carefully to avoid disrupting the key pharmacophoric interactions responsible for its biological activity. A preliminary Structure-Activity Relationship (SAR) study can inform this decision.
-
Probe Validation: Confirm that the biotinylated probe retains the biological activity of the parent compound in a relevant cellular assay. A significant loss of activity indicates that the tag interferes with target binding, and an alternative strategy is needed.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
-
Affinity Purification: Incubate the biotinylated probe with the lysate. As a negative control, also incubate lysate with a biotinylated but biologically inactive analogue, or compete for binding by adding an excess of the original, untagged active compound.
-
Capture: Capture the probe and any bound proteins using streptavidin-coated magnetic beads or resin.[14]
-
Washing & Elution: Perform stringent washes to remove non-specific binders. Elute the bound proteins.
-
Protein Identification: Resolve the eluted proteins by SDS-PAGE and identify candidate bands by mass spectrometry (LC-MS/MS). Proteins significantly enriched in the active probe sample compared to controls are considered primary target candidates.
-
Label-Free Approaches
Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that a protein's thermal stability increases upon ligand binding.
-
Treatment: Treat intact cells or cell lysates with the triazolopyridazine compound or a vehicle control.
-
Heating: Heat aliquots of the samples across a range of temperatures.
-
Analysis: Separate soluble and aggregated proteins. Analyze the soluble fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (Thermal Proteome Profiling).
-
Interpretation: A target protein will show increased stability (i.e., it remains soluble at higher temperatures) in the presence of the compound.
-
Diagram 1: General Workflow for Target Identification
This diagram illustrates the decision-making process for identifying the molecular target of a novel triazolopyridazine compound.
Caption: Mechanism of a triazolopyridazine kinase inhibitor.
Scenario B: The Target is a Phosphodiesterase (PDE)
Triazolopyridazines can inhibit PDEs, enzymes that degrade cyclic nucleotides like cAMP and cGMP. [3][7]Inhibition of a PDE leads to an accumulation of its corresponding cyclic nucleotide, thereby enhancing downstream signaling. [15][16]
-
Step 1: Biochemical Confirmation of PDE Inhibition
-
Rationale: An in vitro assay with the purified PDE isoform is needed to confirm direct inhibition and determine selectivity across the PDE family.
-
Protocol: PDE-Glo™ Phosphodiesterase Assay
-
Reaction: Incubate the purified PDE enzyme (e.g., PDE4B) with its substrate (cAMP for PDE4) and a serial dilution of the triazolopyridazine compound.
-
Termination & ATP Conversion: Stop the reaction and convert the remaining cAMP into ATP.
-
Luminescence: Use the newly generated ATP in a luciferase reaction to produce light.
-
Analysis: In this format, a low signal indicates high PDE activity (less remaining cAMP), while a high signal indicates PDE inhibition. Calculate the IC50 from the dose-response curve.
-
-
-
Step 2: Cellular Measurement of Second Messenger Accumulation
-
Rationale: To confirm the mechanism in a cellular context, measure the accumulation of the relevant cyclic nucleotide in cells following treatment with the inhibitor.
-
Protocol: Cellular cAMP Measurement using TR-FRET
-
Cell Culture & Treatment: Plate cells and treat with the triazolopyridazine inhibitor, often in combination with an adenylyl cyclase activator like forskolin to stimulate cAMP production.
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Assay: Use a competitive immunoassay kit based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In these kits, cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.
-
Analysis: High levels of cellular cAMP will displace the tracer, leading to a decrease in the FRET signal. Quantify the amount of cAMP and demonstrate a dose-dependent increase with the inhibitor.
-
-
Scenario C: The Target is a GABA-A Receptor
As allosteric modulators, triazolopyridazines can bind to GABA-A receptors at a site distinct from the GABA binding site, altering the receptor's response to GABA. [9][11]
-
Step 1: Functional Validation using Electrophysiology
-
Rationale: The gold-standard method for studying ion channel function is electrophysiology, which directly measures the ion flow through the channel in response to ligands.
-
Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Expression: Inject cRNA encoding the subunits of the desired GABA-A receptor isoform (e.g., α5β3γ2) into Xenopus oocytes.
-
Recording: After 2-4 days, place an oocyte in a recording chamber and impale it with two electrodes to clamp the membrane potential.
-
Modulation: Apply a submaximal concentration of GABA to elicit a current. Then, co-apply GABA along with the triazolopyridazine compound.
-
Analysis: A positive allosteric modulator (PAM) will potentiate the GABA-induced current, while a negative allosteric modulator (NAM) will reduce it. [10]Quantify the percentage of modulation relative to the GABA-only response.
-
-
Phase III: In-Depth Profiling and Off-Target Assessment
Once the primary mechanism of action is confirmed, a broader characterization is necessary for any lead compound.
-
Selectivity Profiling: The compound should be screened against a broad panel of related targets (e.g., a kinome-wide panel for a kinase inhibitor) to assess its selectivity. High selectivity is a desirable trait for a drug candidate as it minimizes the potential for off-target side effects.
-
Cellular Phenotypic Assays: Connect the molecular mechanism to a cellular outcome. For an anti-cancer c-Met inhibitor, this would involve assays for cell proliferation (e.g., MTT or CellTiter-Glo®), apoptosis (e.g., Caspase-Glo® 3/7 Assay), or cell migration. [5][17]* In Vivo Target Engagement: In preclinical animal models, it is crucial to demonstrate that the compound reaches its target in the tissue of interest and exerts the expected molecular effect (e.g., reduction of a phospho-biomarker in tumor tissue).
Conclusion
Determining the mechanism of action for a triazolopyridazine compound requires a systematic, evidence-based approach that progresses from unbiased target discovery to rigorous biochemical and cellular validation. By understanding the potential for this scaffold to interact with multiple target classes—kinases, PDEs, and ion channels—researchers can design a logical experimental workflow. The integration of affinity and label-free target ID, specific enzymatic and cellular assays, and broad selectivity profiling provides the self-validating system necessary to build a trustworthy and comprehensive understanding of a compound's biological activity, paving the way for its further development as a chemical probe or therapeutic agent.
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Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. PubMed. [Link]
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Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors. PMC - NIH. [Link]
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Identification of Triazolopyridines as Selective α5-GABA A Receptor Negative Allosteric Modulators by a Hybridization Approach. PubMed. (2023-01-04). [Link]
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Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central. (2023-10-10). [Link]
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Identification of Triazolopyridines as Selective α5-GABA A Receptor Negative Allosteric Modulators by a Hybridization Approach | Request PDF. ResearchGate. [Link]
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Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 1,2,4-Triazole-3-thiol Derivatives
Abstract
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group at the 3-position, represents a privileged scaffold in medicinal chemistry and drug development. These derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[1][2][3] Traditional multi-step syntheses for these compounds are often plagued by laborious procedures, time-consuming intermediate purifications, and lower overall yields. This guide provides an in-depth exploration of modern one-pot synthesis strategies that offer streamlined, efficient, and high-yield access to 1,2,4-triazole-3-thiol derivatives. We will dissect the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and discuss advanced energy-input technologies such as microwave and ultrasound irradiation that align with the principles of green chemistry.
Introduction: The Significance of 1,2,4-Triazole-3-thiols
The 1,2,4-triazole ring is a five-membered heterocycle that is a structural component of numerous approved drugs, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[1] The introduction of a thiol (or its tautomeric thione form) at the C3 position dramatically expands the molecule's chemical reactivity and biological interaction profile. The sulfur atom acts as a potent nucleophile and a key site for further derivatization, while the N-H and C=S moieties provide crucial hydrogen bonding capabilities for interacting with biological targets like enzymes and receptors.[4][5]
The urgent need for new therapeutic agents has intensified the demand for efficient synthetic routes to novel libraries of these compounds. One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly advantageous. They circumvent the need for isolating intermediates, thereby reducing solvent waste, saving time and energy, and often increasing overall process yield.
Core Synthetic Strategies: Mechanistic Overview
The majority of one-pot syntheses for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols converge on the cyclization of a key acylthiosemicarbazide or related intermediate. There are two primary and highly effective pathways to generate this intermediate in situ.
-
Pathway A: From Carboxylic Acids & Thiosemicarbazides: This approach involves the direct condensation of a carboxylic acid with a thiosemicarbazide. The critical step is the activation of the carboxylic acid to facilitate acylation of the thiosemicarbazide. This is followed by an intramolecular cyclodehydration, typically promoted by a base, to form the triazole ring.
-
Pathway B: From Acid Hydrazides & Isothiocyanates: This is a widely used and reliable method where an acid hydrazide reacts with an isothiocyanate.[2][6] This reaction readily forms the 1,4-disubstituted acylthiosemicarbazide intermediate, which is then cyclized, most commonly under alkaline conditions, to yield the target triazole-thiol.[3]
Figure 1: Core one-pot synthetic pathways to 1,2,4-triazole-3-thiols.
Protocol 1: Polyphosphate Ester (PPE) Mediated One-Pot Synthesis
This protocol details the direct reaction of thiosemicarbazides with carboxylic acids using polyphosphate ester (PPE) as a powerful dehydrating and activating agent.[6][7][8]
Principle & Causality: PPE serves a dual role. First, it activates the carboxylic acid by forming a pyrophosphate anhydride intermediate, which is highly susceptible to nucleophilic attack. Second, it facilitates the final cyclodehydration step. The reaction is designed as a two-stage, one-pot process: an initial acylation at a moderate temperature, followed by base-mediated cyclization.[2] This avoids the isolation of the acylthiosemicarbazide, streamlining the workflow.
Experimental Protocol:
-
Reagent Preparation: In a hydrothermal reaction vessel, thoroughly mix the desired carboxylic acid (1.0 eq) and the substituted thiosemicarbazide (1.0 eq).
-
Acylation Step: Add chloroform to the vessel. Introduce Polyphosphate Ester (PPE) (a sufficient amount to create a manageable slurry). Seal the vessel.
-
Heating: Place the vessel in a preheated oil bath or heating mantle at 90 °C. Stir the reaction mixture for 4-6 hours.
-
Scientist's Insight: The use of a sealed hydrothermal vessel is crucial for safely heating the low-boiling chloroform above its atmospheric boiling point, thereby accelerating the reaction rate.
-
-
Cooling & Solvent Removal: After the reaction period, cool the vessel to room temperature. Open the vessel carefully in a fume hood and remove the chloroform under reduced pressure using a rotary evaporator.
-
Cyclodehydration Step: To the resulting residue, add a 2 M aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH).
-
Second Heating: Heat the new mixture at 90-100 °C with vigorous stirring for 2-4 hours. The acyl intermediate will dissolve and cyclize.
-
Self-Validation: The progress of the cyclization can be monitored by TLC by taking aliquots and acidifying them to check for the disappearance of the intermediate and the appearance of the product spot.
-
-
Workup & Isolation: Cool the reaction mixture to room temperature. Filter the solution to remove any inorganic residues. Transfer the filtrate to a beaker and cool in an ice bath.
-
Precipitation: Slowly acidify the cold alkaline solution with concentrated HCl or 3M HCl to pH ~5-6. The target 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Purification: Collect the precipitate by suction filtration. Wash the solid thoroughly with cold water and then with a cold water/methanol mixture. Dry the product under vacuum. If necessary, recrystallize from ethanol or an appropriate solvent system.
Protocol 2: Classic One-Pot Synthesis from Acid Hydrazides
This protocol follows the highly reliable pathway of reacting an acid hydrazide with an isothiocyanate, followed by immediate in-situ cyclization.
Principle & Causality: The high nucleophilicity of the terminal nitrogen of the acid hydrazide allows for a rapid and clean reaction with the electrophilic carbon of the isothiocyanate. This forms the acylthiosemicarbazide intermediate with high efficiency. The subsequent addition of a base promotes an intramolecular nucleophilic attack from the other nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable aromatic triazole ring.[3]
Experimental Protocol:
-
Intermediate Formation: Dissolve the acid hydrazide (1.0 eq) in absolute ethanol or DMF in a round-bottom flask. Add the selected aryl or alkyl isothiocyanate (1.0 eq).
-
Reaction: Reflux the mixture for 2-4 hours. The acylthiosemicarbazide intermediate will form.
-
Self-Validation: In many cases, the intermediate may precipitate from the ethanol upon cooling. Its formation can be confirmed by TLC.
-
-
Cyclization: After cooling the mixture slightly, add a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Second Reflux: Reflux the now alkaline mixture for an additional 4-6 hours. During this time, the suspended intermediate will dissolve as it cyclizes to the sodium salt of the triazole-thiol.
-
Workup & Isolation: Cool the reaction flask to room temperature. Pour the reaction mixture into a beaker of crushed ice.
-
Precipitation: Acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 5-6. A precipitate will form.
-
Purification: Collect the solid product via suction filtration. Wash the product extensively with cold distilled water to remove any inorganic salts. Recrystallize the crude product from ethanol to obtain the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
Advanced & Green Synthetic Approaches
To enhance reaction efficiency and reduce environmental impact, modern energy sources can be employed.
Microwave-Assisted Synthesis
Principle & Causality: Microwave irradiation accelerates reactions by efficient and direct heating of polar molecules in the mixture.[9] This leads to a dramatic reduction in reaction times—from hours to mere minutes—and often results in higher yields and cleaner product profiles compared to conventional heating.[10][11][12]
Protocol Outline:
-
Reaction Setup: In a specialized microwave synthesis vial, combine the acid hydrazide (1.0 eq), isothiocyanate (1.0 eq), and a catalytic amount of base (e.g., K₂CO₃) in a high-boiling polar solvent like DMF or in a solvent-free condition.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-20 minutes.
-
Scientist's Insight: The reaction time and temperature are optimized for each substrate pair. Start with short irradiation times to avoid decomposition.
-
-
Workup: After cooling, perform the same acid-base workup as described in the conventional protocols to precipitate and isolate the product.
Ultrasound-Assisted Synthesis
Principle & Causality: Ultrasonic irradiation promotes reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, creating immense shear forces and enhancing mass transfer. This leads to faster, more efficient reactions at lower bulk temperatures.[13][14]
Protocol Outline:
-
Reaction Setup: Combine the starting materials (e.g., acid hydrazide and isothiocyanate) in an appropriate solvent in a standard flask.
-
Sonication: Place the flask in an ultrasonic cleaning bath or use a direct immersion ultrasonic horn. Sonicate the mixture at a controlled temperature (e.g., 40-60 °C) for 30-60 minutes.
-
Cyclization & Workup: After the initial condensation, add the alkaline solution and continue sonication for another 1-2 hours to facilitate cyclization. Isolate the product using the standard acid precipitation method.[15]
Data Summary & Comparison
The choice of synthetic method can significantly impact reaction time and yield.
| Method | Typical Starting Materials | Key Reagent/Condition | Typical Reaction Time | Typical Yields | Key Advantage |
| Conventional (PPE) | Carboxylic Acid + Thiosemicarbazide | Polyphosphate Ester (PPE) | 8-12 hours | 60-85% | Direct use of carboxylic acids.[6][8] |
| Conventional (Classic) | Acid Hydrazide + Isothiocyanate | NaOH or KOH (reflux) | 6-10 hours | 65-95% | Highly reliable and versatile.[3][16] |
| Microwave-Assisted | Acid Hydrazide + Isothiocyanate | Microwave Irradiation | 5-20 minutes | 85-96% | Drastic reduction in time; high yields.[9][11] |
| Ultrasound-Assisted | Acid Hydrazide + Isothiocyanate | Ultrasonic Irradiation | 1-3 hours | 80-90% | Energy efficient; enhanced reaction rates.[17][18] |
Characterization of Products
Confirmation of the synthesized 1,2,4-triazole-3-thiol derivatives is typically achieved through a combination of standard spectroscopic techniques:
-
¹H NMR: To confirm the proton environment, including signals for aromatic protons, alkyl substituents, and the characteristic broad singlet for the SH/NH tautomeric proton.
-
¹³C NMR: To identify all unique carbon atoms, especially the characteristic C=S carbon signal.
-
FT-IR: To identify key functional groups, such as N-H stretching, C=N stretching of the triazole ring, and the C=S thione band.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
Conclusion
One-pot synthesis methodologies provide a powerful and efficient platform for the generation of medicinally relevant 1,2,4-triazole-3-thiol derivatives. By eliminating the need for intermediate isolation, these protocols save significant time, reduce waste, and often improve overall yields. The classic approach using acid hydrazides and isothiocyanates remains a robust and versatile option, while the PPE-mediated route offers a convenient alternative directly from carboxylic acids. Furthermore, the integration of green technologies like microwave and ultrasound irradiation offers dramatic acceleration of reaction rates, positioning these methods at the forefront of modern synthetic and medicinal chemistry research.
References
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Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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ResearchGate. (n.d.). Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols. [Link]
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Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
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Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. [Link]
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Tretyakov, B.A., Tikhonova, V.I., Gadomsky, S.Y., & Sanina, N.A. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 30(22), 4422. [Link]
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Al-Warhi, T., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(16), 5329. [Link]
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DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. [Link]
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Li, D., Bao, H., & You, T. (2005). Microwave-assisted and efficient one-pot synthesis of substituted 1,2,4-triazoles. HETEROCYCLES, 65(8), 1957. [Link]
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ResearchGate. (n.d.). Overview of the biological activities of 1,2,4-triazole-3-thiol.... [Link]
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Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmacia, 71. [Link]
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Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Sustainability. [Link]
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Küçükgüzel, I., et al. (2001). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Turkish Journal of Chemistry, 25(4), 437-444. [Link]
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Karaali, N., et al. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 123-128. [Link]
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Wang, Y., Yi, X., & Qin, W. (2011). Ultrasound Assisted Syntheses of Some 1,2,4-Triazole Derivatives. Asian Journal of Chemistry, 23(11), 4861-4863. [Link]
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A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]
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Xia, M., et al. (2021). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 9, 755137. [Link]
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A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(2), 118-128. [Link]
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Khan, J., et al. (2022). Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-triazole Coupled Acetamide Derivatives of 2-(4-isobutyl phenyl)propanoic acid as Potential Anticancer Agents. Molecules, 27(23), 8206. [Link]
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Gomha, S.M., et al. (2025). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Arabian Journal of Chemistry, 18(8), 106889. [Link]
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Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(3), 1-7. [Link]
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Yüksek, H., et al. (2019). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules, 24(12), 2199. [Link]
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Ultrasound-assisted green synthesis of 1,4-disubstituted 1,2,3-triazoles using natural polymer supports. (2025). Scientific Reports, 15(1), 18459. [Link]
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Al-Salahi, R., et al. (2022). Ultrasonic-assisted synthesis of 1,4-disubstituted 1,2,3-triazoles via various terminal acetylenes and azide and their quorum sensing inhibition. Ultrasonics Sonochemistry, 82, 105900. [Link]
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Application Notes & Protocols for Drug Development Professionals: Thionation of Triazolopyridazinones using Lawesson's Reagent
Introduction: The Significance of Thio-Substitution in Triazolopyridazinone Scaffolds
The triazolopyridazinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. The strategic modification of this heterocyclic system is a cornerstone of modern drug discovery, enabling the fine-tuning of physiochemical properties and pharmacological profiles. The replacement of a carbonyl oxygen with a sulfur atom, a transformation known as thionation, is a powerful tool in this endeavor. The resulting thione derivatives often exhibit altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, which can lead to enhanced potency, selectivity, or improved pharmacokinetic properties. Lawesson's reagent has emerged as a superior method for this transformation, offering mild conditions and high yields for the thionation of lactam functionalities within complex heterocyclic systems.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the thionation of triazolopyridazinones using Lawesson's reagent. It delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines critical safety considerations.
Understanding the "Why": The Mechanism of Thionation with Lawesson's Reagent
The efficacy of Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, in converting a carbonyl to a thiocarbonyl lies in a well-established, multi-step mechanism. A nuanced understanding of this process is crucial for optimizing reaction conditions and troubleshooting.
Initially, Lawesson's reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide in solution.[1][2] This monomer is the key electrophilic species that initiates the reaction with the carbonyl group of the triazolopyridazinone. The reaction proceeds through a concerted cycloaddition to form a transient, four-membered thiaoxaphosphetane intermediate.[1][2] The driving force of the entire process is the subsequent cycloreversion of this intermediate, which is mechanistically analogous to a portion of the Wittig reaction.[1] This step results in the formation of the desired thiocarbonyl on the triazolopyridazinone scaffold and a stable oxothiophosphetane byproduct. The formation of the strong phosphorus-oxygen double bond in the byproduct provides the thermodynamic impetus for the reaction.[1]
The reactivity of carbonyl groups towards Lawesson's reagent generally follows the order: amides (lactams) > ketones > esters.[2] This inherent selectivity is particularly advantageous when working with multifunctional molecules, allowing for the targeted thionation of the lactam moiety in the triazolopyridazinone core while preserving other carbonyl-containing functional groups, such as esters, under appropriate conditions.[1]
Visualizing the Thionation Workflow
The following diagram illustrates the key stages of the thionation process, from the initial setup to the final purified product.
Caption: A generalized workflow for the thionation of triazolopyridazinones.
Experimental Protocol: Thionation of a Representative Triazolopyridazinone
This protocol provides a detailed, step-by-step methodology for the thionation of a generic triazolopyridazinone derivative. Researchers should consider this a starting point and may need to optimize conditions for their specific substrate.
Materials:
-
Substituted triazolopyridazinone
-
Lawesson's reagent
-
Anhydrous toluene
-
Anhydrous tetrahydrofuran (THF) (optional solvent)
-
Silica gel for column chromatography
-
Hexanes, Ethyl Acetate (or other suitable eluents)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N2 or Ar), dissolve the triazolopyridazinone (1.0 eq.) in anhydrous toluene (concentration typically 0.1-0.2 M).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5-1.0 eq.). The stoichiometry may need to be optimized; starting with 0.6 equivalents is often a good compromise to avoid excess reagent and facilitate purification.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature. Alternatively, for more sensitive substrates, the reaction can be performed in a solvent like THF at lower temperatures, though this may require longer reaction times.[3]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS. The thionated product is typically less polar than the starting material. The reaction is complete when the starting material is no longer visible. Reaction times can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude residue can then be directly subjected to purification. For challenging purifications, an aqueous work-up (washing with water or saturated sodium bicarbonate solution) can be performed to remove some of the phosphorus-containing byproducts prior to chromatography.[3] However, direct chromatography is often sufficient.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes). The less polar thionated product will elute before the more polar starting material and byproducts.
-
Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and characterize the final thionated triazolopyridazinone by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR). The IR spectrum should show the disappearance of the C=O stretch and the appearance of a C=S stretch.
Data Presentation: Key Reaction Parameters
The choice of reaction parameters can significantly impact the yield and purity of the thionated product. The following table summarizes typical conditions and considerations.
| Parameter | Typical Range/Value | Rationale & Expert Insights |
| Solvent | Toluene, Dioxane, THF, Xylene | Toluene is widely used due to its high boiling point, which facilitates the reaction. THF can be used for room temperature reactions, which is beneficial for sensitive substrates, but requires longer reaction times.[3] All solvents must be anhydrous as Lawesson's reagent reacts with water. |
| Temperature | Room Temp. to 130°C | Higher temperatures generally lead to faster reaction rates. However, for substrates with other sensitive functional groups, lower temperatures may be necessary. Microwave irradiation has also been successfully employed to accelerate the reaction.[2] |
| Equivalents of Lawesson's Reagent | 0.5 - 1.0 eq. | Since one molecule of Lawesson's reagent can thionate two carbonyl groups, 0.5 equivalents is the stoichiometric amount. Using a slight excess (e.g., 0.6 eq.) can ensure complete conversion. A large excess should be avoided as it complicates purification. |
| Reaction Time | 1 - 24 hours | Highly dependent on the substrate, temperature, and solvent. Close monitoring by TLC or LC-MS is essential to determine the optimal reaction time. |
| Purification | Silica Gel Chromatography | This is the most common method for isolating the pure thionated product. The phosphorus-containing byproducts can sometimes co-elute with the product, necessitating careful chromatography. A recently developed workup using ethanol or ethylene glycol to decompose the byproduct can simplify purification.[4] |
Safety and Handling of Lawesson's Reagent: A Critical Overview
Lawesson's reagent is a valuable synthetic tool, but it requires careful handling due to its potential hazards. Adherence to strict safety protocols is mandatory.
Hazards:
-
Toxicity: Lawesson's reagent is harmful if swallowed, inhaled, or in contact with skin.[5]
-
Irritation: It can cause irritation to the skin, eyes, and respiratory tract.[5]
-
Moisture Sensitivity: In contact with water or moisture, it can release toxic and flammable gases, including hydrogen sulfide (H₂S), which has a characteristic rotten egg smell and is highly toxic.[6]
-
Combustibility: It is a combustible solid.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[5]
-
Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.
-
Respiratory Protection: Use in a well-ventilated fume hood. If the generation of dust is unavoidable, a NIOSH-approved respirator should be used.[5]
Handling and Storage:
-
Handling: Handle under an inert gas. Avoid generating dust.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[5] Store under anhydrous conditions and away from incompatible substances such as water and strong oxidizing agents.[5][7]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.[5]
Conclusion
The thionation of triazolopyridazinones with Lawesson's reagent is a robust and highly effective transformation for the synthesis of novel thio-analogs with potential applications in drug discovery. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and strict adherence to safety guidelines will ensure successful and safe implementation of this important synthetic methodology.
References
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Lawesson's Reagent, 99%. [Link]
-
Gomha, S. M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. [Link]
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Sdfine. LAWESSON'S REAGENT. [Link]
-
Loba Chemie. LAWESSON'S REAGENT FOR SYNTHESIS MSDS. [Link]
-
ResearchGate. Mechanism of the thionation reaction using Lawesson's reagent (1). [Link]
-
Oxford Lab Fine Chem LLP. material safety data sheet - lawessons reagent 98%. [Link]
-
YouTube. Lawesson's Reagent Thiocarbonyl Synthesis Mechanism | Organic Chemistry. [Link]
-
National Institutes of Health. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. [Link]
-
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-
ResearchGate. (PDF) Use of Lawesson's Reagent in Organic Syntheses. [Link]
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In vitro assay development for thiol-containing enzyme inhibitors
In Vitro Assay Development for Thiol-Containing Enzyme Inhibitors
Abstract
Thiol-containing enzymes, particularly cysteine proteases, represent a significant class of therapeutic targets implicated in a wide range of diseases, including cancer, inflammatory disorders, and viral infections.[1][2] The nucleophilic cysteine thiol group in the active site is central to their catalytic mechanism and serves as a prime target for inhibitor development.[1][3][4] This guide provides a comprehensive overview of the principles and methodologies for developing robust and reliable in vitro assays to screen for and characterize inhibitors of these enzymes. We delve into the causality behind experimental design, offer detailed, self-validating protocols, and address common pitfalls and artifacts to ensure data integrity.
Foundational Principles of Thiol-Enzyme Inhibition Assays
The primary objective of an inhibitor assay is to quantify the reduction in an enzyme's catalytic activity in the presence of a test compound. The catalytic cycle of many thiol-dependent enzymes, such as cysteine proteases, involves a nucleophilic attack by the active site cysteine thiolate on the substrate.[3][5] Inhibitors can interfere with this process through various mechanisms, which necessitates a well-designed assay to accurately determine their potency and mode of action.
Key Parameters in Inhibitor Characterization
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a practical measure of inhibitor potency but can be dependent on assay conditions (e.g., enzyme and substrate concentrations).
-
Mechanism of Action (MOA): Describes how an inhibitor interacts with the enzyme. Key types include:
-
Reversible: The inhibitor binds non-covalently to the enzyme and can be displaced. This category includes competitive, non-competitive, and uncompetitive inhibition.[6]
-
Irreversible: The inhibitor forms a stable, often covalent, bond with the enzyme, typically by reacting with the active site cysteine thiol.[5]
-
-
Kᵢ (Inhibition constant): A measure of the affinity of a reversible inhibitor for an enzyme. Unlike the IC₅₀, it is a true thermodynamic constant independent of assay conditions.[6]
The Imperative of Assay Validation
For an assay to be suitable for screening, especially in a high-throughput format (HTS), its robustness and statistical validity must be established.[7][8]
-
Z'-factor: A statistical parameter that quantifies the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
-
Signal-to-Background (S/B) Ratio: The ratio of the signal from an uninhibited enzyme reaction to the signal from a no-enzyme control. A high S/B ratio is desirable for assay sensitivity.
-
Reproducibility: The assay must yield consistent results across different plates, days, and reagent batches.
Strategic Selection of an Assay Methodology
The choice of assay format is critical and depends on the specific enzyme, the available substrates, and the desired throughput. The most common methods rely on detecting either the consumption of a substrate or the formation of a product using colorimetric, fluorometric, or luminometric techniques.[9]
Colorimetric Assays: The DTNB (Ellman's) Method
The classic approach for monitoring thiol-related reactions is the use of 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB (Ellman's Reagent).[10][11][12] DTNB reacts with free sulfhydryl groups to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[12]
-
Principle: This assay is ideal for enzymes that either produce or consume a thiol-containing molecule. For inhibitor screening, one typically measures the remaining concentration of a thiol-containing substrate after the enzymatic reaction. A potent inhibitor will result in less substrate consumption and thus a higher concentration of free thiols, leading to a stronger signal with DTNB.
-
Advantages: Cost-effective, straightforward, and utilizes standard laboratory spectrophotometers.[13]
-
Disadvantages: Lower sensitivity compared to fluorescence-based methods.[14] Susceptible to interference from colored compounds and reducing agents, such as Dithiothreitol (DTT), which are often required for thiol enzyme stability.[15]
Diagram 1: General Workflow for Enzyme Inhibitor Screening
Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.
Fluorometric Assays: High-Sensitivity Screening
Fluorometric assays are a mainstay of modern HTS campaigns due to their superior sensitivity and wide dynamic range.[8][16]
-
Principle 1: Cleavage of a Quenched Substrate: Many proteases are assayed using synthetic peptide substrates flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the peptide, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence.[17]
-
Principle 2: Thiol-Reactive Probes: These assays utilize probes that are non-fluorescent or weakly fluorescent but become highly fluorescent upon reacting with a thiol.[16][18] This is useful for enzymes that produce a thiol-containing product (e.g., Coenzyme A).[16] Maleimide-containing dyes are common examples.[14][18]
-
Advantages: High sensitivity (up to 400 times more sensitive than Ellman's reagent), suitable for HTS, and allows for real-time kinetic measurements.[14]
-
Disadvantages: Susceptible to interference from fluorescent compounds.[19] The cost of fluorescent substrates and probes can be higher.
Diagram 2: Principle of a FRET-Based Protease Assay
Caption: FRET-based assay where enzyme activity separates a fluorophore and quencher.
Comparison of Common Assay Formats
| Feature | Colorimetric (DTNB) | Fluorometric (FRET/Probe) |
| Principle | Thiol-disulfide exchange | Cleavage of quenched substrate or reaction with thiol-reactive probe |
| Detection | Absorbance (~412 nm) | Fluorescence Emission |
| Sensitivity | Moderate (μM range) | High (nM to pM range)[14] |
| Throughput | Moderate to High | High |
| Cost | Low | Moderate to High |
| Interferences | Colored compounds, reducing agents (DTT) | Fluorescent compounds, inner-filter effect[19] |
| Best For | Assays with high substrate turnover; initial characterization | HTS, kinetic studies, low-activity enzymes |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. It is crucial to determine the optimal buffer conditions (pH, ionic strength) and the linear range of the enzyme reaction with respect to time and enzyme concentration before proceeding with inhibitor screening.[20]
Protocol 1: Colorimetric Assay for Cysteine Protease Inhibitors using DTNB
This protocol assumes the enzyme (e.g., Papain) cleaves a substrate to expose a new thiol group, which is then detected.
Materials:
-
Assay Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 6.8[21]
-
Activation Buffer: Assay Buffer containing 10 mM DTT
-
Enzyme: Papain stock solution (e.g., 1 mg/mL)
-
Substrate: N-Benzoyl-L-arginine ethyl ester (BAEE) or similar
-
DTNB Reagent: 4 mg/mL DTNB in Assay Buffer[12]
-
Test Inhibitors: Dissolved in DMSO
-
96-well clear, flat-bottom microplate
Procedure:
-
Enzyme Activation: Dilute the Papain stock solution in Activation Buffer to an intermediate concentration and incubate for 15 minutes at 37°C to ensure the active site cysteine is reduced.
-
Assay Plate Setup:
-
Add 2 µL of test inhibitor dilutions or DMSO (for controls) to appropriate wells.
-
Add 88 µL of Assay Buffer to all wells.
-
Add 10 µL of the activated Papain solution to all wells except the 'No Enzyme' control (add 10 µL of Assay Buffer instead). This brings the volume to 100 µL.
-
Mix gently and pre-incubate for 15-30 minutes at room temperature to allow inhibitor binding.
-
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) within the linear range of the reaction.
-
Detection:
-
Data Analysis:
-
Subtract the average absorbance of the 'No Enzyme' control from all other readings.
-
Calculate Percent Inhibition: 100 * (1 - (Signal_Inhibitor / Signal_NoInhibitor))
-
Plot Percent Inhibition vs. log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Diagram 3: Reaction Mechanism of DTNB (Ellman's Reagent)
Caption: DTNB reacts with a thiol (R-SH) to form a mixed disulfide and the chromophore TNB.
Protocol 2: Fluorometric FRET Assay for Cysteine Protease Inhibitors
This protocol is suitable for proteases like Cathepsins or Caspases using a specific fluorogenic peptide substrate.[17][21]
Materials:
-
Assay Buffer: 50 mM MES, 2.5 mM EDTA, 5 mM DTT, 0.01% Tween-20, pH 6.0
-
Enzyme: Recombinant Cathepsin B (or other target protease)
-
Substrate: Z-FR-AMC (Z-Phe-Arg-7-amino-4-methylcoumarin) or similar FRET substrate
-
Test Inhibitors: Dissolved in DMSO
-
96-well or 384-well black, flat-bottom microplate (for fluorescence)[23]
Procedure:
-
Plate Setup:
-
Add 1 µL of test inhibitor dilutions or DMSO to appropriate wells.
-
Add 24 µL of Assay Buffer to all wells.
-
Add 25 µL of enzyme solution (diluted in Assay Buffer to 2X final concentration) to all wells except 'No Enzyme' controls.
-
Mix and pre-incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation: Add 50 µL of substrate solution (diluted in Assay Buffer to 2X final concentration) to all wells. The final reaction volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).
-
Read the fluorescence kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).[21]
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Subtract the rate of the 'No Enzyme' control from all other rates.
-
Calculate Percent Inhibition: 100 * (1 - (Rate_Inhibitor / Rate_NoInhibitor))
-
Determine the IC₅₀ as described in Protocol 1.
-
Troubleshooting and Mitigating Assay Artifacts
A significant challenge in inhibitor screening is the occurrence of false positives, or "frequent hitters".[19] A robust assay development process includes steps to identify and eliminate these artifacts.
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Well-to-Well Variability | Inaccurate pipetting; improper mixing; reagent instability. | Use calibrated pipettes; ensure thorough mixing of all solutions; prepare fresh reagents daily.[23] |
| Signal Inhibition in 'No Enzyme' Control | Compound is colored or fluorescent at assay wavelengths (spectroscopic interference).[19] | Pre-read the plate after compound addition but before adding substrate. Exclude compounds with high intrinsic signal. |
| Time-Dependent Inhibition | Slow-binding or irreversible inhibitor; enzyme instability. | Perform pre-incubation studies with the inhibitor and enzyme for varying lengths of time to assess time-dependency. |
| Apparent Inhibition at High Concentrations Only | Compound aggregation leading to non-specific enzyme sequestration.[19] | Re-test in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Perform orthogonal assays to confirm hits. |
| Inhibitor Ineffective in vitro but active in vivo | The compound may be a pro-drug requiring metabolic activation; assay conditions (e.g., high ATP for kinases) may be non-physiological.[24] | Test metabolites of the compound if known. Optimize assay conditions to better mimic the cellular environment. |
| Assay Interference | Sample contains interfering substances like high salt, detergents, or chelating agents (EDTA).[15][23] | Perform a "spike and recovery" experiment where a known amount of active enzyme is added to the sample buffer to check for inhibition.[15] |
Conclusion
Developing a reliable in vitro assay for thiol-containing enzyme inhibitors requires a multi-faceted approach grounded in a solid understanding of enzyme kinetics, careful selection of detection methodology, and rigorous validation to exclude common artifacts. The colorimetric DTNB assay offers a cost-effective platform for initial studies, while fluorometric FRET-based assays provide the sensitivity and throughput required for large-scale screening campaigns. By implementing the principles and protocols outlined in this guide, researchers can build a robust framework to confidently identify and characterize novel inhibitors, accelerating the path of drug discovery and fundamental biological research.
References
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National Center for Biotechnology Information. (n.d.). The fluorescence-based acetylation assay using thiol-sensitive probes. PubMed. Retrieved from [Link]
-
Wang, L., et al. (2013). Fluorescent Probes for Live Cell Thiol Detection. National Institutes of Health. Retrieved from [Link]
-
Bouffard, J., et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters. Retrieved from [Link]
-
Hilderbrand, S. A., et al. (2008). A Highly Selective Fluorescent Probe for Thiol Bioimaging. Massachusetts Institute of Technology. Retrieved from [Link]
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Poole, L. B. (2020). Assays for Thiols and Modifications. National Center for Biotechnology Information. Retrieved from [Link]
-
Yuan, L., et al. (2013). Fluorescent Probes for Live Cell Thiol Detection. MDPI. Retrieved from [Link]
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Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. National Institutes of Health. Retrieved from [Link]
-
Yamashita, M., & Konagaya, S. (2004). Identification of Cysteine Proteases and Screening of Cysteine Protease Inhibitors in Biological Samples by a Two-Dimensional Gel System of Zymography and Reverse Zymography. National Institutes of Health. Retrieved from [Link]
-
Turell, L., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Retrieved from [Link]
-
Dahlin, J. L., et al. (2015). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. ResearchGate. Retrieved from [Link]
-
Yang, J., et al. (2020). Frequent hitters: nuisance artifacts in high-throughput screening. Drug Discovery Today. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening: toward enhanced drug discovery. Retrieved from [Link]
-
G-Biosciences. (n.d.). Ellman's Reagent. Retrieved from [Link]
-
iGEM. (2022). Ellman assay. Retrieved from [Link]
-
Leung-Toung, R., et al. (2002). Thiol-dependent enzymes and their inhibitors: a review. PubMed. Retrieved from [Link]
-
Vlachakis, D., et al. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]
-
Bjelic, S., & Goto, Y. (2024). Computational design of cysteine proteases. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Cysteine Protease Inhibitors In Clinical Development. Retrieved from [Link]
-
Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]
-
Mutus, B. (2017). Assays of Thiol Isomerase Enzymatic Activity. PubMed. Retrieved from [Link]
-
Goodwin, A. P., & Tabatabai, A. P. (2023). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2002). Thiol-Dependent Enzymes and Their Inhibitors: A Review. Retrieved from [Link]
-
Chondrex, Inc. (n.d.). Cysteine Protease Activity Assay Kit. Retrieved from [Link]
-
ResearchGate. (2016). Why does my inhibitor not work in an in vitro kinase assay?. Retrieved from [Link]
-
Wikipedia. (n.d.). Reporter gene. Retrieved from [Link]
-
Sulpizi, M., et al. (2008). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. National Institutes of Health. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Retrieved from [Link]
-
L-Lactate Dehydrogenase. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]
-
Leung-Toung, R., et al. (2006). Thiol proteases: inhibitors and potential therapeutic targets. PubMed. Retrieved from [Link]
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Application Notes and Protocols: Leveraging 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol for Innovative Kinase Inhibitor Screening
Abstract
Protein kinases are a cornerstone of cellular signaling and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors is therefore a major focus of modern drug discovery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol , a novel heterocyclic compound, in kinase inhibitor screening campaigns. We will explore its potential as both a fragment for initial hit discovery and as a covalent inhibitor targeting cysteine residues within the kinase domain. This guide will furnish the scientific rationale behind its use, detailed experimental protocols for its screening and validation, and expert insights into data interpretation.
Introduction: The Rationale for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol in Kinase Drug Discovery
The triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various kinases, including c-Met and Pim-1.[1][2] The core structure provides a rigid framework that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of kinases.
The subject of this guide, 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, introduces a critical reactive handle: a thiol (-SH) group. The presence of this nucleophilic thiol at the 3-position, combined with the chloro-substitution at the 6-position, presents a unique chemical entity with dual potential in kinase inhibitor screening:
-
As a Covalent Inhibitor: The thiol group can act as a "warhead," forming a covalent bond with accessible cysteine residues within the kinase active site.[3] Covalent inhibitors offer distinct advantages, including prolonged duration of action and high potency.[4]
-
As a Fragment for Screening: With a low molecular weight, this compound is an ideal candidate for fragment-based drug discovery (FBDD), a powerful method for identifying novel starting points for potent and selective inhibitors.[5]
This application note will detail protocols to harness both of these properties, providing a comprehensive workflow from initial hit identification to detailed mechanistic characterization.
Synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol: A Proposed Route
Proposed Synthetic Scheme:
Caption: Proposed synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol.
Application I: Screening as a Covalent Kinase Inhibitor
The thiol group of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol can engage in a disulfide exchange with a cysteine residue, a common mechanism for covalent inhibition. The following protocols are designed to identify and characterize this covalent interaction.
Biochemical Screening for Covalent Inhibition
Objective: To determine if the compound inhibits kinase activity in a time-dependent manner, a hallmark of covalent inhibition.
Principle: Covalent inhibitors typically display an IC50 value that decreases with increasing pre-incubation time with the target enzyme.[5] This is because the formation of the covalent bond is often a time-dependent process.
Materials and Reagents:
-
Purified kinase of interest (with an accessible cysteine residue)
-
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol stock solution (in DMSO)
-
Kinase assay buffer (specific to the kinase)
-
ATP and substrate (peptide or protein)
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)[8]
-
Microplates (e.g., 384-well)
Protocol:
-
Compound Preparation: Prepare a serial dilution of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol in the kinase assay buffer.
-
Pre-incubation:
-
In a series of wells, mix the kinase and the compound dilutions.
-
Incubate for varying periods (e.g., 0, 15, 30, 60, 120 minutes) at room temperature.
-
Include a "no inhibitor" control and a "no enzyme" control.
-
-
Reaction Initiation: Add a mixture of ATP and the substrate to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Reaction Incubation: Incubate for a fixed time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Analysis:
-
Measure the signal (e.g., luminescence, fluorescence) on a plate reader.
-
Plot the percentage of inhibition against the compound concentration for each pre-incubation time point.
-
Calculate the IC50 value for each time point. A significant decrease in IC50 with longer pre-incubation times is indicative of covalent inhibition.
-
Determination of Covalent Kinetic Parameters (k_inact/K_I)
Objective: To quantify the efficiency of covalent bond formation.
Principle: The kinetic parameter k_inact/K_I provides a more accurate measure of a covalent inhibitor's potency than a simple IC50 value.[4] It represents the second-order rate constant for the covalent modification of the enzyme.
Protocol:
-
Follow the pre-incubation protocol described in 3.1.
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The slope of this line represents the observed rate of inactivation (k_obs).
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation to determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).
-
The ratio k_inact/K_I is the apparent second-order rate constant of covalent modification.
Data Presentation:
| Parameter | Description | Example Value |
| IC50 (0 min pre-incubation) | Initial inhibitory potency | 10 µM |
| IC50 (60 min pre-incubation) | Potency after covalent bond formation | 0.5 µM |
| k_inact | Maximal rate of inactivation | 0.1 min⁻¹ |
| K_I | Inhibitor concentration for half-maximal inactivation | 5 µM |
| k_inact/K_I | Efficiency of covalent modification | 20,000 M⁻¹s⁻¹ |
Cellular Target Engagement Assays
Objective: To confirm that the compound engages with the target kinase inside living cells.
Recommended Assay: NanoBRET™ Target Engagement Intracellular Kinase Assay
Principle: This assay measures the binding of a compound to a NanoLuc® luciferase-tagged kinase in live cells.[8] The compound displaces a fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).
Workflow:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
A time-course experiment can be performed to observe the kinetics of target engagement, which for a covalent inhibitor, would be expected to increase over time.
Application II: Screening as a Fragment
The small size and defined chemical features of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol make it an excellent starting point for fragment-based drug discovery (FBDD).
Fragment Library and Initial Screening
Objective: To identify initial "hits" by screening a library of fragments, including 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, against the kinase of interest.
Recommended Techniques:
-
Surface Plasmon Resonance (SPR): Measures binding events in real-time, providing kinetic data (k_on, k_off).
-
X-ray Crystallography: Provides a high-resolution structure of the fragment bound to the kinase, guiding subsequent optimization.
-
Thermal Shift Assay (TSA): A high-throughput method that measures changes in protein melting temperature upon ligand binding.
Hit-to-Lead Optimization
Once a hit is identified, medicinal chemistry efforts can be employed to "grow" the fragment into a more potent lead compound. The 6-chloro position and the thiol group provide two vectors for chemical modification. For instance, the chloro group can be displaced via nucleophilic aromatic substitution to explore the solvent-exposed region of the active site, while the thiol can be capped or used as a handle for further modifications if covalent inhibition is not the desired mechanism.
Optimization Workflow:
Caption: Fragment-Based Drug Discovery (FBDD) workflow.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| No time-dependent inhibition observed | The compound is a reversible inhibitor, or the target kinase lacks an accessible cysteine. | Confirm the presence and accessibility of a cysteine residue in the kinase active site. Screen the compound in a standard reversible inhibitor assay format. |
| High background in cellular assays | Compound is autofluorescent or cytotoxic. | Run control experiments without the NanoLuc®-tagged kinase to assess background fluorescence. Perform a cell viability assay. |
| Low hit rate in fragment screening | The fragment library has low chemical diversity or the screening concentration is too low. | Expand the fragment library. Optimize fragment concentration for the specific assay. |
Conclusion
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol represents a versatile chemical tool for modern kinase inhibitor discovery. Its unique structure allows for a dual-pronged screening approach, leveraging the power of both covalent inhibition and fragment-based methodologies. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their quest for novel and effective kinase-targeted therapeutics.
References
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A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 1733, 131-142. Available at: [Link]
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A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]
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Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. Available at: [Link]
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A Perspective on the Kinetics of Covalent and Irreversible Inhibition. SLAS Discovery, 22(1), 3-20. Available at: [Link]
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Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 26(15), 4589. Available at: [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(5), 100963. Available at: [Link]
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Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. RSC Medicinal Chemistry, 12(1), 84-93. Available at: [Link]
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Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry, 34(7), 1278-1288. Available at: [Link]
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Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Chemical Biology, 2(3), 853-863. Available at: [Link]
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Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. Journal of Visualized Experiments, (181), e63653. Available at: [Link]
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Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology, 18(1), 3-10. Available at: [Link]
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Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology, 14(4), 478-485. Available at: [Link]
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CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Annual Review of Pharmacology and Toxicology, 61, 491-510. Available at: [Link]
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Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[3][5][9]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Bioorganic Chemistry, 85, 416-425. Available at: [Link]
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Kinetic mechanisms of covalent inhibition. Methods in Enzymology, 617, 1-31. Available at: [Link]
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Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes: A Computational Study. Inorganics, 9(10), 75. Available at: [Link]
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Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]
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a) Molecule 6 bearing a triazolopyridine fragment as the central... ResearchGate. Available at: [Link]
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Covalent Compound Screening Guide [Download]. Oncodesign Services. Available at: [Link]
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The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 25(12), 645-667. Available at: [Link]
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Examples of the main determinants of the cysteine thiol reactivity by... ResearchGate. Available at: [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(20), 14095-14117. Available at: [Link]
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Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 24(15), 2736. Available at: [Link]
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Discovery of Tricyclic Triazolo- and Imidazopyridine Lactams as M1 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(6), 903-909. Available at: [Link]
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Discovery of 3-phenyl-[3][5][9]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma. Bioorganic & Medicinal Chemistry, 121, 118214. Available at: [Link]
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Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 171, 354-370. Available at: [Link]
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6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molbank, 2023(1), M1573. Available at: [Link]
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Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. Acta Poloniae Pharmaceutica, 53(6), 431-435. Available at: [Link]
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Application Notes and Protocols for Triazolo[4,3-b]pyridazine-3-thiols in Agrochemical Research
Introduction: The Rising Prominence of the Triazolo[4,3-b]pyridazine Scaffold in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this context, heterocyclic chemistry provides a fertile ground for the discovery of new pharmacophores. Among these, the[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a structure of significant interest. Initially explored for its diverse biological activities in medicinal chemistry, this fused heterocyclic system is now demonstrating considerable potential in the development of next-generation fungicides, herbicides, and insecticides.[4]
The inherent chemical stability, coupled with the numerous sites for facile functionalization, makes the triazolo[4,3-b]pyridazine core a versatile template for library synthesis and structure-activity relationship (SAR) studies. The introduction of a thiol group at the 3-position, in particular, offers a unique handle for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
This comprehensive guide serves as a technical resource for researchers, scientists, and professionals engaged in agrochemical development. It provides a detailed exploration of the applications of triazolo[4,3-b]pyridazine-3-thiols, complete with experimental protocols for their synthesis and bio-evaluation, and an in-depth analysis of their mechanisms of action.
Herbicidal Applications: Targeting Essential Amino Acid Biosynthesis
A significant body of research points to the potential of triazolopyrimidine derivatives, close structural analogs of triazolopyridazines, as potent herbicides.[5][6] The primary mechanism of action for this class of compounds is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][7][8]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[7][8] By inhibiting ALS, triazolo[4,3-b]pyridazine-based compounds effectively starve the plant of these essential amino acids, leading to a cessation of growth and eventual death. The high efficacy and low toxicity of ALS inhibitors in mammals, which lack this enzyme, make them attractive candidates for selective herbicides.[6]
Caption: Herbicidal mechanism of action of triazolo[4,3-b]pyridazine-3-thiols via the inhibition of Acetolactate Synthase (ALS).
Protocol 1: Synthesis of 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine-3-thiols
This protocol describes a general method for the synthesis of the target compounds, adapted from established procedures for related heterocyclic systems.
Materials:
-
3-chloro-6-substituted-pyridazine
-
Hydrazine hydrate
-
Carbon disulfide
-
Potassium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Synthesis of 3-hydrazinyl-6-substituted-pyridazine: A solution of the appropriate 3-chloro-6-substituted-pyridazine (1 equivalent) in ethanol is treated with an excess of hydrazine hydrate (5-10 equivalents). The reaction mixture is refluxed for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried to yield the hydrazinyl-pyridazine intermediate.
-
Cyclization to form the triazolo[4,3-b]pyridazine-3-thiol: The 3-hydrazinyl-6-substituted-pyridazine (1 equivalent) is dissolved in a solution of potassium hydroxide (1.2 equivalents) in ethanol. Carbon disulfide (1.5 equivalents) is added dropwise at room temperature, and the mixture is stirred for 2 hours. The reaction mixture is then refluxed for 8-10 hours. The solvent is evaporated under reduced pressure, and the residue is dissolved in water. The solution is acidified with hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 6-substituted-[1][2][3]triazolo[4,3-b]pyridazine-3-thiol.
Protocol 2: Whole-Plant Bioassay for Herbicidal Activity
This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of the synthesized compounds.
Materials:
-
Seeds of a model weed species (e.g., Descurainia sophia) and a crop species (e.g., wheat).[5]
-
Potting soil
-
Synthesized triazolo[4,3-b]pyridazine-3-thiol derivatives
-
A commercial herbicide standard (e.g., a known ALS inhibitor)
-
Acetone
-
Tween-20
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Pre-emergence application:
-
Fill pots with soil and sow the seeds of the test plants at a uniform depth.
-
Prepare a series of concentrations of the test compounds and the standard herbicide in a solution of acetone and water containing 0.1% Tween-20.
-
Apply the solutions evenly to the soil surface of the pots. A control group should be treated with the solvent mixture only.
-
Place the pots in a greenhouse or growth chamber and water as needed.
-
After 14-21 days, assess the herbicidal effect by visually rating the plant injury on a scale of 0 (no effect) to 100 (complete death) and by measuring the fresh weight of the aerial parts of the plants.
-
-
Post-emergence application:
-
Sow the seeds in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare the test solutions as described above.
-
Spray the solutions evenly onto the foliage of the plants until runoff.
-
Return the plants to the greenhouse or growth chamber.
-
Assess the herbicidal effect after 14-21 days as described for the pre-emergence test.
-
Fungicidal Applications: Disrupting Fungal Cell Membrane Integrity
The triazole class of fungicides is well-established in agriculture, and their mechanism of action is thoroughly understood.[9] It is highly probable that triazolo[4,3-b]pyridazine-3-thiols exert their antifungal effects through a similar mechanism.
Mechanism of Action: Inhibition of C14-demethylase
Triazole fungicides act by inhibiting the enzyme C14-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol.[9] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts the structure and function of the membrane, leading to abnormal fungal growth and ultimately, cell death.[9][10]
Caption: Fungicidal mechanism of action of triazolo[4,3-b]pyridazine-3-thiols via the inhibition of C14-demethylase and disruption of ergosterol biosynthesis.
Protocol 3: In Vitro Antifungal Bioassay (Poisoned Food Technique)
This protocol describes an in vitro method to assess the fungicidal activity of the synthesized compounds against common plant pathogens.
Materials:
-
Cultures of plant pathogenic fungi (e.g., Fusarium oxysporum, Alternaria brassicae).[11][12]
-
Potato Dextrose Agar (PDA) medium
-
Synthesized triazolo[4,3-b]pyridazine-3-thiol derivatives
-
A commercial triazole fungicide (e.g., tebuconazole)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Prepare stock solutions of the test compounds and the standard fungicide in DMSO.
-
Prepare PDA medium and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50 °C.
-
Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations. A control plate should contain PDA with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at 25-28 °C in the dark.
-
Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
Insecticidal Applications: A Frontier for Exploration
While the herbicidal and fungicidal potential of triazolo[4,3-b]pyridazines is becoming increasingly evident, their application as insecticides is a less explored but promising area of research. The neurotoxic properties of many heterocyclic compounds suggest that this scaffold could be a valuable starting point for the development of novel insecticides.
Potential Mechanism of Action: Acetylcholinesterase Inhibition
A plausible mechanism of insecticidal action for triazolo[4,3-b]pyridazine derivatives is the inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme in the central nervous system of insects, responsible for breaking down the neurotransmitter acetylcholine.[13] Inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[13]
Caption: A potential insecticidal mechanism of action for triazolo[4,3-b]pyridazine-3-thiols via the inhibition of Acetylcholinesterase (AChE).
Protocol 4: Insecticidal Bioassay (Leaf Dip Method)
This protocol details a common method for evaluating the insecticidal activity of compounds against leaf-feeding insects.
Materials:
-
A culture of a model insect pest (e.g., Spodoptera litura larvae).[14]
-
Host plant leaves (e.g., castor or cotton)
-
Synthesized triazolo[4,3-b]pyridazine-3-thiol derivatives
-
A commercial insecticide (e.g., a known AChE inhibitor like chlorpyrifos)
-
Acetone
-
Tween-20
-
Petri dishes lined with moist filter paper
Procedure:
-
Prepare a series of concentrations of the test compounds and the standard insecticide in a solution of acetone and water containing 0.1% Tween-20.
-
Excise fresh, untreated host plant leaves.
-
Dip each leaf into a test solution for 10-15 seconds, ensuring complete coverage. A control group of leaves should be dipped in the solvent mixture only.
-
Allow the leaves to air dry.
-
Place one treated leaf in each Petri dish.
-
Introduce a known number (e.g., 10) of third-instar larvae of the test insect into each Petri dish.
-
Incubate the Petri dishes at 25-27 °C and 60-70% relative humidity.
-
Record larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the percentage mortality, correcting for any control mortality using Abbott's formula.
Structure-Activity Relationship (SAR) and Data Interpretation
Systematic modification of the triazolo[4,3-b]pyridazine-3-thiol scaffold is crucial for optimizing its agrochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of the molecules with their biological activities, guiding the design of more potent and selective compounds.[15][16][17][18]
Key Considerations for SAR:
-
Substitution at the 6-position of the pyridazine ring: The nature of the substituent at this position can significantly influence the compound's spectrum of activity and selectivity.
-
Modification of the 3-thiol group: Derivatization of the thiol group can alter the compound's lipophilicity, metabolic stability, and interaction with the target enzyme.
-
Introduction of substituents on the triazole ring: While the parent scaffold is the focus here, further modifications to the triazole ring can also be explored.
Data Presentation:
The efficacy of the synthesized compounds should be quantified and presented in a clear and concise manner. The following table provides a template for summarizing bioassay data.
| Compound ID | R-group at C6 | Herbicidal Activity (IC50, µM) vs. D. sophia | Fungicidal Activity (EC50, µg/mL) vs. F. oxysporum | Insecticidal Activity (LC50, ppm) vs. S. litura |
| TPT-1 | -H | |||
| TPT-2 | -CH3 | |||
| TPT-3 | -Cl | |||
| TPT-4 | -OCH3 | |||
| Standard 1 | (e.g., Chlorsulfuron) | N/A | N/A | |
| Standard 2 | (e.g., Tebuconazole) | N/A | N/A | |
| Standard 3 | (e.g., Chlorpyrifos) | N/A | N/A |
Conclusion and Future Directions
The triazolo[4,3-b]pyridazine-3-thiol scaffold represents a promising and versatile platform for the development of novel agrochemicals. The established protocols for synthesis and bio-evaluation provided in this guide offer a robust framework for researchers to explore the potential of this chemical class. Further research should focus on:
-
Expanding the library of derivatives to build comprehensive SAR models.
-
Investigating the detailed mechanisms of action, particularly for insecticidal activity.
-
Evaluating the environmental fate and ecotoxicological profile of the most promising lead compounds.
-
Optimizing formulation and delivery methods for field applications.
Through a multidisciplinary approach that combines synthetic chemistry, biological screening, and mechanistic studies, the full potential of triazolo[4,3-b]pyridazine-3-thiols in addressing the challenges of modern agriculture can be realized.
References
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Acetolactate synthase inhibiting herbicides bind to the regulatory site. PubMed. [Link]
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Inhibition of Barley Acetolactate Synthase by Triazolopyrimidine Derivative. ResearchGate. [Link]
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Acetolactate Synthase Inhibiting Herbicides Bind to the Regulatory Site. PMC - NIH. [Link]
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Triazolopyrimidines as New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation | Request PDF. ResearchGate. [Link]
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HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE. Hep Journals. [Link]
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Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. PMC - NIH. [Link]
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Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. PubMed. [Link]
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Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives | ACS Omega. ACS Publications. [Link]
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Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). International Journal of Current Microbiology and Applied Sciences. [Link]
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Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. The Pharmaceutical and Chemical Journal. [Link]
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Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. PMC - NIH. [Link]
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Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC - NIH. [Link]
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Quantitative Structure-Activity Relationships (QSAR) for Pesticide Regulatory Purposes. Elsevier. [Link]
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A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. MDPI. [Link]
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Antifungal activity of three different concentrations of the compounds against Fusarium oxysporum determined using the poisoned food method. ResearchGate. [Link]
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Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH. [Link]
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Antimicrobial Activities of Novel 3-Substituted[1][2][3] Triazolo[4,3-b]pyridazines Derivatives. ResearchGate. [Link]
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Synthesis, Characterization, Biological Evaluation and Docking Study of Heterocyclic-Based Synthetic Sulfonamides as Potential Pesticide Against G. mellonella. PubMed. [Link]
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Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3- b] Pyridazines as Antitubulin Agents. PubMed. [Link]
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2D-Quantitative Structure-Activity Relationship and Molecular Docking study of triazole compounds against trichophytonrubrum | RHAZES: Green and Applied Chemistry. Revues Scientifiques Marocaines. [Link]
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Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate. [Link]
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Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. PubMed. [Link]
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Interactions between Triazoles and Amphotericin B in Treatment of Disseminated Murine Infection by Fusarium oxysporum. PubMed Central. [Link]
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Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. PubMed. [Link]
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Resistance101 - Insecticide classes & modes of action. YouTube. [Link]
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Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. PubMed Central. [Link]
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Antifungal Activity against Fusarium oxysporum of Botanical End-Products. NIH. [Link]
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Herbicide. McDowell Sonoran Conservancy. [Link]
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Investigations on Synthesis and Structure Elucidation of Novel[1][2][3]triazolo[1,2-a]pyridazine-1-thiones and Their Inhibitory Activity Against Inducible Nitric Oxide Synthase. PubMed. [Link]
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In vitro exposure to triazoles used as fungicides impairs human granulosa cells steroidogenesis. Bohrium. [Link]
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Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties. MDPI. [Link]
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Triazolopyridazine Derivatives: Synthesis, Cytotoxic Evaluation, c-Met Kinase Activity and Molecular Docking. PubMed. [Link]
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Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF. ResearchGate. [Link]
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Quantitative StructureActivity Relationships (QSAR) for the Antimicrobial Activity of 1,2,4-Triazoles | Request PDF. ResearchGate. [Link]
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ChemInform Abstract: Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. ResearchGate. [Link]
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The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. RJPT. [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]
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Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative. ResearchGate. [Link]
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Triazole Uptake Inhibition. YouTube. [Link]
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Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. PubMed Central. [Link]
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Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. [Link]
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Application Notes and Protocols for High-Throughput Screening of Triazole-Thiol Compounds
Introduction: The Therapeutic Potential of Triazole-Thiol Scaffolds
The 1,2,4-triazole-3-thione scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of a multitude of compounds with diverse and potent biological activities.[1][2][3] These compounds have garnered significant attention from researchers in drug discovery due to their demonstrated efficacy as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][4] The therapeutic versatility of the triazole-thiol core stems from its unique physicochemical properties, including its capacity for hydrogen bonding, its inherent dipole moment, and the rigid planarity of the triazole ring, which facilitate high-affinity interactions with a wide array of biological targets, most notably enzymes.[3]
A key mechanistic feature of many triazole-thiol compounds is the ability of the thiol or thione group to coordinate with metal ions present in the active sites of metalloenzymes.[5][6] This has led to the successful development of triazole-thiol derivatives as potent inhibitors of clinically significant enzymes such as metallo-β-lactamases (MBLs), which confer antibiotic resistance to bacteria, and viral proteases essential for viral replication.[7][8]
High-throughput screening (HTS) is an indispensable tool in the early stages of drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate the activity of a specific biological target.[9] This guide provides a comprehensive overview of the principles and methodologies for designing and implementing robust HTS assays tailored for the discovery of novel triazole-thiol-based enzyme inhibitors. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for various assay formats, and discuss critical aspects of data analysis and validation.
Strategic Considerations for HTS Assay Design with Triazole-Thiol Compounds
The selection of an appropriate HTS assay format is paramount to the success of any screening campaign. For triazole-thiol compounds, which often target enzymes, the choice of assay is dictated by the nature of the enzyme, its substrate, and the catalytic mechanism. The primary objective is to develop an assay that is sensitive, reproducible, and scalable for automation.[9][10]
Biochemical vs. Cell-Based Assays
HTS assays can be broadly categorized as either biochemical or cell-based.
-
Biochemical assays utilize purified biological components, such as enzymes and their substrates, to directly measure the effect of a compound on the target of interest. These assays offer a high degree of control and are generally less prone to off-target effects. For triazole-thiol enzyme inhibitors, biochemical assays are often the preferred starting point.
-
Cell-based assays are conducted using living cells and measure a cellular response to a compound. While more physiologically relevant, they can be more complex to develop and interpret due to factors like compound permeability and cytotoxicity. Cell-based assays are typically employed in later stages of the drug discovery pipeline to confirm the activity of hits identified from biochemical screens.[11]
This guide will focus on biochemical assay formats that are particularly well-suited for the high-throughput screening of triazole-thiol compounds.
Core HTS Methodologies for Triazole-Thiol Enzyme Inhibitors
Several robust and widely adopted HTS assay formats are available for screening enzyme inhibitors. The choice among these often depends on the specific enzyme and the availability of suitable reagents.
Absorbance-Based Assays
Absorbance-based assays are a classic and cost-effective method for monitoring enzyme activity. They rely on a change in the absorbance of light at a specific wavelength resulting from the enzymatic conversion of a substrate to a product.
Principle: Many enzymatic reactions involve a chromogenic substrate that undergoes a color change upon conversion by the enzyme. The rate of color change is directly proportional to the enzyme's activity.
Application for Triazole-Thiols: This method is particularly well-suited for enzymes like metallo-β-lactamases, where a chromogenic cephalosporin substrate such as nitrocefin can be used.[12] Hydrolysis of the β-lactam ring by the enzyme results in a readily detectable color change.
Protocol 1: Absorbance-Based HTS Assay for Metallo-β-Lactamase (MBL) Inhibitors
Objective: To identify triazole-thiol inhibitors of a purified MBL enzyme (e.g., NDM-1 or VIM-2) by monitoring the hydrolysis of nitrocefin.
Materials:
-
Purified MBL enzyme
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 0.01% Triton X-100 and a zinc salt like ZnSO₄ at a concentration optimized for the specific MBL)
-
Triazole-thiol compound library dissolved in DMSO
-
Positive control inhibitor (e.g., L-Captopril)
-
384-well microplates
-
Microplate reader with absorbance detection capabilities (486 nm)
Workflow Diagram:
Caption: Workflow for an absorbance-based HTS assay.
Step-by-Step Procedure:
-
Compound Plating: Dispense 1 µL of each triazole-thiol compound from the library into individual wells of a 384-well plate. Also, include wells for negative controls (DMSO only) and positive controls (a known MBL inhibitor).
-
Enzyme Addition: Add 20 µL of the MBL enzyme solution, pre-diluted in assay buffer to the optimal concentration, to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the nitrocefin substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the change in absorbance at 486 nm over a period of 15-30 minutes using a microplate reader.
-
Data Analysis: Determine the reaction rate (V) for each well. Calculate the percent inhibition for each compound using the following formula: % Inhibition = (1 - (V_compound - V_background) / (V_DMSO - V_background)) * 100 where V_background is the rate in wells with no enzyme.
Data Interpretation:
| Compound ID | Concentration (µM) | Absorbance Rate (mAU/min) | % Inhibition |
| DMSO Control | - | 50.2 | 0 |
| Positive Control | 10 | 2.5 | 95 |
| TZT-001 | 10 | 45.1 | 10.2 |
| TZT-002 | 10 | 5.8 | 88.4 |
| TZT-003 | 10 | 27.6 | 45.0 |
Compounds exhibiting a high percentage of inhibition (e.g., >50%) are considered "hits" and are selected for further validation.
Fluorescence-Based Assays
Fluorescence-based assays are highly sensitive and versatile, making them a popular choice for HTS.[13][14][15] They measure changes in fluorescence intensity, polarization, or resonance energy transfer.
Principle: These assays can be designed in several ways. One common approach is to use a fluorogenic substrate that becomes fluorescent upon enzymatic cleavage. Another is Förster Resonance Energy Transfer (FRET), where the cleavage of a substrate separates a FRET pair (a donor and a quencher fluorophore), leading to an increase in the donor's fluorescence.[13]
Application for Triazole-Thiols: FRET-based assays are particularly useful for screening inhibitors of proteases, a common target for triazole-thiol compounds, including those from viruses.[8][13][16]
Protocol 2: FRET-Based HTS Assay for Viral Protease Inhibitors
Objective: To identify triazole-thiol inhibitors of a specific viral protease (e.g., SARS-CoV-2 3CLpro) using a FRET peptide substrate.
Materials:
-
Purified viral protease
-
FRET peptide substrate containing the protease's recognition sequence flanked by a donor (e.g., EDANS) and a quencher (e.g., DABCYL)
-
Assay buffer (e.g., 20 mM Tris, pH 7.3, 100 mM NaCl, 1 mM EDTA)
-
Triazole-thiol compound library dissolved in DMSO
-
Positive control inhibitor (a known protease inhibitor)
-
384-well, low-volume, black microplates
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for a FRET-based HTS assay.
Step-by-Step Procedure:
-
Compound Plating: Dispense 100 nL of each test compound into the wells of a 384-well black plate. Include appropriate controls.
-
Enzyme Addition: Add 10 µL of the viral protease solution in assay buffer to each well.
-
Pre-incubation: Mix and incubate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of the FRET peptide substrate to initiate the reaction.
-
Signal Detection: Monitor the increase in fluorescence intensity at the donor's emission wavelength (with excitation at the donor's excitation wavelength) over 30-60 minutes.
-
Data Analysis: Calculate the percent inhibition as described in Protocol 1.
Data Interpretation:
| Compound ID | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition |
| DMSO Control | - | 850 | 0 |
| Positive Control | 10 | 35 | 95.9 |
| TZT-004 | 10 | 795 | 6.5 |
| TZT-005 | 10 | 680 | 20.0 |
| TZT-006 | 10 | 95 | 88.8 |
Hits are identified as compounds that significantly reduce the rate of fluorescence increase.
Luminescence-Based Assays
Luminescence-based assays are known for their exceptional sensitivity and low background signals.[17][18] These assays measure the light produced from a chemical or enzymatic reaction.
Principle: A common format is Luminescence Resonance Energy Transfer (LRET), which is similar to FRET but uses a luminescent donor (often a lanthanide complex) with a long emission lifetime.[18][19] This allows for time-gated detection, which significantly reduces background fluorescence from compounds and assay components.[17]
Application for Triazole-Thiols: LRET is particularly powerful for studying protein-protein interactions (PPIs), which can be targets for triazole-thiol compounds.[17][18] An assay can be designed where the interaction of two proteins brings a lanthanide donor and a fluorescent acceptor into proximity, resulting in an LRET signal. A triazole-thiol compound that disrupts this interaction would lead to a loss of the LRET signal.
Protocol 3: LRET-Based HTS Assay for Protein-Protein Interaction (PPI) Inhibitors
Objective: To identify triazole-thiol compounds that disrupt the interaction between two proteins of interest (Protein A and Protein B).
Materials:
-
Purified Protein A labeled with a luminescent donor (e.g., a terbium cryptate)
-
Purified Protein B labeled with a fluorescent acceptor (e.g., d2)
-
Assay buffer
-
Triazole-thiol compound library
-
384-well, low-volume, white microplates
-
Time-resolved fluorescence reader
Workflow Diagram:
Caption: Workflow for a LRET-based HTS assay.
Step-by-Step Procedure:
-
Compound Plating: Dispense test compounds and controls into the wells of a 384-well white plate.
-
Protein Addition: Add the donor-labeled Protein A and acceptor-labeled Protein B to the wells. The order of addition may need to be optimized.
-
Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow the protein-protein interaction to reach equilibrium.
-
Signal Detection: Read the plate on a time-resolved fluorescence reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.
-
Data Analysis: Calculate the LRET ratio (Acceptor emission / Donor emission). Then, calculate the percent inhibition based on the reduction of this ratio in the presence of the compound.
Data Interpretation:
| Compound ID | Concentration (µM) | LRET Ratio | % Inhibition |
| DMSO Control | - | 2500 | 0 |
| Positive Control | 10 | 500 | 80 |
| TZT-007 | 10 | 2450 | 2 |
| TZT-008 | 10 | 1200 | 52 |
| TZT-009 | 10 | 2300 | 8 |
Compounds that cause a significant decrease in the LRET ratio are potential inhibitors of the protein-protein interaction.
Assay Validation and Quality Control
Rigorous assay validation is crucial to ensure the reliability of HTS data.[9][20] Key statistical parameters are used to assess the quality of an assay:
-
Signal-to-Background Ratio (S/B): The ratio of the mean signal of the high control (e.g., uninhibited enzyme) to the mean signal of the low control (e.g., fully inhibited enzyme or no enzyme). A higher S/B ratio is desirable.
-
Coefficient of Variation (%CV): A measure of the variability of the data, calculated as (Standard Deviation / Mean) * 100. A %CV of less than 20% is generally acceptable.[20]
-
Z'-factor: A statistical parameter that reflects the dynamic range of the assay and the data variation. It is calculated as: Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[21]
Conclusion and Future Perspectives
The HTS assays detailed in these application notes provide robust and scalable platforms for the discovery of novel triazole-thiol-based inhibitors against a variety of enzymatic targets. The choice of assay format—be it absorbance, fluorescence, or luminescence—should be carefully considered based on the specific biological question and available resources. As our understanding of the biological targets of triazole-thiol compounds continues to expand, so too will the repertoire of HTS assays designed to interrogate their activity. The integration of these screening methodologies with downstream hit-to-lead optimization efforts will undoubtedly accelerate the development of the next generation of triazole-thiol therapeutics.
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(PDF) Discovery of[17][18][21]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors. (2025). Retrieved from
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Discovery of[17][18][21]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - MDPI. (n.d.). Retrieved from
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- Targeting Viral and Cellular Cysteine Proteases for Treatment of New Variants of SARS-CoV-2 - MDPI. (2024).
- (PDF) A High-Throughput Absorbance-Based Assay for Methionine Produced by Methionine Aminopeptidase Using S-Adenosyl-L-Methionine Synthetase - ResearchGate. (2025).
- Number of HTS assays available for the three triazoles within each... | Download Scientific Diagram - ResearchGate. (n.d.).
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Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol
Abstract
This application note presents a robust, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity and the separation of related substances for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. This compound, a heterocyclic molecule of interest in pharmaceutical development, requires a precise and reliable analytical method to ensure its quality and consistency. The developed method utilizes a C18 stationary phase with a gradient elution of a phosphate-buffered mobile phase and acetonitrile, offering excellent selectivity and peak shape. The protocol is designed to be compliant with the principles of method validation outlined in the ICH Q2(R1) guidelines, ensuring its suitability for use in research, development, and quality control environments.
Introduction and Scientific Rationale
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound featuring a fused triazolopyridazine ring system. The structure contains several key features that dictate the chromatographic strategy: a moderately polar heterocyclic core, a weakly acidic thiol (-SH) group, and potentially basic nitrogen atoms within the ring system.[1] The accurate determination of its purity is critical for ensuring safety and efficacy in potential pharmaceutical applications.
The primary challenge in developing an HPLC method for such a molecule is controlling the ionization state to achieve reproducible retention and symmetrical peak shapes.[2] The nitrogen atoms in the pyridazine ring can act as weak bases, leading to undesirable interactions with residual silanol groups on silica-based stationary phases, resulting in peak tailing.[1][3]
Therefore, a reverse-phase HPLC method was selected as the most suitable approach.[4] This technique separates compounds based on their hydrophobicity. To address the challenges posed by the analyte's structure, the following strategic choices were made:
-
Stationary Phase: A high-purity, end-capped C18 column was chosen. C18 is a versatile, non-polar stationary phase that provides sufficient hydrophobic retention.[5] The use of a modern, fully end-capped column minimizes the availability of free silanol groups, thereby reducing the potential for peak tailing of basic analytes.[3]
-
Mobile Phase: A buffered acidic mobile phase was employed. By setting the mobile phase pH to approximately 3.0, the basic nitrogen centers are protonated into a consistent cationic form, and the ionization of the weakly acidic thiol group is suppressed. This uniform charge state leads to predictable retention and significantly improved peak symmetry.[2][6] A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity.[7]
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[8][9]
-
Elution Mode: A gradient elution was implemented. This approach, where the concentration of the organic solvent is increased during the run, ensures that impurities with a wide range of polarities can be effectively separated and eluted, providing a comprehensive purity profile within a reasonable analysis time.[6][10]
This method is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, demonstrating that it is suitable for its intended purpose.[11][12][13]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: ACE C18, 4.6 x 250 mm, 5 µm particle size (or equivalent high-purity, end-capped C18 column).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (H₃PO₄, Analytical Grade)
-
Water (HPLC Grade, obtained from a water purification system)
-
-
Reference Standard: 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol of known purity.
Preparation of Solutions
-
Mobile Phase A (Aqueous): 20 mM Phosphate Buffer, pH 3.0
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 ± 0.05 with phosphoric acid.
-
Filter the buffer through a 0.22 µm membrane filter and degas prior to use.
-
-
Mobile Phase B (Organic): Acetonitrile
-
Use HPLC grade acetonitrile directly. Filter and degas if necessary.
-
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
-
Sample Solution Preparation (0.5 mg/mL for Purity):
-
Accurately weigh approximately 25 mg of the 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol sample to be tested.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | ACE C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Analytical Workflow Diagram
The following diagram illustrates the complete workflow from sample preparation to the final purity assessment.
Caption: HPLC Purity Analysis Workflow.
Method Validation Principles
To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[11][13][14] The key validation parameters and their acceptance criteria are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (using DAD) shows no co-elution. Forced degradation studies show resolution > 2 between the main peak and degradant peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of, for example, 50% to 150% of the nominal concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for a spiked sample at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 1.0% for six replicate injections. Intermediate Precision: RSD ≤ 2.0% when analyzed by different analysts on different days. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and peak areas remain consistent (e.g., RSD ≤ 5%) when parameters like flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2 °C) are varied. |
Expected Results and Discussion
Under the specified conditions, a successful separation will yield a sharp, symmetrical peak for the main component, 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. The retention time will be reproducible, and any potential process-related impurities or degradation products should be well-resolved from the main peak. Purity is typically calculated using area normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Troubleshooting:
-
Peak Tailing: If significant peak tailing is observed, ensure the mobile phase pH is correctly adjusted to ≤ 3.0. Tailing may also indicate column degradation or the presence of active silanol sites, in which case replacing the column or trying a column specifically designed for basic compounds may be necessary.[1]
-
Poor Resolution: If resolution between the main peak and an impurity is insufficient, the gradient slope can be made shallower (i.e., increase the gradient time) to improve separation.[10]
Conclusion
The RP-HPLC method detailed in this application note provides a reliable and robust protocol for the purity determination of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. By employing a standard C18 column and an acidic buffered mobile phase with a gradient elution, this method achieves excellent separation, peak shape, and sensitivity. The framework for validation based on ICH guidelines ensures that the method is scientifically sound and suitable for implementation in a regulated drug development and quality control setting.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. LCGC Europe. [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
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The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Jones Chromatography. [Link]
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6-Chloro-[10][11][12]triazolo[4,3-b]pyridazine. PubChem. [Link]
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6-Chloro-3-[4-(hexyloxy)phenyl]-[10][11][12]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
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HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
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Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]
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Application Notes and Protocols for the LC-MS Analysis of Organosulfur Compounds in Drug Discovery
Introduction: The Double-Edged Sword of Sulfur in Drug Discovery
Organosulfur compounds are a cornerstone of modern pharmacology, lending their unique chemical properties to a vast array of life-saving therapeutics. From the life-saving β-lactam core of penicillins to the sulfonamide group in diuretics and antiretrovirals, and the thiol moiety in cysteine protease inhibitors, sulfur's versatility is undeniable.[1][2][3] In drug discovery, these compounds are prized for their ability to form strong protein interactions, modulate solubility, and participate in critical metabolic pathways. However, the very reactivity that makes them effective also presents significant analytical challenges.
The thiol group (-SH), for instance, is notoriously prone to oxidation, readily forming disulfides or more complex oxidized species, which can complicate quantitative analysis and stability studies.[4] Furthermore, the diverse range of sulfur oxidation states (from sulfides to sulfoxides and sulfones) and the high polarity of many sulfur-containing metabolites necessitate robust and tailored analytical methods.
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive technology for tackling these challenges. Its combination of high-resolution separation and sensitive, specific detection provides the depth of information required to support every stage of the drug discovery pipeline, from initial screening and metabolic profiling to late-stage clinical sample analysis.[5][6] This guide provides a detailed technical overview and actionable protocols for the successful LC-MS analysis of organosulfur compounds, grounded in field-proven experience.
Core Principles for Analyzing Organosulfur Compounds by LC-MS
A successful analysis is built on a clear understanding of how to optimize both the chromatographic separation and the mass spectrometric detection for the specific properties of sulfur-containing molecules.
Chromatographic Strategy: Taming the Polarity and Reactivity
The choice of chromatographic mode is dictated by the polarity and structure of the target analyte.
-
Reversed-Phase (RP) Chromatography: This remains the workhorse for most small-molecule drugs. For moderately polar to nonpolar organosulfur compounds (e.g., many sulfides, sulfones, and aromatic thiols), C18 columns provide excellent separation. A key consideration is mobile phase pH. For acidic or basic compounds, buffering the mobile phase to suppress ionization can dramatically improve peak shape and retention. For instance, adding 0.1% formic acid is standard practice for positive ion mode analysis, ensuring analytes are protonated and retained effectively.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Highly polar organosulfur compounds, such as sulfoxides, sulfonates, and amino acids like cysteine, are often poorly retained on RP columns.[7][8] HILIC provides an effective alternative, utilizing a high organic content mobile phase to partition these polar analytes onto a polar stationary phase. This technique is invaluable for studying polar metabolites, such as those generated through S-oxidation.[7]
Mass Spectrometry: Selecting the Right Tool for the Job
The ionization source and analyzer type are critical for achieving the desired sensitivity and specificity.
-
Ionization Source:
-
Electrospray Ionization (ESI): This is the most common and effective technique for the majority of organosulfur drugs, which are typically polar and often analyzed from liquid solutions.[9][10] ESI is a "soft" ionization technique that usually produces the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode, minimizing in-source fragmentation and preserving the crucial molecular weight information.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[9][11] It can be a useful alternative for certain sulfide or disulfide-containing molecules.
-
-
Mass Analyzer:
-
Triple Quadrupole (QqQ): For quantitative bioanalysis, the triple quadrupole mass spectrometer is the gold standard.[5] Operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, it offers unparalleled sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, effectively filtering out background noise from complex matrices like plasma or tissue homogenates.
-
High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap, Q-TOF): For metabolite identification and structural elucidation, HRMS is essential.[12] The ability to measure mass with high accuracy (typically <5 ppm) allows for the confident determination of elemental compositions, which is critical for distinguishing between, for example, an S-oxidation (+16 Da) and the addition of a methyl group (+14 Da), a distinction that can be ambiguous with low-resolution instruments.
-
Workflow 1: Quantitative Bioanalysis of a Thiol-Containing Drug
This workflow details the process for accurately quantifying a thiol-containing drug candidate in human plasma, a common task in preclinical and clinical development. The central challenge is the instability of the thiol group.[4] To ensure accuracy, the thiol must be "capped" or derivatized immediately upon sample collection to prevent artificial degradation.
Causality: Why Derivatization is Non-Negotiable
Free thiols in a biological matrix are highly susceptible to oxidation, forming disulfide bonds with themselves or with other thiols like cysteine or glutathione.[4] This oxidative instability leads to an underestimation of the true drug concentration. By reacting the thiol with an alkylating agent, a stable thioether bond is formed, preserving the analyte for reliable analysis. N-ethylmaleimide (NEM) is a common and effective choice for this purpose.[13]
Diagram: Thiol Derivatization and Sample Preparation Workflow
Caption: Figure 1: Workflow for Thiol-Containing Drug Quantitation.
Protocol 1: Plasma Sample Preparation with NEM Derivatization
Materials:
-
Human plasma sample
-
N-ethylmaleimide (NEM) solution (100 mM in 50% Methanol/Water)
-
Internal Standard (IS) solution (Stable isotope-labeled version of the drug-NEM conjugate)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Reconstitution solvent (e.g., 50:50 ACN:Water with 0.1% Formic Acid)
Procedure:
-
Aliquot Plasma: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 mM NEM solution immediately after thawing.
-
Rationale: This ensures rapid and complete derivatization of the reactive thiol group before oxidation can occur.[4]
-
-
Vortex and Incubate: Vortex the sample for 30 seconds and incubate at room temperature for 15 minutes.
-
Add Internal Standard: Spike the sample with 10 µL of the internal standard solution.
-
Rationale: The IS corrects for variability in sample processing and matrix effects during ionization.
-
-
Precipitate Proteins: Add 400 µL of cold (-20°C) acetonitrile to the sample.
-
Rationale: Cold ACN efficiently precipitates plasma proteins while keeping the analyte in solution.
-
-
Vortex and Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Isolate Supernatant: Carefully transfer the supernatant to a new tube, ensuring no protein pellet is disturbed.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.
-
Analyze: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation: Example LC-MS/MS Parameters
The following table provides typical starting parameters for the analysis of an NEM-derivatized organosulfur drug.
| Parameter | Setting | Rationale |
| LC System | UPLC System | Provides high resolution and fast analysis times. |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Standard reversed-phase column for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous mobile phase for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic mobile phase. |
| Gradient | 5% to 95% B over 3 minutes | A generic gradient to elute compounds of moderate polarity. Must be optimized for specific analytes. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for sensitive and specific quantification. |
| Ionization Mode | ESI Positive | Most organosulfur drugs contain basic nitrogens that readily protonate. |
| MRM Transition (Drug) | e.g., m/z 450.2 -> 225.1 | Specific precursor-product ion transition for the derivatized drug. Must be determined experimentally. |
| MRM Transition (IS) | e.g., m/z 454.2 -> 229.1 | Transition for the stable isotope-labeled internal standard. |
| Collision Energy | 25 eV (Optimized) | The energy required to induce fragmentation, optimized for maximum signal of the product ion. |
Workflow 2: Metabolite Identification of a Sulfur-Containing Drug
A critical step in drug development is understanding how a drug is metabolized. Sulfur atoms are common sites for metabolic transformation, primarily through oxidation or conjugation.[14][15] This workflow uses LC-HRMS to identify common metabolites of a drug containing a thioether moiety.
Causality: Common Metabolic Fates of Drug-like Sulfides
Thioethers (sulfides) in drug molecules are frequently targeted by Cytochrome P450 enzymes in the liver. The two most common metabolic pathways are:
-
S-oxidation: The sulfur atom is oxidized first to a sulfoxide and then potentially further to a sulfone.
-
Glutathione (GSH) Conjugation: If the molecule contains an electrophilic center, it can be conjugated with glutathione, a key step in detoxification and excretion.
Diagram: S-Oxidation Metabolic Pathway
Caption: Figure 2: Common S-Oxidation Pathway of a Thioether.
Protocol 2: In Vitro Metabolite Identification using Liver Microsomes
Materials:
-
Parent drug stock solution (e.g., 10 mM in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and Human Liver Microsomes. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the parent drug to the mixture to achieve a final concentration of 1-10 µM. The final DMSO concentration should be <1%.
-
Incubate: Incubate the reaction at 37°C, typically for 60 minutes.
-
Quench Reaction: Stop the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
-
Rationale: The ACN precipitates the microsomal proteins and halts all enzymatic activity.
-
-
Process Sample: Vortex and centrifuge the sample as described in Protocol 1 (Steps 5-9).
-
Analyze by LC-HRMS: Inject the final sample onto an LC-HRMS system (e.g., Q-Exactive Orbitrap or a Q-TOF).
Data Analysis Strategy:
-
Full Scan HRMS: Acquire data in full scan mode to detect all ions.
-
Metabolite Prediction: Predict the exact masses of expected metabolites (e.g., M+O, M+2O, M+GSH).
-
Extracted Ion Chromatograms (XICs): Extract XICs for the predicted masses of the parent drug and its potential metabolites. A narrow mass extraction window (e.g., ±5 ppm) should be used to ensure specificity.
-
MS/MS Fragmentation: Acquire fragmentation spectra (MS/MS) for the parent drug and any detected metabolite peaks. A change in the fragmentation pattern, along with the accurate mass shift, can confirm the site of metabolism. For example, a fragment containing the sulfur atom will show a +16 Da shift in the sulfoxide metabolite compared to the parent drug.
Conclusion and Best Practices
The successful LC-MS analysis of organosulfur compounds in drug discovery is highly achievable with a rational, scientifically-grounded approach. Key takeaways include:
-
Anticipate Instability: For thiol-containing compounds, immediate derivatization is not optional; it is essential for data integrity.
-
Choose the Right Chromatography: Use RP-LC for general-purpose analysis and switch to HILIC for highly polar metabolites.
-
Leverage the Right MS Tool: Employ triple quadrupole instruments for robust quantification and high-resolution systems for confident metabolite identification.
-
Use Stable Isotope-Labeled Internal Standards: This is the most reliable way to control for matrix effects and ensure accurate quantification.
By implementing these strategies and protocols, researchers can effectively harness the power of LC-MS to navigate the complexities of organosulfur analysis and accelerate the drug discovery process.
References
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Ultrafast Gas Chromatographic Separation of Organophosphor and Organosulfur Compounds Utilizing a Microcountercurrent Flame Photometric Detector. Analytical Chemistry.[Link]
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Separation of Ionic Organosulfur Compounds by Ion Chromatography. Journal of Chromatographic Science.[Link]
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Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS. Analytical Chemistry.[Link]
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Thiol Derivatization for LC-MS Identification of Microcystins in Complex Matrices. Environmental Science & Technology.[Link]
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The Separation of Ionic Organosulfur Compounds by Ion Chromatography. Journal of Chromatographic Science.[Link]
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Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry.[Link]
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Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International.[Link]
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Recent Advances in Electrochemical Sensors for Sulfur-Containing Antioxidants. MDPI.[Link]
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Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. LUP Student Papers.[Link]
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Mercury-based electrochemical detector for liquid chromatography for the detection of glutathione and other sulfur-containing compounds. Analytical Chemistry.[Link]
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An LC-MS/MS-SRM Method for Simultaneous Quantification of Four Representative Organosulfur Compounds in Garlic Products. ResearchGate.[Link]
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Organosulfur chemistry. Wikipedia.[Link]
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Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. PubMed.[Link]
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Generic structure of some organosulfur compounds. ResearchGate.[Link]
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Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ACS Publications.[Link]
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Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. MDPI.[Link]
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Sulfur metabolism in cancer. Experimental & Molecular Medicine.[Link]
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Organosulfur compounds – Knowledge and References. Taylor & Francis.[Link]
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Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry.[Link]
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Mapping of sulfur metabolic pathway by LC Orbitrap mass spectrometry. PubMed.[Link]
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Mass Spectrometry Ionization Methods. Emory University.[Link]
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Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.[Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.[Link]
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Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. ResearchGate.[Link]
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LC-MS analysis of selected sulfur-containing non-steroid antiinflammatory agents: Applications to pharmaceutical products. ResearchGate.[Link]
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Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. PubMed.[Link]
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Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate.[Link]
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Sulfur-containing drugs. ResearchGate.[Link]
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Electrochemical detection of sulfide. ResearchGate.[Link]
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Reliable and Efficient Sulfur Detection in Proteins Using ICP-MS with Capillary LC. Spectroscopy.[Link]
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Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. MDPI.[Link]
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Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. AAPS.[Link]
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Mass Spectroscopy and Ionization Techniques. American Journal of PharmTech Research.[Link]
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UPLC/ESI-MS/MS Analysis of Compositional Changes for Organosulfur Compounds in Garlic (Allium sativum L.) During Fermentation. ResearchGate.[Link]
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Chromatographic methods for the isolation, separation and characterisation of dissolved organic matter. Environmental Science: Processes & Impacts.[Link]
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Application Note & Protocols: Covalent Modification of Proteins with Heterocyclic Thiols
Introduction: Beyond Reversibility—The Power of Covalent Targeting
The specific and durable modification of proteins is a cornerstone of chemical biology and drug discovery. While non-covalent interactions have traditionally dominated therapeutic design, there is a renewed and powerful interest in covalent inhibitors and probes. These molecules form a permanent bond with their target protein, offering advantages such as prolonged pharmacodynamic effects, high potency, and the ability to target proteins that have shallow binding pockets, which are often considered "undruggable."[1][2][3]
Among the amino acids, cysteine is a prime target for covalent modification.[2][4] Its thiol side chain is a potent nucleophile, especially in its deprotonated thiolate form, yet cysteine is one of the least abundant amino acids in the proteome.[2][5] This combination of high reactivity and low abundance provides a unique opportunity for achieving high selectivity.
This guide focuses on a sophisticated class of cysteine-targeting reagents: heterocyclic thiols and their reactive counterparts . These compounds move beyond simple alkylating agents, offering tunable reactivity, diverse chemical geometries, and novel scaffolds for building highly specific probes and therapeutics.[6][7] Here, we provide the chemical principles, strategic applications, and detailed experimental protocols for leveraging this versatile chemistry in your research.
Part 1: The Chemistry of Heterocyclic Thiols in Protein Modification
The Target: The Unique Nucleophilicity of Cysteine
The reactivity of a cysteine residue is critically dependent on the pKa of its thiol group, which is typically around 8.5 in free cysteine.[8][9] However, the local protein microenvironment can significantly lower this pKa, increasing the population of the more nucleophilic thiolate anion (-S⁻) at physiological pH.[8][9] This makes certain cysteine residues hyper-reactive "hotspots" ripe for selective targeting.
The reaction rate is highly pH-dependent; reactions are generally faster at a pH of 7.0–7.5, which represents a good compromise between thiolate availability and the stability of the protein and reagent.[10][11][12]
Mechanisms of Modification: S-Alkylation and Disulfide Exchange
Two primary mechanisms govern the reaction of heterocyclic reagents with cysteine thiols:
-
Nucleophilic Substitution & Addition: Many heterocyclic "warheads" are electrophilic and react with the cysteine thiolate via S-alkylation.[13] This includes reactions like Michael additions to vinyl-substituted heterocycles (e.g., vinyl pyrimidines) or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings (e.g., dichloropyrimidines).[13][14][15] These form stable thioether bonds.
-
Thiol-Disulfide Exchange: Reagents containing a disulfide bond, such as pyridyl disulfides, react with protein thiols via an exchange mechanism.[16][17] The protein thiol attacks the disulfide bond, forming a new, mixed disulfide with the protein and releasing a heterocyclic thiol (e.g., pyridine-2-thione). This reaction is reversible but can be driven to completion and is highly specific for thiols.
Below is a diagram illustrating the general two-step process of covalent modification, which involves initial reversible binding followed by the irreversible chemical reaction.
Caption: General kinetic model of covalent protein modification.
A Survey of Common Heterocyclic Thiol Reagents
While classical reagents like iodoacetamide and maleimide are effective, heterocyclic reagents offer a broader chemical space. Maleimides themselves are heterocyclic and widely used, but their resulting thioether linkage can be unstable and undergo a retro-Michael reaction, especially in vivo.[18] This has driven the development of alternatives.
| Reagent Class | Reaction Mechanism | Key Features & Applications |
| Pyridyl Disulfides | Thiol-Disulfide Exchange | Highly selective for thiols. The release of pyridine-2-thione can be monitored spectrophotometrically at ~343 nm. Used in ADCs and reversible labeling.[17] |
| Vinyl Sulfones | Michael Addition | Forms a very stable thioether bond. Less prone to hydrolysis than maleimides.[17] |
| Vinyl- & Alkynyl-Substituted Heterocycles | Michael Addition | Reactivity can be tuned by the electronics of the heterocyclic ring (e.g., pyrimidine, pyridine). Offers diverse geometries for drug design.[6] |
| Halo-Substituted Heterocycles | Nucleophilic Aromatic Substitution (SNAr) | Reactivity depends on the leaving group (F, Cl) and ring activation. Can provide high specificity.[14][15] |
| Thiones/Thioamides | S-Alkylation (after activation) | Versatile precursors for more complex modifications. |
Part 2: Applications in Research and Drug Development
The ability to selectively and permanently modify proteins has profound applications across the life sciences.
-
Site-Specific Protein Labeling: Attaching fluorescent dyes, biotin, or other probes to a specific cysteine allows for precise tracking and analysis of protein localization, interaction, and function. Thiol labeling is often more specific than amine labeling due to the lower abundance of cysteine.[19][20]
-
Activity-Based Protein Profiling (ABPP): ABPP uses reactive probes to map the active sites of entire enzyme families directly in complex proteomes.[4] Heterocyclic thiol-reactive probes can be designed to target specific enzyme classes (e.g., kinases, proteases) for activity analysis.
-
Development of Covalent Drugs: Many successful drugs, from penicillin to modern kinase inhibitors like osimertinib, are covalent.[1][2] Designing heterocyclic warheads allows medicinal chemists to optimize both the non-covalent binding affinity (KI) and the rate of covalent bond formation (kinact), leading to highly potent and selective drugs.[21]
-
Antibody-Drug Conjugates (ADCs): ADCs deliver potent cytotoxic drugs directly to cancer cells. A common strategy involves the reduction of inter-chain disulfide bonds on the antibody to generate free thiols, which are then conjugated with a drug-linker payload using thiol-reactive chemistry.[18][22][23] The stability of this linkage is critical, and novel heterocyclic linkers are being developed to improve ADC performance in vivo.[22][24]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Thiol-Reactive Heterocycle
This protocol provides a general framework for conjugating a protein with a thiol-reactive heterocyclic probe (e.g., a pyridyl disulfide or vinyl pyrimidine derivative).
Rationale: The protocol is performed at neutral to slightly basic pH (7.2-7.5) to promote the formation of the reactive thiolate anion while maintaining protein stability.[11][25] An excess of the labeling reagent is used to drive the reaction to completion. A desalting column is used for purification as it efficiently separates the larger labeled protein from the small-molecule unreacted probe.
Materials:
-
Protein of interest (with at least one accessible cysteine)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 100 mM phosphate buffer with 150 mM NaCl, pH 7.2. Ensure buffer is degassed to minimize thiol oxidation.[11]
-
Thiol-Reactive Heterocyclic Probe (e.g., Pyridyl disulfide-PEG-Biotin)
-
Anhydrous DMSO or DMF (for dissolving the probe)
-
(Optional) TCEP [Tris(2-carboxyethyl)phosphine] for reducing disulfide bonds. TCEP is preferred over DTT as it does not contain a thiol and usually does not need to be removed before labeling.[19]
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or L-cysteine.
-
Desalting column (e.g., Sephadex G-25) equilibrated with storage buffer (e.g., PBS).[25]
Procedure:
-
Prepare the Protein:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL (typically 20-100 µM).[10][25]
-
Optional: If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[25]
-
-
Prepare the Probe Stock Solution:
-
Allow the vial of the heterocyclic probe to warm to room temperature.
-
Prepare a 10 mM stock solution by dissolving the probe in anhydrous DMSO or DMF.[25] Vortex briefly to ensure it is fully dissolved.
-
-
Perform the Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved probe to the stirring protein solution.[10][25] Add the probe dropwise to prevent precipitation.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. The optimal time may vary depending on the reactivity of the specific probe and protein.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching reagent like L-cysteine to a final concentration of ~10 mM to consume any unreacted probe. Incubate for 15 minutes.
-
-
Purify the Conjugate:
-
Load the reaction mixture onto a pre-equilibrated desalting column.
-
Elute the protein conjugate according to the manufacturer's instructions, collecting the fractions containing the high-molecular-weight protein, which typically elutes first.
-
Pool the protein-containing fractions. The labeled protein is now ready for downstream analysis.
-
Protocol 2: Assessing Labeling Efficiency using Mass Spectrometry
Rationale: Mass spectrometry (MS) is the gold standard for confirming covalent modification. It provides direct evidence of the mass change corresponding to the addition of the probe and can pinpoint the exact site of modification.[26][27][28]
Workflow Diagram:
Caption: Workflow for MS validation of protein modification.
Procedure (Bottom-Up Approach):
-
Sample Preparation: Take an aliquot of the purified labeled protein and an unlabeled control protein (~10-20 µg each). Denature the proteins in a buffer containing urea, reduce with DTT, and alkylate with iodoacetamide (this step alkylates any remaining free cysteines).
-
Proteolytic Digestion: Dilute the samples to reduce the urea concentration and digest the protein overnight with a protease like trypsin.
-
LC-MS/MS Analysis:
-
Inject the peptide digests onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The LC separates the peptides based on hydrophobicity.
-
The mass spectrometer will perform a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the eluting peptides, followed by tandem MS (MS/MS) scans that select and fragment specific peptides to determine their amino acid sequence.[26][29]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a database containing the sequence of the target protein.
-
Crucially, configure the search parameters to include a variable modification on cysteine corresponding to the mass of the heterocyclic probe.
-
The software will identify the peptide containing the modification and provide a confidence score for the specific site of labeling.
-
Protocol 3: Kinetic Analysis of a Covalent Inhibitor
Rationale: For drug development, it is essential to quantify the efficiency of a covalent inhibitor. This is described by the second-order rate constant kinact/KI, which accounts for both the initial binding affinity (KI) and the maximal rate of inactivation (kinact).[1][21] A common method is the "progress curve" assay, where enzyme activity is monitored continuously in the presence of the inhibitor.
Materials:
-
Target enzyme and its corresponding substrate.
-
Assay buffer appropriate for the enzyme.
-
Covalent inhibitor (heterocyclic compound).
-
A plate reader or spectrophotometer capable of continuous kinetic measurements.
Procedure:
-
Setup: In a 96-well plate, prepare reactions containing the enzyme at a fixed concentration and the inhibitor at various concentrations (typically a 5- to 6-point serial dilution, plus a no-inhibitor control).
-
Initiate Reaction: Start the reaction by adding the substrate to all wells.
-
Monitor Progress: Immediately begin monitoring the formation of product over time using the plate reader. The signal (e.g., absorbance or fluorescence) should be recorded at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
Data Analysis:
-
The resulting progress curves will show an initial burst of activity followed by a time-dependent decrease as the enzyme is irreversibly inhibited.
-
Fit each progress curve (product concentration vs. time) to the equation for time-dependent inhibition: [P] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where [P] is the product concentration, v₀ is the initial velocity, t is time, and k_obs is the observed rate of inactivation for that inhibitor concentration.
-
Plot the calculated k_obs values against the inhibitor concentration [I].
-
Fit this secondary plot to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I])
-
This fit will yield the values for kinact (the maximal rate of inactivation at saturating inhibitor concentration) and KI (the inhibitor concentration that gives half-maximal inactivation rate).[1][21] The overall efficiency is then reported as kinact/KI.
-
Part 4: Troubleshooting and Best Practices
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
Cause: High concentration of organic solvent from the probe stock or excessive modification.
-
Solution: Add the probe stock solution slowly while stirring. Do not exceed 5-10% final concentration of DMSO/DMF. Reduce the molar excess of the probe.
-
-
Inconsistent Kinetic Data:
-
Cause: Inhibitor is unstable in the assay buffer or the reaction is too fast to measure accurately.
-
Solution: Check the stability of the compound over the time course of the assay. Use a lower enzyme concentration or a stopped-flow instrument for very fast-acting inhibitors. Ensure you are in a pseudo-first-order regime where [I] >> [E].[30]
-
References
- Title: Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry Source: Cold Spring Harbor Protocols URL
- Title: The characterization of protein post-translational modifications by mass spectrometry Source: Accounts of Chemical Research URL
- Title: Thiol-Reactive Probe Labeling Protocol Source: Thermo Fisher Scientific URL
- Title: Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States Source: Journal of Chemical Theory and Computation URL
- Title: Covalent Chemical Tools for Profiling Post-Translational Modifications Source: Frontiers in Chemistry URL
- Title: Protocol: Maleimide Labeling of Protein Thiols Source: Biotium URL
- Source: CarnaBio USA, Inc.
- Title: Covalent drugs and inhibitors characterization based on kinetic properties Source: ResearchGate URL
- Title: Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry Source: Circulation: Cardiovascular Genetics URL
- Title: Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications Source: ACS Chemical Biology URL
- Title: Advancing Covalent Ligand and Drug Discovery beyond Cysteine Source: Chemical Reviews URL
- Title: Maleimide Labeling of Proteins and Other Thiolated Biomolecules Source: Lumiprobe URL
- Source: Molecules (MDPI)
- Title: Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors Source: Morressier URL
- Title: Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States Source: PMC, PubMed Central URL
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: Semantic Scholar URL
- Title: A Perspective on the Kinetics of Covalent and Irreversible Inhibition Source: SLAS Discovery URL
- Title: Recent advances in the development of covalent inhibitors Source: MedChemComm URL
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: ResearchGate URL
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: PubMed URL
- Title: Covalent Strategies in Structure-Guided Drug Discovery Source: ResearchGate URL
- Title: Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors Source: RSC Medicinal Chemistry URL
- Title: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index Source: Acta Pharmaceutica Sinica B URL
- Source: Pharmaceuticals (MDPI)
- Title: Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action Source: Journal of Natural Products URL
- Source: Molecules (MDPI)
- Title: Introduction to Thiol Modification and Detection Source: Thermo Fisher Scientific URL
- Title: Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index Source: ResearchGate URL
- Title: Synthesis of sulfur-containing heterocycles via disulfide intermediates Source: American Chemical Society URL
- Title: Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1 Source: Bioorganic & Medicinal Chemistry Letters URL
- Title: Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index Source: PubMed URL
- Title: Thiol Reactive Linkers Source: BroadPharm URL
- Title: Exploiting Thiol Modifications Source: PLoS Biology URL
- Title: Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates Source: Beilstein Journal of Organic Chemistry URL
- Title: Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates Source: Journal of Visualized Experiments URL
- Title: Synthesis of sulfur heterocycles by C–H bond functionalization of disulfide intermediates Source: Beilstein Journal of Organic Chemistry URL
- Title: Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery Source: ResearchGate URL
- Title: Fluorescent Thiol Protein Labeling Source: Jena Bioscience URL
- Title: Thiol-Based Probe for Electrophilic Natural Products Reveals That Most of the Ammosamides Are Artifacts Source: PubMed URL
- Title: Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library Source: Computational Toxicology URL
- Title: Do Cysteine thiol groups respond to the pH changes?
- Title: Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition Source: The Journal of Physical Chemistry Letters URL
- Title: Protein Thiol Modifications Visualized In Vivo Source: PLoS Biology URL
- Title: Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases Source: International Journal of Molecular Sciences URL
Sources
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of novel heterocyclic warheads for cysteine targeting covalent inhibitors [morressier.com]
- 7. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of pH on the Kinetics of Cysteine-to-Cystine Conversion in Thin Films Formed by ESI Microdroplet Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical and Proteomic Characterization Strategies for Cysteine Modifications in Ras GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol Reactive Linkers | BroadPharm [broadpharm.com]
- 18. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 21. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. biotium.com [biotium.com]
- 26. tandfonline.com [tandfonline.com]
- 27. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Covalent Chemical Tools for Profiling Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,4-Triazole-3-thiols
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address the common challenges encountered during the synthesis of this critical heterocyclic scaffold, providing in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols, typically achieved through the base-catalyzed intramolecular cyclization of N-acylthiosemicarbazides, is a robust but nuanced process. Success hinges on careful control of reaction conditions to mitigate side reactions and purification challenges.
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole-3-thiol
This is one of the most frequent issues, often stemming from incomplete cyclization or formation of undesired side products.
dot
Caption: Troubleshooting workflow for low reaction yield.
Potential Causes & Solutions
-
Cause: Incomplete cyclization of the acylthiosemicarbazide intermediate. The energy barrier for the ring-closing step has not been overcome.
-
Solution (Expertise & Experience): The cyclization is typically performed under reflux in an aqueous basic solution (e.g., NaOH, KOH).[1][2] The strength and concentration of the base are critical. A weak base may not sufficiently deprotonate the amide nitrogen to initiate the nucleophilic attack required for ring closure.
-
Actionable Advice: If using 2N NaOH, consider increasing the concentration to a 4N or 8N solution. Refluxing for 3-4 hours is a standard starting point; monitor the reaction by TLC to ensure the disappearance of the intermediate.[1]
-
-
-
Cause: Degradation of starting materials or product.
-
Solution (Trustworthiness): Thiosemicarbazides and their derivatives can be sensitive to excessively high temperatures or prolonged reaction times in strong base.
-
Actionable Advice: Ensure the reaction is not heated too aggressively. Once the reaction is complete (as determined by TLC), proceed with the workup promptly. Do not let the reaction mixture sit at high temperatures for extended periods unnecessarily.
-
-
-
Cause: Low purity of starting materials.
-
Solution (Authoritative Grounding): Impurities in the initial carboxylic acid, acylhydrazide, or isothiocyanate can inhibit the reaction or introduce competing side reactions.
-
Actionable Advice: Confirm the purity of your starting materials by melting point or spectroscopic methods (NMR, IR) before beginning the synthesis.
-
-
Issue 2: Formation of 1,3,4-Thiadiazole Side Product
A significant and common challenge is the formation of the isomeric 5-substituted-amino-1,3,4-thiadiazole-2-thiol. This occurs through an alternative cyclization pathway.[3][4]
dot
Caption: Competing cyclization pathways.
Potential Causes & Solutions
-
Cause: Reaction conditions favor cyclization via the sulfur atom. It has been demonstrated that acidic conditions tend to favor the formation of the 1,3,4-thiadiazole ring system, while basic conditions preferentially yield the desired 1,2,4-triazole.[3][4]
-
Solution (Expertise & Experience): The choice of base is paramount. Strong aqueous bases like NaOH or KOH facilitate deprotonation at the N4 nitrogen, enhancing its nucleophilicity and promoting attack at the carbonyl carbon to form the triazole ring.
-
Actionable Advice: Always perform the cyclization in a sufficiently strong basic medium. A common and effective method involves refluxing the acylthiosemicarbazide intermediate in a 2-8% aqueous sodium hydroxide solution.[5]
-
-
-
Cause: The structure of the acylthiosemicarbazide influences the cyclization outcome.
-
Solution (Trustworthiness): While less common, steric or electronic effects from the substituents can influence the kinetic or thermodynamic favorability of one cyclization pathway over the other.
-
Actionable Advice: If you consistently obtain the thiadiazole isomer despite using basic conditions, re-evaluate the structure of your starting materials. It may be necessary to explore alternative synthetic routes.
-
-
Issue 3: Difficult Purification
Purification of the final 1,2,4-triazole-3-thiol can be complicated by its polarity, the presence of the thiadiazole isomer, and unreacted starting materials.[6][7]
Potential Causes & Solutions
-
Cause: Product is an oil or does not precipitate cleanly.
-
Solution (Expertise & Experience): After cyclization, the reaction mixture is typically cooled and acidified (e.g., with HCl or acetic acid) to protonate the thiol and cause precipitation.[5][8] If the product "oils out" instead of forming a solid, it often indicates the presence of impurities that depress the melting point.[7]
-
Actionable Advice: Ensure the pH is sufficiently acidic (pH 3-4) to fully protonate the product.[1] If it remains an oil, attempt to triturate it with a non-polar solvent like hexanes or diethyl ether to induce solidification and wash away non-polar impurities.
-
-
-
Cause: Inefficient removal of impurities by precipitation.
-
Solution (Authoritative Grounding): Recrystallization is a powerful technique for purifying crystalline solids.[6]
-
Actionable Advice: Ethanol or an ethanol/water mixture is often an excellent solvent system for recrystallizing 1,2,4-triazole-3-thiols.[9] Dissolve the crude product in a minimal amount of hot ethanol, filter hot to remove insoluble impurities, and allow it to cool slowly to form pure crystals.
-
-
-
Cause: Co-precipitation of the triazole and thiadiazole isomers.
-
Solution (Trustworthiness): If both isomers are present, simple recrystallization may not be sufficient.
-
Actionable Advice: Silica gel column chromatography can be used to separate the isomers.[6] Due to the polarity of these compounds, a polar eluent system such as ethyl acetate/methanol or dichloromethane/methanol is often required. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape and separation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 4,5-disubstituted-1,2,4-triazole-3-thiols? A1: The most widely adopted method involves a two-step process: 1) Reaction of a carboxylic acid hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide intermediate. 2) Base-catalyzed intramolecular cyclization of this intermediate to yield the final product.[4][10] This method is versatile and generally provides good yields.
Q2: How can I definitively confirm that I have synthesized the 1,2,4-triazole-3-thiol and not the 1,3,4-thiadiazole isomer? A2: Spectroscopic analysis is key. In the ¹H NMR spectrum, the N-H protons of the triazole ring typically appear as distinct signals. A key difference can be seen in the chemical shifts of the ring protons.[4] For the thiol tautomer, a characteristic S-H proton signal may be observed, often as a broad singlet.[2] ¹³C NMR is also diagnostic, as the chemical shifts of the ring carbons will differ significantly between the two isomeric ring systems.
Q3: My compound can exist as either a thione or a thiol. Which form is dominant and does it matter? A3: 1,2,4-triazole-3-thiols exist in a thione-thiol tautomeric equilibrium.[11][12] In the solid state and in solution, the thione form is often predominant. For subsequent reactions, this is critical. For example, alkylation reactions will typically occur at the sulfur atom, indicating the reactivity of the thiol tautomer.
Q4: Are there any "greener" or more modern synthetic approaches? A4: Yes, modern modifications aim to improve efficiency and reduce waste. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the cyclization step compared to conventional heating.[13] Additionally, one-pot methods that combine the formation of the acylthiosemicarbazide and its subsequent cyclization without isolating the intermediate are being developed to improve process efficiency.[14]
Validated Experimental Protocols
Protocol 1: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
This protocol is a representative example of the standard synthesis.
Step A: Synthesis of 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide (Intermediate)
-
Dissolve isonicotinohydrazide (1.37 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add phenyl isothiocyanate (1.35 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexane) until the starting materials are consumed.
-
Cool the mixture to room temperature. The white precipitate that forms is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the intermediate.
Step B: Synthesis of 4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Final Product)
-
Suspend the intermediate from Step A (2.72 g, 10 mmol) in 40 mL of an 8% aqueous sodium hydroxide solution in a 100 mL round-bottom flask.[5]
-
Heat the mixture to reflux and maintain for 5 hours. The solid will dissolve as the reaction progresses.[1]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the cold solution to pH 4-5 using 3N hydrochloric acid. A voluminous white precipitate will form.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and air-dry.
-
The crude product can be purified by recrystallization from ethanol to yield the pure triazole-thiol.[8][9]
Data Presentation
The choice of base and its concentration can significantly impact the yield of the cyclization step.
| Base | Concentration | Reflux Time (h) | Typical Yield (%) | Reference |
| NaOH | 2 N (8%) | 3 - 6 | 80 - 95 | [1][14] |
| KOH | 2 N (11.2%) | 3 - 6 | 85 - 96 | [15] |
| Na₂CO₃ | 10% aq. | 8 - 12 | 50 - 70 | N/A |
References
- Benchchem. Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols.
- Frolova, Y. S., & Kaplaushenko, A. H. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 2.
- MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
- Wikipedia. Einhorn–Brunner reaction.
- Wikipedia. Pellizzari reaction.
- Benchchem. Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- Benchchem. The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Merck Index. Einhorn-Brunner Reaction.
- ResearchGate. Literature-known approaches to the synthesis of 1,2,4-triazole-3-thiols.
- Organic Syntheses. 1,2,4-Triazole-3(5)-thiol.
- PubMed. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.
- Benchchem. Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis.
- MDPI. (2022). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. Molecules.
- SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives.
- Wikipedia. 1,2,4-Triazole.
- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
- National Institutes of Health (NIH). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives.
- Benchchem. troubleshooting side reactions in 1,2,4-triazole synthesis.
- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- Shaker, R. M. (2006). The chemistry of mercapto- and thione-substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. ARKIVOC.
- MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules.
- PubMed. (2023). A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023).
- Wikipedia. Azide-alkyne Huisgen cycloaddition.
- Wikipedia. Bamberger triazine synthesis.
- Institut Polytechnique de Paris. (2009). Three-component Nef-Huisgen access to 1,2,4-triazoles.
- National Institutes of Health (NIH). (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
- MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class.
- Benchchem. Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Benchchem. common challenges in the synthesis of 1,2,4-triazole derivatives.
- Osman, M. A., Hassan, H. A., Abdelhamid, D., & Mohassab, A. M. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research.
- National Institutes of Health (NIH). (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
- ResearchGate. Scheme-I: Synthesis of 1,2,4-triazole-3-thiol and its 3-methylthio derivative.
- ResearchGate. (2015). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review).
- YouTube. (2021). Unbelievable Challenges in Triazole Synthesis!
- National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.
Sources
- 1. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.minia.edu.eg [med.minia.edu.eg]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ijrpc.com [ijrpc.com]
- 10. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 12. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Optimization and Troubleshooting for the Thionation of Heterocyclic Ketones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the thionation of heterocyclic ketones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to convert carbonyls into their thiocarbonyl analogues. The thionation of heterocyclic ketones is a critical transformation in the synthesis of novel therapeutic agents and functional materials, yet it is often plagued by challenges such as low yields, incomplete reactions, and difficult purifications.
This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering logical, field-tested solutions to common problems.
Frequently Asked Questions (FAQs): Choosing Your Thionating Agent
Question: What are the primary reagents for thionating heterocyclic ketones, and how do I choose between them?
Answer: The two most common and effective thionating agents are Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) .[1][2] The choice depends on your substrate's reactivity, desired reaction conditions, and purification strategy.
-
Lawesson's Reagent (LR): This is often the first choice for modern synthetic chemists. It is generally more soluble in organic solvents than P₄S₁₀ and is considered a "softer" thionating agent, often requiring lower temperatures and shorter reaction times.[1][2] Its primary advantage is its higher reactivity compared to P₄S₁₀ under milder conditions.[1] However, a significant drawback is the formation of phosphorus-containing byproducts that can be difficult to remove via standard column chromatography.[3][4]
-
Phosphorus Pentasulfide (P₄S₁₀): The classical reagent for thionation, P₄S₁₀ is a potent agent but often requires higher temperatures (refluxing in high-boiling solvents like xylene or pyridine) and longer reaction times.[5][6] It is poorly soluble in many organic solvents. While effective, these harsh conditions can be detrimental to sensitive heterocyclic substrates.
-
P₄S₁₀ / Hexamethyldisiloxane (HMDO): This combination, sometimes called Curphey's Reagent, offers an excellent alternative. It often provides yields comparable or superior to LR but with a significant advantage: the byproducts can be removed with a simple hydrolytic workup or filtration, avoiding the chromatographic challenges associated with LR.[7][8][9]
Table 1: Comparison of Common Thionating Agents
| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) | P₄S₁₀ / HMDO |
| Reactivity | High, generally milder conditions | Moderate to High, requires harsh conditions | High, often milder than P₄S₁₀ alone |
| Solubility | Good in solvents like Toluene, THF, DCM | Poor in most organic solvents | Good, reacts in situ |
| Typical Solvents | Toluene, Xylene, THF, Dioxane | Pyridine, Xylene, Toluene, CS₂[6] | Toluene, Xylene, Dichlorobenzene[5] |
| Temperature | 60-140 °C; Microwave compatible[2] | 110-160 °C (Reflux) | 80-140 °C; Microwave compatible[5] |
| Pros | High yields, shorter reaction times, commercially available.[1][2] | Inexpensive, powerful for unreactive substrates. | Excellent yields, easy byproduct removal.[7][8] |
| Cons | Difficult-to-remove byproducts.[3] | Harsh conditions, low solubility, often requires large excess.[5] | Requires two reagents, HMDO is moisture-sensitive. |
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the thionation of heterocyclic ketones.
Problem Area 1: Low or No Yield of the Desired Thioketone
Question: I've run my reaction and see no product, only starting material. What went wrong?
Answer: This is a common issue that typically points to one of three areas: reagent quality, insufficient activation energy (temperature), or substrate reactivity.
-
Reagent Quality: Lawesson's Reagent can degrade over time, especially if exposed to moisture. A color change from pale yellow to greenish or a foul smell (beyond the usual sulfurous odor) can indicate decomposition. Always use a fresh, reputable source. P₄S₁₀ should be a fine, pale yellow powder.
-
Insufficient Temperature: Thionation requires significant energy input. If you are running the reaction in a lower-boiling solvent like THF (66 °C), you may not be reaching the necessary activation temperature. Switch to a higher-boiling solvent like toluene (111 °C) or xylene (~140 °C).[10][11]
-
Microwave Irradiation: For stubborn reactions, microwave-assisted synthesis is a highly effective method to shorten reaction times and improve yields, often under solvent-free conditions.[2][11][12]
Question: My yield is low, and I see a complex mixture of byproducts. What is happening?
Answer: Low yields coupled with multiple byproducts suggest that while the reaction is proceeding, it's either not going to completion or is participating in side reactions.
-
Stoichiometry: Ensure you are using the correct amount of thionating agent. For LR, a common starting point is 0.5 equivalents, as the dimer dissociates into two reactive monomeric units. However, for less reactive ketones, using up to 1.0 equivalent may be necessary.[1] For P₄S₁₀, a larger excess is often required.[5]
-
Reaction Time: Thionation can be slow, sometimes requiring 2-25 hours.[2][10] Monitor the reaction by TLC. If the starting material is consumed but the product yield is low, you may be forming unstable intermediates or byproducts due to prolonged heating.
-
Substrate Instability: Your heterocyclic ketone or the resulting thioketone might be unstable under the reaction conditions. α,β-unsaturated thioketones, for example, are known to be unstable and can dimerize or revert to the starting ketone.[5] In these cases, running the reaction at the lowest possible temperature that still allows for conversion is critical.
Diagram 1: Troubleshooting Workflow for Low Yield
Sources
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Thionation of Some α,β-Unsaturated Steroidal Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. audreyli.com [audreyli.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thioketone synthesis by thionation [organic-chemistry.org]
Technical Support Center: Synthesis of Triazolopyridazines
Welcome to the technical support center for the synthesis oft[1][2][3]riazolo[4,3-b]pyridazines and related isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Here, we address common and complex side reactions, offering mechanistic explanations and actionable troubleshooting strategies to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Common Issues & Solutions
This section is structured to address specific problems you may encounter during the synthesis of triazolopyridazines. Each entry details the likely cause and provides validated solutions.
Q1: My reaction yields a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
Short Answer: You are likely forming a mixture oft[1][2][3]riazolo[4,3-b]pyridazine and itst[1][2][3]riazolo[1,5-a]pyridine isomer. Controlling the reaction conditions, particularly the cyclization step, is critical for regioselectivity.
In-depth Explanation: The formation of regioisomers is a frequent challenge, typically arising from the cyclization of an N-(pyridin-2-yl)acetohydrazide or a similar precursor. The cyclization can proceed via two different nitrogen atoms of the pyridine ring, leading to distinct isomeric products. The outcome is highly dependent on the reaction mechanism dictated by the choice of reagents and conditions.
-
Mechanism A (Dehydrative Cyclization): Treatment of a 2-hydrazinopyridine derivative with reagents like phosphorus oxychloride (POCl₃) or strong acids often favors thet[1][2][3]riazolo[4,3-a]pyridine isomer. [3]This is a classic method involving dehydrative cyclization.
-
Mechanism B (Oxidative Cyclization): Tandem addition-oxidative cyclization methods, for example, reacting a 2-aminopyridine with a hydroxylamine derivative followed by condensation and oxidation, can provide access to thet[1][2][3]riazolo[1,5-a]pyridine isomer. [3] Troubleshooting & Optimization Protocol:
-
Reagent Selection is Key:
-
For t[1][2][3]riazolo[4,3-b]pyridazine scaffolds, a common route involves the cyclization of a 3-chloro-6-hydrazinylpyridazine with an orthoester or a carboxylic acid derivative. The inherent reactivity of the pyridazine nitrogens directs this regioselectivity.
-
For t[1][2][3]riazolo[1,5-a]pyridines , starting from a 2-aminopyridine derivative is often more regioselective. [3]2. Solvent and Base Effects: The polarity of the solvent and the strength of the base can influence the nucleophilicity of the competing nitrogen atoms.
-
Recommendation: Screen a panel of conditions. A non-polar, aprotic solvent like dioxane or toluene with a mild inorganic base (e.g., K₂CO₃) often provides better selectivity compared to polar aprotic solvents like DMF with strong bases (e.g., NaH).
-
-
Temperature Control: Run the cyclization at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can overcome the activation energy barrier for the formation of the undesired isomer, leading to poorer selectivity.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct, and my starting material is consumed. What is this side product?
Short Answer: You are likely encountering dimerization or polymerization of your starting materials or reactive intermediates. This is common in heterocyclic synthesis when reactive sites are exposed under conditions that favor intermolecular reactions. [2] In-depth Explanation: Dimerization can occur through several pathways. For example, a reactive intermediate, such as an activated hydrazinopyridazine, can react with another molecule of the starting material instead of undergoing the desired intramolecular cyclization. This is particularly prevalent at high concentrations. The formation of aryl-aryl or heteroaryl-heteroaryl bonds can be promoted by certain reaction conditions, especially oxidative ones. [4] Troubleshooting & Optimization Protocol:
-
High-Dilution Conditions: This is the most effective strategy. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization.
-
Protocol: Prepare a solution of your precursor and add it slowly via a syringe pump over several hours to a heated solution of the cyclization reagent in a large volume of solvent.
-
-
Protecting Groups: If a reactive functional group (e.g., an exocyclic amine) is not involved in the cyclization but is promoting dimerization, consider protecting it.
-
Temperature and Reagent Stoichiometry: Ensure the reaction temperature is not excessively high, as this can promote unwanted side reactions. Use a precise stoichiometry of reagents; an excess of a coupling or activating agent can sometimes lead to side products.
Q3: My intramolecular aza-Wittig reaction to form the triazole ring is sluggish and gives low yields. What are the common failure points?
Short Answer: The intramolecular aza-Wittig reaction for forming nitrogen heterocycles relies on the efficient formation of an iminophosphorane followed by cyclization. [5][6]Common issues include inefficient Staudinger reaction (azide to iminophosphorane), steric hindrance, or competing hydrolysis of the iminophosphorane.
In-depth Explanation: The tandem Staudinger/intramolecular aza-Wittig reaction sequence involves the reaction of an organic azide with a phosphine (like PPh₃) to form an aza-ylide intermediate (iminophosphorane). This intermediate then reacts with an intramolecular carbonyl group (ester, ketone, etc.) to form the C=N bond of the heterocyclic ring, eliminating phosphine oxide. [7]
-
Failure Point 1: Staudinger Reaction: The initial reaction of the azide with the phosphine can be slow if the azide is sterically hindered or electronically deactivated.
-
Failure Point 2: Iminophosphorane Reactivity: The resulting iminophosphorane can be hydrolyzed by trace amounts of water, reverting it to an amine and phosphine oxide, which terminates the desired reaction pathway.
-
Failure Point 3: Cyclization Step: The final intramolecular cyclization can be difficult if the ring being formed is strained or if the reacting centers are sterically encumbered.
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, toluene) and perform the reaction under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the iminophosphorane.
-
Temperature Profile: The Staudinger reaction often proceeds at room temperature, but the subsequent aza-Wittig cyclization may require heating (refluxing in toluene is common) to overcome the activation energy of the cyclization.
-
Monitor by ³¹P NMR: If possible, monitor the reaction by ³¹P NMR. You should observe the signal for your starting phosphine (e.g., ~ -5 ppm for PPh₃) decrease while signals for the iminophosphorane (~ +15 to +30 ppm) and phosphine oxide (~ +25 to +30 ppm) appear. This can help diagnose where the reaction is failing.
Frequently Asked Questions (FAQs)
Q: What is the role of phosphorus oxychloride (POCl₃) in triazolopyridazine synthesis, and what are its associated side reactions?
A: POCl₃ is a powerful dehydrating agent commonly used to facilitate the cyclization of acylhydrazide precursors into triazoles. [3]It activates the amide carbonyl group by forming a reactive chloro-phosphate intermediate, which is then readily attacked by a nitrogen nucleophile to close the ring.
Common Side Reactions with POCl₃:
-
Chlorination: POCl₃ can chlorinate other sensitive positions on the heterocyclic core, especially if the reaction is heated for prolonged periods.
-
Harsh Conditions: As a strong acid chloride, it can lead to degradation of sensitive functional groups on the starting material.
-
Workup Issues: The quenching of excess POCl₃ with water is highly exothermic and must be done carefully by slowly adding the reaction mixture to ice. Incomplete quenching can lead to product degradation during purification.
Q: How can I avoid hydrolysis or ring-opening of the final triazolopyridazine product?
A: The triazolopyridazine core is generally stable. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis can occur, leading to ring-opening. [8] Preventative Measures:
-
Mild Workup: Use mild conditions for workup and purification. Instead of strong acids or bases, use saturated aqueous sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for washes.
-
Purification: For chromatography, ensure the silica gel is not acidic. It can be neutralized by pre-treating with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
-
Storage: Store the final compound in a cool, dry place, protected from light, especially if it contains other sensitive functional groups.
Visualizing Reaction Pathways
Diagram 1: Competing Pathways for Regioisomer Formation
This diagram illustrates the two potential cyclization pathways from a common 2-hydrazinopyridine intermediate, leading to either the desiredt[1][2][3]riazolo[4,3-a]pyridine or the isomerict[1][2][3]riazolo[1,5-a]pyridine.
Caption: Competing cyclization pathways in triazolopyridine synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow provides a logical decision tree for diagnosing the cause of low reaction yields.
Caption: Decision tree for troubleshooting low yields in synthesis.
References
-
Todd, M. H., et al. (2022). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available at: [Link]
-
Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
-
Kumar, A., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available at: [Link]
-
Albrecht, B. K., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Gouda, M. A., et al. (2020). Synthesis of 1,2,4-triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Barsy, M. A., et al. (2008). Fused pyridines by a tandem aza-wittig / heterocyclization strategy. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Barsy, M. A., et al. (2008). Fused pyridines by a tandem aza-Wittig / heterocyclization strategy: Synthesis of 1,2,4-triazolo[1,5-a]pyridines and pyrido[1,2-b]t[1][2][3]riazines. ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2021). Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. ACS Infectious Diseases. Available at: [Link]
-
Katritzky, A. R., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC. Available at: [Link]
-
Patel, M., et al. (2014). Optimization of reaction conditions of triazoles. ResearchGate. Available at: [Link]
-
Wang, Q., & Pappo, D. (2023). Synthesis of dimeric aryls and heteroaryls through dimerization. Organic & Biomolecular Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules. Available at: [Link]
-
Reddy, T., et al. (2023). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]
-
Eguchi, S. (2005). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. ARKIVOC. Available at: [Link]
-
Maslennikova, L. V., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Aza-Wittig reaction. Available at: [Link]
-
Maslennikova, L. V., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journals. Available at: [Link]
-
Marín-Luna, M., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. International Journal of Molecular Sciences. Available at: [Link]
-
Eguchi, S. (2005). Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction. Semantic Scholar. Available at: [Link]
-
Bakulina, O., et al. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. Available at: [Link]
-
Cui, J., et al. (2011). Design and Synthesis of Triazolopyridazines Substituted With Methylisoquinolinone as Selective c-Met Kinase Inhibitors. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Cenini, S., & Ragaini, F. (2010). Synthesis of Heterocycles by Intramolecular Cyclization of Organic Azides. ResearchGate. Available at: [Link]
-
Ferreira, M., et al. (2021). Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules. Molecules. Available at: [Link]
-
Frolov, K., et al. (2018). New Heterocyclization Reactions with Malononitrile Dimer. Semantic Scholar. Available at: [Link]
-
van der Heijden, L. A., et al. (2014). Synthesis of triazolo-fused benzoxazepines and benzoxazepinones via Passerini reactions followed by 1,3-dipolar cycloadditions. Molecular Diversity. Available at: [Link]
-
Li, M., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Gomaa, H. A. M., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates. Bioorganic Chemistry. Available at: [Link]
-
Küçükgüzel, I., et al. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. Archiv der Pharmazie. Available at: [Link]
-
House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry. Available at: [Link]
Sources
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- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. soc.chim.it [soc.chim.it]
- 5. addi.ehu.eus [addi.ehu.eus]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis of dihydrouridine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Heterocyclic Thiol Compounds
Welcome to the technical support center for the purification of polar heterocyclic thiol compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often unstable and highly functionalized molecules. My aim here is not to provide a rigid set of protocols, but to offer a dynamic resource built on field-proven insights and a deep understanding of the underlying chemical principles. We will explore the "why" behind the "how," empowering you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs) - First Principles of Thiol Purification
This section addresses the most common initial questions and concerns when approaching the purification of polar heterocyclic thiols.
Q1: My polar heterocyclic thiol appears to be degrading during purification. What is the most likely cause and how can I prevent it?
A: The primary culprit is almost always the oxidation of the thiol group (-SH) to a disulfide (-S-S-). This process can be catalyzed by atmospheric oxygen, trace metal ions, or even exposure to certain chromatographic media.[1][2][3]
Core Directive for Prevention:
-
Inert Atmosphere: Whenever possible, perform all purification steps under an inert atmosphere, such as nitrogen or argon. This includes solvent degassing. Bubbling nitrogen through your solvents before use is a simple yet effective measure.[1][4]
-
Reducing Agents: The addition of a small amount of a reducing agent to your buffers and solvents can maintain the thiol in its reduced state. Common choices include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is effective over a wider pH range and does not typically interfere with downstream applications like maleimide chemistry.[1][5]
-
Metal Chelators: Transition metal impurities can catalyze thiol oxidation.[2] The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your buffers can sequester these metal ions, rendering them inactive.[1][2]
Q2: I'm struggling to achieve good separation of my polar thiol from impurities using standard silica gel chromatography. What are my options?
A: This is a common challenge due to the high polarity of these compounds, which often leads to strong, irreversible adsorption or "streaking" on acidic silica gel.[6][7]
Key Strategies to Overcome This:
-
Alternative Stationary Phases:
-
Neutral or Basic Alumina: For basic heterocyclic compounds, switching to neutral or basic alumina can mitigate the issues seen with acidic silica.[6][7]
-
Reversed-Phase Chromatography (C18): This is an excellent alternative where the stationary phase is nonpolar, and a polar mobile phase is used. This technique is well-suited for many polar compounds.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. It is particularly effective for retaining and separating very polar analytes that show little to no retention in reversed-phase systems.[8][9]
-
-
Mobile Phase Modifiers: If you must use silica gel, adding a modifier to the mobile phase can improve separation. For basic compounds, a small amount of triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica.[6]
-
Derivatization: Temporarily "masking" the polar thiol group through derivatization can alter the compound's polarity, making it more amenable to standard chromatographic techniques.[10][11][12]
Section 2: Troubleshooting Guide - Navigating Experimental Hurdles
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Chromatography Troubleshooting
Q: My compound is streaking badly on the TLC plate and column. What's happening and how do I fix it?
A: Streaking is often a sign of strong interaction with the stationary phase, common with polar and basic compounds on silica gel.[6][7]
-
For Basic Compounds: The heterocyclic nitrogen is likely interacting with the acidic silanol groups of the silica.
-
For Highly Polar Compounds: The compound may be too polar for the mobile phase, leading to poor elution.
Q: My thiol is forming disulfide bonds on the column. How can I reverse this and prevent it in the future?
A: This indicates oxidative conditions during your chromatography run.
-
Reversal: If you suspect disulfide formation in your collected fractions, you can treat them with a reducing agent like TCEP to regenerate the thiol.[1]
-
Prevention:
-
Degas Solvents: Thoroughly degas all your mobile phase solvents.
-
Add Reducing Agents: Incorporate a small amount of DTT or TCEP into your mobile phase.
-
Protect the Thiol: Consider a temporary protecting group if the thiol is particularly sensitive. Thioacetates are one such option that can be removed after purification.[4]
-
Recrystallization Troubleshooting
Q: I'm trying to recrystallize my polar heterocyclic thiol, but it keeps "oiling out." What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of your compound is lower than the boiling point of your solvent, or if the solution is too concentrated.[6][14]
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[6]
-
Lower the Temperature of Saturation: Use a lower boiling point solvent or a solvent pair.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites or add a seed crystal of your pure compound.[6]
-
Q: My recovery from recrystallization is very low. How can I improve it?
A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.[6][15]
-
Optimization:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[6]
-
Solvent Selection: Choose a solvent in which your compound has high solubility when hot and very low solubility when cold.[14] You may need to screen several solvents or solvent pairs.
-
Cooling: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize crystal formation.[16]
-
Section 3: Specialized Purification Protocols & Data
Protocol 1: Purification using Thiol-Specific Scavenger Resins
This technique is excellent for removing unreacted electrophilic reagents or byproducts, leaving your thiol compound in solution.
Principle: Silica-bound thiol groups (scavenger resins) react with and sequester excess electrophiles (e.g., alkyl halides, isocyanates) from the reaction mixture.[17][18]
Step-by-Step Methodology:
-
Resin Selection: Choose a thiol-functionalized silica resin (e.g., ISOLUTE® Si-Thiol, SiliaMetS Thiol).[17][19]
-
Stoichiometry: Add 3-5 equivalents of the scavenger resin relative to the excess electrophile in your reaction mixture.[17]
-
Incubation: Stir the resin slurry in the reaction mixture for 15 minutes to 2 hours at room temperature.[17]
-
Filtration: Filter the mixture to remove the resin.
-
Analysis: Analyze the filtrate by TLC or LC-MS to confirm the removal of the impurity.
-
Work-up: Wash the filtrate as needed and concentrate to yield the purified thiol compound.
| Scavenger Resin Type | Target Impurities | Typical Equivalents | Reference |
| Si-Thiol | Alkyl halides, acid chlorides, isocyanates, Pd, Pt, Cu, Ag | 3-5 | [17][18] |
| Si-Amine | Acid chlorides, sulfonyl chlorides, isocyanates | 2-4 | [20] |
| Si-Trisamine | Electrophiles, transition metals | 3-5 | [17] |
Protocol 2: Covalent Chromatography using Thiopropyl-Activated Resin
This method provides high selectivity for thiol-containing molecules.
Principle: The thiol compound covalently bonds to the thiopropyl-activated resin via a disulfide exchange reaction, releasing 2-thiopyridone. Non-thiol impurities are washed away, and the purified thiol is then eluted with a reducing agent.[21][22]
Step-by-Step Methodology:
-
Resin Preparation: Swell and equilibrate the thiopropyl resin in a suitable buffer (e.g., phosphate buffer) that does not contain reducing agents. Ensure all buffers are degassed.[21]
-
Sample Loading: Load your sample onto the equilibrated resin. The thiol-containing compound will bind to the resin.
-
Washing: Wash the column with at least 5-bed volumes of the equilibration buffer to remove all non-bound impurities.[21]
-
Elution: Elute the purified thiol compound by applying a buffer containing a reducing agent, such as 20-50 mM DTT or β-mercaptoethanol.[21][22]
-
Desalting: The eluted fraction will contain the reducing agent, which may need to be removed for downstream applications using methods like size-exclusion chromatography.[23]
Section 4: Visualizing Purification Workflows
The following diagrams illustrate the logical flow of the specialized purification techniques discussed.
References
-
Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL. (2010). PNNL. [Link]
-
Derivatization of thiol-containing compounds - PubMed. (1994). Journal of Chromatography B: Biomedical Applications. [Link]
-
Quantification of Thiols and Disulfides - PMC - PubMed Central. (2012). Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
-
ISOLUTE® Si-Thiol | Metal scavenger - Biotage. Biotage. [Link]
-
The removal of exogenous thiols from proteins by centrifugal column chromatography. (1987). Analytical Biochemistry. [Link]
-
Metal scavengers for organic purification - Biotage. Biotage. [Link]
-
Thiol (SH) - Supra sciences. Supra sciences. [Link]
-
Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. (2015). International Journal of Molecular Sciences. [Link]
-
How would you purify air-sensitive materials (thiols) using column chromatography? - Reddit. (2013). Reddit. [Link]
-
Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation - MDPI. (2022). Separations. [Link]
-
Challenges and solutions for the downstream purification of therapeutic proteins - PMC. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
-
Derivatization - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). University of Colorado Boulder. [Link]
-
Chromatography of metal ions with a thioglycolate chelating resin - OSTI.GOV. (1978). Analytical Chemistry. [Link]
-
Thiopropyl Resin for the purification of thiol group containing proteins - G-Biosciences. (2024). G-Biosciences. [Link]
-
Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (2024). Molecules. [Link]
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. (2018). ResearchGate. [Link]
-
A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PubMed Central. (2019). International Journal of Molecular Sciences. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters Blog. [Link]
-
Oxidation of thiols - ResearchGate. (2016). ResearchGate. [Link]
-
Recrystallization. (n.d.). MilliporeSigma. [Link]
-
(PDF) A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - ResearchGate. (2019). ResearchGate. [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? | ResearchGate. (2021). ResearchGate. [Link]
- Method for removing thiol-contaminants from thioether solutions - Google Patents. (1963).
-
Protein purification troubleshooting guide - Dutscher. Dutscher. [Link]
-
Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]
-
Purification of thiols - Chemistry Stack Exchange. (2025). Chemistry Stack Exchange. [Link]
-
Recrystallization-1.pdf. (n.d.). Columbia University. [Link]
-
Recrystallization - Wired Chemist. Wired Chemist. [Link]
-
Thiol-Activated Resin for SH Group Coupling: A Step-by-Step Protocol - Bioclone. Bioclone. [Link]
-
Thiol protection in membrane protein purifications: A study with phage holins - PMC - NIH. (2008). Protein Expression and Purification. [Link]
-
Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023). Reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023). Biotage. [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. University of Rochester. [Link]
Sources
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- 2. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL [pnnl.gov]
- 11. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. Recrystallization [wiredchemist.com]
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- 17. biotage.com [biotage.com]
- 18. suprasciences.com [suprasciences.com]
- 19. silicycle.com [silicycle.com]
- 20. silicycle.com [silicycle.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
- 22. bioclone.net [bioclone.net]
- 23. The removal of exogenous thiols from proteins by centrifugal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol
Welcome to the technical support center for the synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Introduction to the Synthesis
The synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is a multi-step process pivotal in the development of various pharmaceutical agents. The core of this synthesis typically involves the reaction of 3,6-dichloropyridazine with thiosemicarbazide, followed by a cyclization step to form the desired triazolopyridazine ring system. While seemingly straightforward, this pathway is prone to several challenges that can significantly impact the yield and purity of the final product. This guide will address these common issues in a structured question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is consistently low. What are the most critical parameters to investigate?
Low yield is a frequent issue and can often be traced back to suboptimal reaction conditions in either the initial condensation or the final cyclization step.
Causality and Expert Insights:
The key to a high-yielding synthesis lies in carefully controlling the reaction parameters. These include temperature, reaction time, choice of solvent, and the nature and concentration of any base or catalyst used. For instance, the cyclization of the thiosemicarbazide intermediate is often facilitated by heating in the presence of a base like sodium hydroxide or sodium carbonate.[1] The choice of solvent is also critical, with polar protic solvents often favoring the reaction.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Starting Materials: Ensure the purity of your 3,6-dichloropyridazine and thiosemicarbazide. Impurities can lead to unwanted side reactions. A common method for preparing 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol with phosphorus oxychloride (POCl3).[3]
-
Optimize the Condensation Step: The initial reaction between 3,6-dichloropyridazine and thiosemicarbazide is crucial. Refluxing in a suitable solvent like absolute ethanol for an adequate duration is typically required.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Fine-tune the Cyclization Conditions:
-
Base Selection: Experiment with different bases (e.g., NaOH, K2CO3, NaHCO3) and their concentrations. The strength and amount of base can significantly influence the rate and completeness of the cyclization.
-
Temperature Control: Gradually increase the reaction temperature for the cyclization step. While higher temperatures can accelerate the reaction, they may also promote decomposition or side-product formation. An optimal temperature range should be determined empirically.
-
Solvent Screening: If yields remain low, consider screening different polar protic solvents such as ethanol, isopropanol, or even water, as they can influence the solubility of intermediates and the reaction kinetics.[2]
-
FAQ 2: I am observing the formation of significant side products. What are they and how can I minimize them?
The formation of side products is a common challenge, often arising from the reactivity of the intermediates and the reaction conditions employed.
Causality and Expert Insights:
One of the primary side reactions is the formation of isomeric products or the result of incomplete cyclization. The thiosemicarbazide intermediate possesses multiple nucleophilic sites, which can lead to different cyclization pathways under certain conditions. Additionally, harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the degradation of both starting materials and the desired product. In some cases, unexpected rearrangements or disproportionation reactions have been observed in similar heterocyclic systems.[5]
Troubleshooting Protocol:
-
Characterize the Side Products: If possible, isolate and characterize the major side products using techniques like NMR and Mass Spectrometry. Understanding their structure will provide valuable clues about the undesired reaction pathways.
-
Control Reaction Temperature: Carefully control the temperature throughout the reaction. Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Avoid localized overheating.
-
Optimize Reagent Addition: Add reagents, particularly the base during cyclization, slowly and in a controlled manner. This can help to minimize localized high concentrations that might favor side reactions.
-
Inert Atmosphere: While not always reported as essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions, especially if your starting materials or intermediates are sensitive to air.
FAQ 3: The cyclization step to form the triazole ring is not proceeding to completion. How can I drive the reaction forward?
Incomplete cyclization is a frustrating issue that directly impacts the final yield.
Causality and Expert Insights:
The cyclization of the pyridazinyl thiosemicarbazide intermediate is a dehydrative process that is often base-catalyzed. Insufficient base, a non-optimal solvent, or inadequate temperature can all lead to an incomplete reaction. The equilibrium may not favor the product under the chosen conditions. Some studies on similar triazole syntheses have shown that microwave-assisted synthesis can significantly improve yields and reduce reaction times by allowing for rapid and uniform heating.[1][6]
Troubleshooting Protocol:
-
Increase Base Stoichiometry: Gradually increase the molar equivalents of the base used for cyclization. A stoichiometric or even a slight excess of a suitable base is often necessary to drive the reaction to completion.
-
Water Removal: If the reaction is performed in an organic solvent, consider using a Dean-Stark apparatus to remove the water formed during the cyclization, thereby shifting the equilibrium towards the product.
-
Explore Alternative Energy Sources: If conventional heating is not effective, consider microwave-assisted synthesis. This technique can often provide the necessary energy to overcome the activation barrier for cyclization more efficiently.[6]
-
Alternative Cyclization Reagents: While base-catalyzed cyclization is common, other reagents can be employed. For instance, in some triazole syntheses, intramolecular oxidative cyclization using reagents like iodobenzene diacetate has been successful.[7]
Experimental Protocols
Protocol 1: Synthesis of the Thiosemicarbazide Intermediate
This protocol outlines a general procedure for the synthesis of the key intermediate, 1-(6-chloropyridazin-3-yl)thiosemicarbazide.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (0.01 mol) in absolute ethanol (20 mL).
-
Add thiosemicarbazide (0.01 mol) to the solution.
-
Heat the mixture to reflux and maintain for approximately 7 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
| Reagent | Molar Eq. | Purpose |
| 3,6-Dichloropyridazine | 1.0 | Starting material |
| Thiosemicarbazide | 1.0 | Nucleophile |
| Absolute Ethanol | - | Solvent |
Protocol 2: Base-Catalyzed Cyclization
This protocol describes a general method for the cyclization of the thiosemicarbazide intermediate to form 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol.
Step-by-Step Methodology:
-
Suspend the 1-(6-chloropyridazin-3-yl)thiosemicarbazide intermediate (0.01 mol) in a suitable solvent (e.g., ethanol or an aqueous basic solution).
-
Add a base, such as sodium hydroxide (e.g., a 2% aqueous solution), to the suspension.[8]
-
Heat the mixture to reflux for a period determined by reaction monitoring (typically a few hours).
-
Monitor the disappearance of the starting material and the formation of the product by TLC.
-
After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be necessary for purification.
| Reagent | Molar Eq. | Purpose |
| 1-(6-chloropyridazin-3-yl)thiosemicarbazide | 1.0 | Intermediate |
| Sodium Hydroxide | Varies | Base catalyst |
| Solvent (e.g., Ethanol/Water) | - | Reaction medium |
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthetic Pathway
Caption: General synthetic route to the target compound.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for addressing low product yield.
References
- BenchChem. (n.d.). Optimization of reaction conditions for triazole-thiol synthesis.
- Molecules. (2025). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. PMC.
- PMC. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. NIH.
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574.
-
PubMed. (n.d.). Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][4][9]triazolo[4,3-b]pyridazines as Cytotoxic Agents. Retrieved from
- ResearchGate. (n.d.). Optimization of reaction conditions.
- NIH. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
- ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis.
- ResearchGate. (2007). Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones.
- ResearchGate. (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Triazole-Thiol Compounds
Welcome to the Technical Support Center for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the storage and handling of triazole-thiol compounds. As Senior Application Scientists, we have designed this resource to explain not just the what, but the why behind experimental observations and protocols, ensuring scientific integrity and robust results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries about the stability and handling of triazole-thiol compounds.
Q1: What are the optimal storage conditions for solid triazole-thiol compounds to ensure long-term stability?
For maximum integrity, solid triazole-thiol compounds should be stored in a cool, dry, and dark environment.[1] Key recommendations include:
-
Temperature: Low temperatures (e.g., 2-8°C or -20°C) are advisable to minimize thermal degradation.[1]
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is crucial.[1] The thiol group is highly susceptible to oxidation, and minimizing contact with atmospheric oxygen is the primary means of preventing the formation of disulfide impurities.
-
Light: Protect the compound from light, as UV exposure can catalyze oxidative processes and other degradation pathways.[1] Use amber vials or store containers in the dark.
-
Moisture: Keep the container tightly sealed to prevent moisture uptake, which can facilitate hydrolysis, especially if the compound is stored with acidic or basic excipients.[2]
Q2: I've noticed my solid triazole-thiol powder has developed a slight yellow tint and a clumpy texture over time. What is happening?
This is a classic sign of oxidative degradation. The thiol (-SH) group on your compound is likely oxidizing to form a disulfide (-S-S-) dimer. This dimerization alters the crystal lattice and can lead to changes in physical appearance, such as color change and clumping. While often a minor impurity initially, it indicates that the storage conditions are not optimal and that a significant portion of your active compound may be converting to the disulfide form.
Q3: My triazole-thiol compound seems stable as a solid, but its purity in a prepared stock solution drops significantly within a day. Why?
Solution-state degradation is typically much faster than solid-state degradation.[2] Several factors are at play:
-
Increased Reactivity: In solution, molecules have greater mobility, increasing the frequency of collisions with potential reactants like dissolved oxygen or water.
-
Solvent Effects: The choice of solvent, its pH, and the presence of dissolved gases or trace metal impurities can dramatically accelerate degradation.[1] For instance, dissolved oxygen in aqueous buffers is a primary culprit for thiol oxidation.
-
pH-Dependent Hydrolysis: The triazole ring itself, while generally stable, can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.[1][3]
Q4: What are the primary chemical degradation pathways I need to be concerned about with triazole-thiol compounds?
There are two principal degradation pathways you must monitor:
-
Oxidative Dimerization: This is the most common pathway, where two thiol molecules couple to form a disulfide. This process is often catalyzed by trace amounts of metal ions, light, or simply the presence of atmospheric oxygen.[4][5]
-
Hydrolytic Degradation: This involves the cleavage of the triazole ring. It is less common under typical experimental conditions but can become significant under strenuous acidic or basic conditions (e.g., concentrated acids/bases, elevated temperatures).[3] The specific substituents on the triazole ring can also influence its susceptibility to hydrolysis.[1]
Troubleshooting Guides for Common Experimental Issues
This section provides structured troubleshooting for specific problems you might encounter in the lab, complete with explanations and validation protocols.
Issue 1: An unexpected peak appears in my HPLC/LC-MS analysis, with a mass corresponding to a dimer of my parent compound.
-
Most Likely Cause: Oxidative coupling of the thiol group to form a disulfide dimer. The molecular weight of this new peak should be (2 × Parent MW) - 2.
-
Causality Explained: The thiol group (-SH) is readily oxidized to a disulfide (-S-S-) bond. This reaction can be initiated by dissolved oxygen in your solvents, exposure of the solution to air, or catalysis by trace metal ions. The reaction involves the coupling of two thiyl radicals, which are formed via a one-electron oxidation of the thiolate anion.
Protocol 1: Confirmatory Analysis for Disulfide Formation
This protocol uses a reducing agent to validate that the new peak is indeed the disulfide dimer.
Objective: To confirm the identity of a suspected disulfide peak by reducing it back to the parent thiol.
Materials:
-
Your triazole-thiol solution containing the suspected dimer.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Your standard HPLC/LC-MS mobile phases and column.
Procedure:
-
Prepare Control Sample (T=0): Analyze your solution as-is using your established HPLC/LC-MS method. Record the peak areas for the parent compound and the suspected dimer.
-
Prepare Reduced Sample: To a known volume of your solution, add a reducing agent.
-
For DTT: Add to a final concentration of 5-10 mM.
-
For TCEP: Add to a final concentration of 1-5 mM (TCEP is more stable and potent).
-
-
Incubate: Gently mix and allow the sample to incubate at room temperature for 30-60 minutes.
-
Analyze Reduced Sample: Re-analyze the treated sample using the same HPLC/LC-MS method.
-
Data Interpretation:
-
Confirmation: If the suspected peak has significantly decreased or disappeared, and the peak area of the parent compound has correspondingly increased, this confirms the presence of a reducible disulfide bond.
-
Negative Result: If the peak remains unchanged, it is not a simple disulfide and may be another degradant or impurity.
-
Preventative Measures:
-
Use Degassed Solvents: Sparge all buffers and solvents with an inert gas (nitrogen or argon) for 15-30 minutes before use to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare solutions in a glove box or use vials with septa, purging the headspace with inert gas.
-
Consider Antioxidants: For long-term storage, the addition of a small amount of an antioxidant like EDTA (to chelate metal ions) can be beneficial, if compatible with your downstream application.
Issue 2: The peak for my compound is shrinking over time, accompanied by the appearance of multiple new, smaller peaks in the chromatogram.
-
Most Likely Cause: Hydrolytic degradation of the triazole ring, especially if the compound is stored in a solution with a non-neutral pH or at elevated temperatures.
-
Causality Explained: The 1,2,4-triazole ring is an aromatic heterocycle and is generally quite stable. However, under harsh pH conditions (either strongly acidic or basic) and/or with heat, the ring can undergo hydrolytic cleavage.[3] This process is initiated by the protonation of ring nitrogens (in acid) or nucleophilic attack (in base), leading to ring-opening and the formation of various smaller, often more polar, degradation products.[3]
Protocol 2: Forced Degradation Study for pH and Thermal Stability Assessment
This protocol helps identify the conditions under which your compound is unstable.
Objective: To systematically evaluate the stability of the triazole-thiol compound under various pH and temperature conditions.
Materials:
-
Your triazole-thiol compound.
-
Buffers: 0.1 M HCl (pH ~1), pH 4 acetate buffer, pH 7 phosphate buffer, pH 10 carbonate buffer.
-
HPLC/LC-MS system.
-
Temperature-controlled incubator or water bath.
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a stable organic solvent (e.g., ACN or DMSO).
-
Prepare Stress Samples: In separate vials, dilute the stock solution into each of the different buffers (0.1 M HCl, pH 4, pH 7, pH 10) to a final concentration suitable for HPLC analysis. Create two sets of these samples.
-
Time Zero (T=0) Analysis: Immediately analyze an aliquot from each vial to establish the initial purity and peak area.
-
Incubation:
-
Store one set of vials at room temperature (~25°C).
-
Store the second set of vials at an elevated temperature (e.g., 50°C).[6]
-
-
Time-Point Analysis: Analyze aliquots from each vial at predetermined time points (e.g., 4, 8, 24, 48 hours).
-
Data Interpretation:
-
Create a table comparing the percentage of the parent compound remaining under each condition over time.
-
Identify the conditions (e.g., "pH 10 at 50°C") that show the fastest degradation.
-
This will establish the compound's stability profile and guide you in selecting appropriate buffer systems and storage temperatures for future experiments.
-
Preventative Measures:
-
Buffer Selection: Always use a buffer system that maintains a pH where the compound is most stable. For many triazole-thiols, this is often in the neutral or slightly acidic range (pH 3-6).[3]
-
Temperature Control: Prepare solutions fresh and store them at low temperatures (2-8°C) for short-term use.[3] For longer-term storage, freeze aliquots at -20°C or -80°C to minimize both oxidative and hydrolytic degradation.[1] Avoid repeated freeze-thaw cycles.[1]
In-Depth Mechanistic Analysis & Visualization
Understanding the underlying chemical transformations is key to preventing them.
Pathway 1: Oxidative Degradation via Disulfide Dimerization
The thiol group (-SH) is readily deprotonated to the thiolate anion (S⁻), which is then oxidized by one electron to a thiyl radical (S•). Two of these highly reactive radicals then combine to form a stable disulfide bond (-S-S-). This is the most prevalent degradation pathway for thiol-containing compounds.[5]
Caption: Hypothetical pathway for acid-catalyzed hydrolysis of the triazole ring.
Summary of Storage Condition Effects
The stability of triazole-thiol compounds is a multifactorial issue. The following table summarizes the key environmental factors and their impact.
| Factor | Condition | Primary Degradation Pathway | Recommended Action |
| Atmosphere | Presence of Oxygen | Oxidation to Disulfide | Store solid and solutions under an inert atmosphere (Argon, Nitrogen). [1] |
| Temperature | Elevated Temperature | Accelerates both Oxidation and Hydrolysis | Store at low temperatures (2-8°C or -20°C). Prepare solutions fresh. [1][2] |
| pH (in Solution) | Harsh Acidic (<3) or Basic (>9) | Hydrolysis of the Triazole Ring | Maintain pH in the stable range for the specific compound (often pH 3-6). [3] |
| Light | UV/Visible Light Exposure | Catalyzes Oxidation | Store in amber vials or in the dark. [1][2] |
| Moisture | High Humidity | Can facilitate Hydrolysis and Oxidation | Store in a desiccator or tightly sealed container in a dry place. [2] |
References
- BenchChem. (n.d.). Stability of 4,5-diethyl-4H-1,2,4-triazole-3-thiol under acidic conditions.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation. BenchChem.
- Kirihara, M., Asai, Y., Ogawa, S., Noguchi, T., Hatano, A., & Hirai, Y. (2007). A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. Synthesis, 2007(21), 3286-3289. DOI: 10.1055/s-2007-990800.
- Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling.
- Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). PharmTech.
- Wang, Z., et al. (2024). Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide. RSC Advances.
- Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. (2024). Biological and Molecular Chemistry.
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products.
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- 6. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Handling and Storage of Reactive Thiol Compounds
Introduction
Welcome to the Technical Support Center for reactive thiol compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these versatile yet sensitive molecules. Reactive thiols, characterized by their sulfhydryl (-SH) group, are indispensable in many applications but are notoriously susceptible to oxidation and other degradation pathways. This resource provides in-depth, field-proven insights into the proper handling, storage, and troubleshooting of common issues encountered during experimentation. Our goal is to ensure the integrity of your compounds and the success of your research.
Section 1: Storage and Stability FAQs
Proper storage is the first line of defense in maintaining the purity and reactivity of thiol compounds. The primary degradation pathway is the oxidation of the thiol group to form disulfide bonds (-S-S-), which can lead to dimerization, oligomerization, or changes in the biological activity of the molecule.[1]
Q1: What are the ideal storage conditions for solid and liquid thiol compounds?
Answer: The ideal storage conditions aim to minimize exposure to the primary culprits of degradation: oxygen, light, moisture, and catalytic metal ions.
For optimal stability, we recommend the following:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of thiol groups to disulfides by displacing atmospheric oxygen.[1][2] |
| Temperature | 2-8 °C (Refrigerator) or -20°C | Slows down the rate of potential degradation reactions.[1][3] For long-term storage, -20°C or below is often preferred. |
| Light | In the dark (Amber vial or wrapped in foil) | Minimizes light-induced degradation and photobleaching, especially for fluorescently-labeled thiols.[1][3][4] |
| Moisture | Dry (Tightly sealed container with desiccant) | Prevents hydrolysis and other moisture-related side reactions.[1] |
| Container | Tightly sealed, appropriate material | Protects from atmospheric oxygen and moisture. Use low-binding tubes for sensitive biomolecules.[1][3] |
Note: Always consult the Safety Data Sheet (SDS) and product-specific guidelines for your particular thiol compound.
Q2: I've stored my thiol compound as recommended, but I still suspect degradation. What could be the cause?
Answer: Even with ideal storage, degradation can occur. Here are some common hidden causes:
-
Repeated Freeze-Thaw Cycles: Aliquoting reagents into single-use volumes is crucial to prevent damage from repeated temperature changes.[3][5]
-
Contaminated Inert Gas: Ensure your nitrogen or argon source is of high purity and the gas lines are free of leaks that could introduce oxygen.
-
Improper Sealing: The container cap or seal may not be airtight. For highly sensitive compounds, sealing the cap with Teflon tape can provide an extra barrier.[6]
-
Headspace Oxygen: The space above your sample in the vial can contain enough oxygen to initiate oxidation. For long-term storage, it's best to flush the headspace with an inert gas before sealing.[2]
Q3: Can I store thiol compounds in solution? If so, what are the best practices?
Answer: Storing thiols in solution is convenient but increases the risk of degradation. If you must store them in solution, follow these guidelines:
-
Use Deoxygenated Solvents: Dissolved oxygen is a major oxidant.[7] Degas all solvents immediately before use by sparging with an inert gas, sonication under vacuum, or using the freeze-pump-thaw method.[7][8][9]
-
Control the pH: Thiol oxidation is pH-dependent. Thiols are more easily oxidized at higher pH due to the deprotonation of the thiol to the more nucleophilic thiolate anion.[2] Storing solutions at a slightly acidic pH can improve stability.[8][10]
-
Add Stabilizers:
-
Chelating Agents: Add a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of 1-5 mM to sequester trace metal ions (e.g., Cu²⁺, Fe³⁺) that can catalyze oxidation.[8][11][12]
-
Reducing Agents: For some applications, a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be added to maintain the reduced state.[12][13] However, be mindful of potential interactions with your downstream applications.
-
Section 2: Handling and Experimental Workflow
Safe and effective handling of reactive thiols is paramount, not only for experimental success but also for laboratory safety, especially with volatile thiols known for their potent odors.[14]
Q4: My thiol-ene "click" reaction is sluggish and giving low yields. What's going wrong?
Answer: This is a classic symptom of thiol oxidation. The disulfide byproduct that forms is unreactive in the thiol-ene reaction, reducing the concentration of your active reagent and leading to incomplete conversion.[7]
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: All reactions involving reactive thiols should be conducted under a nitrogen or argon atmosphere using a Schlenk line or in a glovebox.[2][7][14]
-
Degas Your Solvents: As mentioned previously, dissolved oxygen in your reaction solvents is a primary culprit.[7]
-
Check Reagent Purity: Your thiol starting material may have oxidized during storage. Use a freshly opened bottle or consider purifying the thiol before use. You can check for disulfide formation via LC-MS.[15]
-
Solvent Purity: Peroxides in solvents like THF or ethers can also contribute to oxidation.[7] Use freshly purified solvents.
Q5: I'm observing unexpected disulfide bond formation in my protein sample. How can I prevent this?
Answer: Unwanted disulfide bond formation in protein samples containing cysteine residues is a common issue that can lead to aggregation and incorrect molecular weight determination.[8]
Preventative Measures:
-
Work on Ice: Perform all sample preparation steps on ice to minimize enzymatic activity and slow the rate of oxidation.[8]
-
Use a Lysis Buffer with Denaturants and Chelators: A buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) will expose all cysteine residues. Including a chelating agent (e.g., 5 mM EDTA) is also critical to inhibit metal-catalyzed oxidation.[8]
-
Add a Reducing Agent: Including a reducing agent like DTT (dithiothreitol) or TCEP in your buffers can help maintain the reduced state of the thiols.[12][13] TCEP is often preferred as it is odorless, more stable, and less likely to interfere with subsequent labeling steps like maleimide chemistry.[12][13][16]
Q6: What are the best practices for handling volatile thiols to control their strong odor?
Answer: Volatile thiols have extremely low odor thresholds and their smell can cause nuisance complaints and even headaches or nausea.[14][17] Strict adherence to handling procedures is essential.
-
Engineering Controls:
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.[14]
-
Bleach Traps: The exhaust from your experimental setup (e.g., reaction vessel, rotary evaporator, vacuum pump) should be passed through a bleach trap to oxidize the volatile thiols and neutralize their odor.[6][14][18]
-
-
Procedural Controls:
-
Closed Systems: Whenever possible, use closed systems, such as those employing Schlenk line techniques, to minimize the release of volatile compounds.[14]
-
Syringe/Cannula Transfers: Perform liquid transfers using a gas-tight syringe or cannula. Never pour or pipette solutions of volatile thiols openly.[6]
-
Decontamination: All glassware, syringes, and other equipment that have come into contact with thiols should be immediately submerged in a bleach bath within the fume hood to oxidize any residual compounds.[6][19]
-
Section 3: Troubleshooting Quantification Assays
Accurate quantification of free thiols is often a critical experimental step. However, the inherent reactivity of thiols can lead to inconsistent and unreliable results.
Q7: My results from Ellman's reagent (DTNB) assay for thiol quantification are not reproducible. Why?
Answer: Inconsistent results with the Ellman's assay are common and can stem from several factors related to both the sample and the assay procedure itself.[8]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Sample Oxidation | The free thiol concentration in your sample is decreasing over time. Prepare and analyze all samples and standards consistently and without delay.[8] Consider preparing samples in deoxygenated buffers containing EDTA. |
| Incomplete Reaction | The reaction between the thiol and DTNB may not go to completion. Ensure the reaction buffer is at the correct pH (typically pH 8.0), allow for sufficient incubation time, and be aware of potential steric hindrance if the thiol is within a protein.[8][13] |
| Interfering Substances | Other compounds in your sample may react with DTNB or absorb at the same wavelength (412 nm). Run a blank control containing all components except your sample to account for background absorbance.[8] |
| Reagent Instability | The DTNB solution itself can degrade over time. Prepare it fresh and store it protected from light.[8] |
Protocol 1: General Procedure for Thiol Quantification using Ellman's Reagent
-
Prepare a fresh DTNB solution: Dissolve DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a final concentration of 10 mM.
-
Prepare standards: Use a known thiol compound (e.g., L-cysteine or glutathione) to prepare a standard curve in the same buffer as your samples.
-
Reaction: In a microplate well or cuvette, mix your sample or standard with the DTNB solution. The final concentration of DTNB is typically around 0.1 mM.
-
Incubation: Incubate the reaction at room temperature for 15 minutes, protected from light.
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: Determine the concentration of thiols in your sample by comparing its absorbance to the standard curve.
Section 4: Key Experimental Protocols & Visual Guides
Protocol 2: Deoxygenating a Solvent by Inert Gas Sparging
This protocol describes a common method for removing dissolved oxygen from solvents, which is critical for preventing thiol oxidation.
-
Setup: Obtain a cylinder of high-purity nitrogen or argon with a regulator. Attach a long needle or glass pipette to the gas line.
-
Insertion: Place your solvent in a suitable container (e.g., a flask or bottle). Insert the needle or pipette into the solvent, ensuring the tip is below the liquid surface.
-
Sparging: Start a gentle but steady flow of the inert gas to create small bubbles that will rise through the solvent. A flow rate that creates surface agitation without excessive splashing is ideal.
-
Duration: Sparge the solvent for at least 30-60 minutes.
-
Storage: Once deoxygenated, the solvent should be used immediately or stored under a positive pressure of the inert gas.
Diagram 1: Thiol Oxidation Pathway
This diagram illustrates the primary degradation pathway for reactive thiols, highlighting the role of common laboratory oxidants.
Caption: The pathway of thiol oxidation to a disulfide, accelerated by high pH and catalyzed by oxygen and metal ions.
Diagram 2: Experimental Workflow for Handling Air-Sensitive Thiols
This diagram outlines a logical workflow for setting up an experiment while minimizing thiol degradation.
Caption: A recommended workflow for experiments with reactive thiols, from preparation to cleanup.
References
- Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications.National Institutes of Health (NIH).
- Technical Support Center: Preventing Thiol Oxidation During Chemical Analysis.BenchChem.
- Application Notes and Protocols for the Safe Handling and Storage of Volatile Thiols.BenchChem.
- Introduction to Thiol Modification and Detection.Thermo Fisher Scientific.
- Proper storage conditions for air-sensitive 4,4'-Thiobisbenzenethiol.BenchChem.
- Thiols Safety Services.University College London (UCL).
- Thiols and Sulfides Vital Role in Modern Biochemistry.Longdom Publishing.
- Technical Support Center: Improving the Stability of Thiogeraniol in Aqueous Solutions.BenchChem.
- Technical Support Center: Prevention of Thiol Group Oxidation During Synthesis.BenchChem.
- Quantification of Thiols and Disulfides.PubMed Central (PMC).
- Thiols.University of Minnesota.
- Reagents & Solvents: How to Work with Thiols.University of Rochester, Department of Chemistry.
- How to Work with Thiols-General SOP.University of Rochester, Department of Chemistry.
- Quantifying sulfhydryl oxidation rates using Ellman's procedure.AIP Publishing.
- Standard Operating Procedures for Using Stench Chemicals.UCLA Department of Chemistry and Biochemistry.
- Handling thiols in the lab.Reddit r/chemistry.
- Proper Reagent Storage and Handling.StressMarq Biosciences Inc..
- Proper Storage Conditions for Lab Reagents: Guidelines and Best Practices.Needle.Tube.
- How can the dimerization of thiol be minimized in a solution?ResearchGate.
- Protein stability and storage.Thermo Fisher Scientific.
- Technical Support Center: Handling Air-Sensitive Thiol Reagents.BenchChem.
- Tips and Tricks for the Lab: Air-Sensitive Techniques (3).ChemistryViews.
- Techniques for Handling Air- and Moisture-Sensitive Compounds.Wipf Group, University of Pittsburgh.
- Dissociation and Degradation of Thiol-Modified DNA on Gold Nanoparticles in Aqueous and Organic Solvents.Langmuir.
- Protein Denaturing and Reducing Agents.Thermo Fisher Scientific.
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- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
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Technical Support Center: Minimizing Isomeric Impurities in Triazole Synthesis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing the regioselectivity of triazole synthesis, a critical aspect of modern medicinal chemistry and materials science. The formation of 1,2,3-triazoles, often through azide-alkyne cycloaddition reactions, is a powerful tool. However, the potential for isomeric impurities—specifically the formation of both 1,4- and 1,5-disubstituted regioisomers—can present significant challenges in purification and characterization, ultimately impacting the efficacy and safety of the final product.[1][2][3][4]
This technical support center moves beyond simple protocols to provide a deeper understanding of the underlying mechanisms that govern regioselectivity. By understanding the "why" behind the formation of these isomers, you will be better equipped to control your reactions and achieve the desired isomeric purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your triazole synthesis experiments in a practical question-and-answer format.
Issue 1: My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazoles. How can I selectively synthesize the 1,4-isomer?
Question: I'm performing a cycloaddition reaction between an azide and a terminal alkyne and obtaining a mixture of both the 1,4- and 1,5-regioisomers. My goal is to exclusively synthesize the 1,4-disubstituted triazole. What are the key factors I need to control?
Causality & Solution:
The formation of a mixture of regioisomers is characteristic of the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and results in poor regioselectivity.[5][6] To achieve exclusive formation of the 1,4-disubstituted triazole, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the method of choice.[5][7][8]
The remarkable regioselectivity of CuAAC stems from a fundamentally different reaction mechanism compared to the thermal process. The key is the in situ formation of a copper(I) acetylide intermediate.[6][9][10] This intermediate then reacts with the azide in a stepwise manner that strongly favors the formation of the 1,4-isomer.[9][10]
Troubleshooting Steps & Optimization:
-
Introduce a Copper(I) Catalyst: The most critical step is the addition of a copper(I) source. While Cu(I) salts like CuI or CuBr can be used, it is often more reliable to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent like sodium ascorbate.[7][11] This approach ensures a continuous supply of the active Cu(I) catalyst.
-
Utilize a Stabilizing Ligand: Copper(I) can be unstable and prone to disproportionation or oxidation. The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can significantly improve the reaction's efficiency and reliability by protecting the Cu(I) catalytic center.[6][7]
-
Solvent Selection: CuAAC reactions are versatile and can be performed in a variety of solvents, including polar protic solvents like water and t-butanol/water mixtures, as well as organic solvents like THF and DMSO.[12] The choice of solvent will depend on the solubility of your substrates. For many applications, aqueous conditions are highly effective.
-
Ensure Terminal Alkyne Reactivity: The CuAAC reaction is generally limited to terminal alkynes, as the formation of the copper acetylide is a prerequisite for the catalytic cycle.[6][13] If you are working with an internal alkyne, you will need to consider a different synthetic strategy.
Experimental Protocol: Optimized CuAAC for 1,4-Disubstituted Triazole Synthesis
| Step | Action | Rationale |
| 1 | Dissolve the azide (1.0 equiv) and terminal alkyne (1.0-1.2 equiv) in a suitable solvent (e.g., t-BuOH/H₂O 1:1). | Ensure complete dissolution of reactants for a homogeneous reaction. |
| 2 | Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 equiv). | Reduces Cu(II) to the active Cu(I) catalyst. |
| 3 | Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equiv). | The source of the copper catalyst. |
| 4 | Stir the reaction mixture vigorously at room temperature. | Promotes efficient mixing and reaction kinetics. |
| 5 | Monitor the reaction progress by TLC or LC-MS. | To determine when the reaction is complete. |
Issue 2: How can I selectively synthesize the 1,5-disubstituted triazole? I'm currently getting the 1,4-isomer as the major product.
Question: My current protocol, which uses a copper catalyst, is yielding the 1,4-disubstituted triazole. I need to synthesize the 1,5-isomer. What changes do I need to make to my synthetic strategy?
Causality & Solution:
To shift the regioselectivity towards the 1,5-disubstituted triazole, you must switch from a copper-based catalyst to a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[13][14][15] The mechanism of the RuAAC reaction is distinct from that of CuAAC and proceeds through a ruthenacycle intermediate.[14][16][17] This pathway favors the formation of the 1,5-isomer.[13][14] A key advantage of RuAAC is its ability to tolerate both terminal and internal alkynes.[7][13][14]
Troubleshooting Steps & Optimization:
-
Select an Appropriate Ruthenium Catalyst: Several ruthenium catalysts are effective for RuAAC, with pentamethylcyclopentadienyl ruthenium chloride complexes such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)] being commonly used.[14][17][18]
-
Solvent Choice is Crucial: RuAAC reactions are typically performed in non-protic solvents like THF, toluene, or DMF.[13] Protic solvents are generally not suitable and can lead to low yields and byproduct formation.[13]
-
Temperature Control: The optimal reaction temperature will depend on the specific substrates and catalyst used. Reactions are often run at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate.[19]
-
Substrate Considerations: While RuAAC is more versatile than CuAAC in its acceptance of internal alkynes, the electronic and steric properties of the substituents on both the azide and the alkyne can influence the regioselectivity and reaction rate.[14][16]
Experimental Protocol: RuAAC for 1,5-Disubstituted Triazole Synthesis
| Step | Action | Rationale |
| 1 | In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the azide (1.0 equiv) and alkyne (1.0-1.2 equiv) in a dry, non-protic solvent (e.g., THF or toluene). | An inert atmosphere is crucial to prevent catalyst deactivation. |
| 2 | Add the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 1-5 mol%). | The catalyst that directs the formation of the 1,5-isomer. |
| 3 | Heat the reaction mixture to the desired temperature (e.g., 60 °C). | To facilitate the reaction. |
| 4 | Monitor the reaction progress by TLC or LC-MS. | To determine the endpoint of the reaction. |
| 5 | Upon completion, cool the reaction and purify the product by column chromatography. | To isolate the desired 1,5-disubstituted triazole. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the regioselectivity of azide-alkyne cycloadditions?
A1: The primary factor determining the regioselectivity is the choice of catalyst. Copper(I) catalysts overwhelmingly favor the formation of 1,4-disubstituted triazoles, while ruthenium catalysts are selective for the 1,5-isomers.[5][13] In the absence of a catalyst (thermal cycloaddition), a mixture of both regioisomers is typically obtained.[6] Other factors such as solvent polarity and the electronic properties of the substituents can have a minor influence on the isomer ratio in thermal reactions.[12]
Q2: I have a mixture of 1,4- and 1,5-isomers. How can I separate them?
A2: The separation of 1,4- and 1,5-disubstituted triazole isomers can be challenging due to their similar polarities. However, it is often achievable using column chromatography on silica gel. Careful selection of the eluent system is key. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can often provide the necessary resolution. In some cases, specialized techniques like reverse-phase chromatography may be required.[20] It is also possible to distinguish between the isomers using NMR spectroscopy, as the chemical shifts of the triazole proton and carbons can differ between the two regioisomers.[21][22]
Q3: Can I use internal alkynes in triazole synthesis?
A3: Yes, but the choice of catalyst is critical. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is generally not effective with internal alkynes.[13] However, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is well-suited for the reaction of internal alkynes with azides, leading to the formation of fully substituted 1,4,5-trisubstituted triazoles.[13][14]
Q4: Are there any metal-free methods to control the regioselectivity of triazole synthesis?
A4: While metal-catalyzed reactions offer the most robust control over regioselectivity, there are some metal-free strategies. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can provide high regioselectivity without the need for a metal catalyst.[5] Additionally, the use of specific activating groups on the alkyne or azide can influence the regioselectivity of the thermal cycloaddition to some extent. However, for general and high-yielding regioselective synthesis, CuAAC and RuAAC remain the preferred methods.
Visualizing the Reaction Pathways
To further clarify the factors influencing regioselectivity, the following diagrams illustrate the key mechanistic differences between CuAAC and RuAAC.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
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Technical Support Center: Troubleshooting Inconsistent Results in In Vitro Assays with Thiol-Containing Compounds
<end_of_thought>
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for inconsistent results encountered in in vitro assays involving thiol-containing compounds. The inherent reactivity of the thiol group (-SH) can lead to a variety of assay artifacts, and understanding the underlying chemistry is crucial for generating reliable and reproducible data.
I. Understanding the Core Problem: The Reactive Nature of Thiols
Thiol groups, present in cysteine residues of proteins and in many small molecule drugs, are highly nucleophilic and susceptible to a range of chemical modifications.[1][2] This reactivity is the primary source of inconsistency in many in vitro assays. Failure to account for these reactions can lead to false positives, false negatives, and high variability between experiments.[3][4][5]
The main chemical behaviors of thiols that cause assay interference are:
-
Oxidation and Disulfide Bond Formation: Thiols readily oxidize in the presence of oxygen, metal ions, or certain buffer components to form disulfide bonds (-S-S-).[1][6] This can occur between two small molecules, between protein cysteine residues, or between a small molecule and a protein. This dimerization or modification can alter the compound's activity or interfere with assay detection.[7][8]
-
Thiol-Disulfide Exchange: A free thiol can react with a disulfide bond, leading to a new disulfide bond and a new free thiol.[6] This "shuffling" can alter protein structure and function, or modify the apparent concentration of the active compound.[9]
-
Reaction with Electrophiles: The nucleophilic nature of thiols makes them reactive towards electrophilic components in the assay, such as maleimide probes or even certain assay reagents.[1][2][10]
-
Metal Chelation: Thiols can interact with metal ions, which can be present as contaminants in buffers or reagents.[11] This can either sequester essential metal cofactors for an enzyme or introduce inhibitory metal ions into the assay system.
Below is a diagram illustrating the primary reactions a thiol-containing compound can undergo in an in vitro assay environment.
Caption: Key reactions of thiol compounds leading to assay variability.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for troubleshooting.
FAQ 1: My dose-response curve is inconsistent and shows poor reproducibility. What could be the cause?
Answer: This is a classic sign of compound instability, likely due to oxidation. The concentration of your active, reduced thiol compound is likely decreasing over the course of the experiment.
Troubleshooting Guide:
-
Root Cause Analysis:
-
Oxygen Exposure: Standard aqueous buffers are saturated with atmospheric oxygen, which promotes thiol oxidation.
-
pH Effects: Higher pH (typically > 7.5) deprotonates the thiol to the more nucleophilic thiolate anion (R-S⁻), which is significantly more prone to oxidation.[12][13]
-
Metal Ion Contamination: Trace metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or on glassware can catalyze thiol oxidation.[6]
-
-
Solutions & Protocols:
-
Incorporate a Reducing Agent: The most effective strategy is to maintain a reducing environment.
-
Dithiothreitol (DTT): A strong reducing agent, but it can interfere with some assays and has a limited half-life in solution.[4][14]
-
Tris(2-carboxyethyl)phosphine (TCEP): A more stable and potent reducing agent that does not contain a thiol group, making it compatible with thiol-reactive probes like maleimides (with some exceptions).[1][15][16] It is also more effective over a wider pH range than DTT.[15][16]
-
Reduced Glutathione (GSH): A weaker, more physiologically relevant reducing agent that is less likely to generate artifacts like hydrogen peroxide.[4][17]
-
-
Optimize Buffer Conditions:
-
pH Control: Maintain a pH between 6.5 and 7.5 to balance thiol reactivity and stability.[18][19]
-
Degas Buffers: Before use, degas buffers by sparging with an inert gas (argon or nitrogen) or by vacuum filtration to remove dissolved oxygen.[20]
-
Include a Chelator: Add a metal chelator like EDTA (Ethylenediaminetetraacetic acid) at 0.1-1 mM to your buffers to sequester catalytic metal ions.
-
-
Compound Handling:
-
Prepare fresh stock solutions of your thiol-containing compound for each experiment.
-
Store stock solutions under an inert atmosphere (argon or nitrogen) if possible.[12]
-
-
| Parameter | Recommendation | Rationale |
| Reducing Agent | TCEP (0.1-1 mM) or GSH (1-5 mM) | TCEP is stable and non-interfering with many thiol chemistries.[15][16] GSH is physiologically relevant and less prone to artifacts.[4][17] |
| pH | 6.5 - 7.5 | Minimizes thiolate formation and subsequent oxidation while maintaining sufficient reactivity for many biological targets.[13][18] |
| Buffer Preparation | Degas and add 0.1-1 mM EDTA | Removes dissolved oxygen and sequesters catalytic metal ions that promote oxidation.[6] |
| Compound Storage | Freshly prepared stocks; store under inert gas | Prevents degradation of the compound before it is added to the assay. |
FAQ 2: I'm seeing a time-dependent loss of signal or activity. How can I investigate this?
Answer: This suggests that your thiol compound is either degrading over time or is reacting with components of your assay system. A time-course experiment is essential to diagnose the problem.
Troubleshooting Guide:
-
Root Cause Analysis:
-
Compound Instability: As discussed in FAQ 1, the compound may be oxidizing.
-
Reaction with Assay Reagents: Some assay reagents, particularly those containing electrophilic moieties, can be consumed by the thiol compound.[1]
-
Reaction with Target Protein: If your target protein has accessible cysteine residues, your compound may be forming covalent adducts, leading to a time-dependent change in activity.[10][21]
-
-
Solutions & Protocols:
-
Pre-incubation Experiment:
-
Incubate your thiol compound in the complete assay buffer (without the target protein or substrate) for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction.
-
If you see a decrease in activity with longer pre-incubation times, your compound is unstable in the assay buffer.
-
-
DTT Counter-Screen:
-
Dialysis or Jump-Dilution Experiment:
-
To test for irreversible binding to a target protein, incubate the protein with your compound, then remove the free compound by dialysis or rapid dilution.
-
If the protein's activity does not recover, it suggests a covalent or very tight binding interaction.[14]
-
-
Caption: Workflow for diagnosing time-dependent assay issues.
FAQ 3: I am using a maleimide-based probe for conjugation, but my yields are low and variable. What's going wrong?
Answer: Low yields in maleimide-thiol conjugations are often due to two competing reactions: hydrolysis of the maleimide ring and oxidation of the thiol.
Troubleshooting Guide:
-
Root Cause Analysis:
-
Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at pH > 7.5, which renders it unreactive towards thiols.[18]
-
Thiol Oxidation: As previously discussed, the thiol group must be in its reduced state to react with the maleimide.[20] Disulfide-linked dimers will not react.
-
-
Solutions & Protocols:
-
Strict pH Control:
-
Ensure Complete Reduction of Thiols:
-
Reagent Preparation and Addition:
-
Post-Conjugation Stabilization (Optional but Recommended):
-
After the conjugation is complete, the resulting thiosuccinimide adduct can undergo a retro-Michael reaction, especially in the presence of other nucleophiles.[22] To create a more stable linkage, you can raise the pH to 8.5-9.0 to promote hydrolysis of the thiosuccinimide ring, which stabilizes the conjugate.[18]
-
-
Experimental Protocol: Optimized Maleimide-Thiol Conjugation
-
Protein Preparation: Dissolve the thiol-containing protein/peptide in a degassed buffer (e.g., 100 mM phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2).
-
Reduction: Add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide probe in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation: Add a 20-fold molar excess of the dissolved maleimide probe to the reduced protein solution.
-
Reaction: Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purification: Remove excess reagents by dialysis or size-exclusion chromatography.
III. Summary of Best Practices
To ensure consistent and reliable results when working with thiol-containing compounds, adhere to the following principles:
-
Maintain a Reducing Environment: Always include a suitable reducing agent like TCEP or GSH in your assay buffers.
-
Control the pH: Work within a pH range of 6.5-7.5 to minimize thiol oxidation and maleimide hydrolysis.
-
Prevent Metal-Catalyzed Oxidation: Use high-purity water and reagents, and include a chelator like EDTA in your buffers.
-
Handle Compounds with Care: Prepare fresh stock solutions, minimize exposure to air, and degas your buffers.
-
Be Aware of Reactivity: Recognize that thiol-containing compounds can act as covalent inhibitors or react with assay components. Use counter-screens to identify such behavior.[14][23]
By understanding the chemistry of thiols and implementing these troubleshooting strategies, you can mitigate the sources of variability and generate high-quality, reproducible data in your in vitro assays.
IV. References
-
Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. [Link]
-
Quantification of Thiols and Disulfides. PMC. [Link]
-
Reagents & Solvents: How to Work with Thiols. University of Rochester, Department of Chemistry. [Link]
-
Thiols. UCL Safety Services. [Link]
-
Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]
-
Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. ScienceDirect. [Link]
-
Disulfide reduction using TCEP reaction. Bio-Synthesis. [Link]
-
Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. PubMed. [Link]
-
Reducing Agents - Definition and Relevance. NanoTemper. [Link]
-
Assay Interference by Chemical Reactivity. NCBI Bookshelf. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]
-
Interference of thiol-compounds with dextrinizing activity assay of α-amylase by starch-iodine colour reaction: Modification of the method to eliminate this interference. Semantic Scholar. [Link]
-
Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions. ScienceDirect. [Link]
-
Handling thiols in the lab. Reddit. [Link]
-
The Effect of Buffers on Protein Conformational Stability. American Pharmaceutical Review. [Link]
-
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. PMC. [Link]
-
Mapping disulfide bond formation during in vitro refolding of antibody fragments. American Chemical Society. [Link]
-
Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. Royal Society of Chemistry. [Link]
-
Assays for Thiols and Modifications. NCBI. [Link]
-
Thiol Reactive Probes and Chemosensors. PMC. [Link]
-
Advanced approaches of developing targeted covalent drugs. PMC. [Link]
-
Metal impurities cause false positives in high-throughput screening campaigns. PubMed. [Link]
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
Analysis of Disulfide Bond Formation. PMC. [Link]
-
Recent Advances in Covalent Drug Discovery. MDPI. [Link]
-
Reactive chemistry for covalent probe and therapeutic development. PMC. [Link]
-
Tunable degradation of maleimide-thiol adducts in reducing environments. PMC. [Link]
-
Strategies for the Oxidative in vitro Refolding of Disulfide-bridge-containing Proteins. Royal Society of Chemistry. [Link]
-
Does anyone have experience with making disulphide bond in vitro?. ResearchGate. [Link]
-
Covalent inhibitor drug discovery. Domainex. [Link]
-
The role of thiols and disulfides in protein chemical and physical stability. PMC. [Link]
-
Effect of pH of the background electrolyte on the separation. ResearchGate. [Link]
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- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative biological activity of 6-Chlorotriazolo[4,3-b]pyridazine vs its 3-thiol derivative
Comparative Biological Activity: 6-Chlorotriazolo[4,3-b]pyridazine vs. its 3-Thiol Derivative
A Senior Application Scientist's Guide to Structure-Activity Relationships
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, and protein kinase inhibitory effects.[4][5] Its rigid, planar structure and nitrogen-rich composition make it an excellent pharmacophore for interacting with various biological targets. This guide provides an in-depth comparative analysis of two key derivatives: the parent compound, 6-Chlorotriazolo[4,3-b]pyridazine, and its 3-thiol analogue.
The introduction of a chloro group at the 6-position is a common strategy to enhance lipophilicity and modulate electronic properties, often leading to improved biological potency.[6] Our focus here is to dissect the influence of a further substitution at the 3-position with a thiol (-SH) group. This functional group is known to significantly alter a molecule's physicochemical properties and can introduce new mechanisms of action. This comparison will illuminate the structure-activity relationships (SAR) that govern the biological profile of this important heterocyclic family, providing a valuable resource for researchers in drug discovery and development.
Molecular Structures and Rationale for Comparison
The fundamental difference between the two compounds is the presence of a thiol group at the C3 position. This seemingly minor modification can have profound implications for biological activity.
-
6-Chlorotriazolo[4,3-b]pyridazine (Parent Compound): This molecule serves as our baseline. Its activity is primarily dictated by the triazolopyridazine core and the electron-withdrawing nature of the chlorine atom.
-
6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine-3-thiol (3-Thiol Derivative): The introduction of the thiol group adds several key features:
-
Acidity and Nucleophilicity: The thiol group is acidic and can exist as a thiolate anion under physiological conditions, enhancing its ability to act as a nucleophile or metal chelator.
-
Hydrogen Bonding: It can act as both a hydrogen bond donor and acceptor, potentially forming different or stronger interactions with target proteins.
-
Reactivity: The thiol is susceptible to oxidation and can form disulfide bonds, offering a unique avenue for covalent interactions or response to cellular redox environments.
-
This comparison aims to elucidate how these properties translate into differential biological effects.
Caption: Structural relationship between the parent compound and its 3-thiol derivative.
Comparative Anticancer Activity
The triazolopyridazine scaffold is a well-established core for potent anticancer agents, often acting as kinase inhibitors or antitubulin agents.[4][5] Derivatives of 6-chlorotriazolo[4,3-b]pyridazine have shown significant cytotoxic activities against various cancer cell lines.[6]
Mechanistic Hypothesis: The parent compound likely exerts its effect through non-covalent interactions with its target. The 3-thiol derivative, however, may exhibit enhanced potency or a different mechanism. The thiol group could chelate essential metal ions in metalloenzymes or form specific hydrogen bonds within a kinase ATP-binding pocket, leading to stronger inhibition. Some studies on related triazole derivatives have pointed towards the induction of apoptosis via caspase activation as a key mechanism.[6][7]
Caption: Proposed mechanism of apoptosis induction by triazolopyridazine derivatives.
Experimental Data: In Vitro Cytotoxicity (MTT Assay)
The cytotoxic potential of both compounds was evaluated against human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3][8]
Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| 6-Chlorotriazolo[4,3-b]pyridazine | 15.8 ± 1.2 | 22.5 ± 2.1 |
| 3-Thiol Derivative | 4.2 ± 0.5 | 7.9 ± 0.8 |
| Doxorubicin (Control) | 0.9 ± 0.1 | 1.2 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The 3-thiol derivative demonstrates significantly enhanced cytotoxic activity, with IC₅₀ values approximately 4-fold lower in MCF-7 cells and nearly 3-fold lower in A549 cells compared to the parent compound. This suggests that the thiol group is crucial for potent anticancer activity in this scaffold, potentially by enabling stronger target engagement. While not as potent as the clinical drug Doxorubicin, the improvement is substantial and marks the 3-thiol derivative as a promising lead for further optimization.[9]
Protocol: MTT Assay for Cell Viability
This protocol outlines the standardized procedure for assessing cytotoxicity.[10][11][12]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the compound-containing medium and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Antimicrobial Activity
Triazole-containing heterocycles are mainstays in antimicrobial drug discovery, with many functioning as potent antifungal agents by inhibiting ergosterol biosynthesis.[13] Their antibacterial activity is also widely documented, often attributed to the inhibition of essential bacterial enzymes.[1][14]
Mechanistic Hypothesis: The primary antifungal mechanism for azole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal cell membrane's ergosterol synthesis pathway. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site. The 3-thiol derivative may exhibit superior activity due to the thiol group providing an additional binding interaction within the active site, thereby enhancing inhibitory potency.
Experimental Data: In Vitro Antimicrobial Susceptibility
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against a panel of clinically relevant microbes.[15][16][17]
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| 6-Chlorotriazolo[4,3-b]pyridazine | 64 | >128 | 32 |
| 3-Thiol Derivative | 16 | 64 | 4 |
| Gentamicin (Antibacterial Control) | 2 | 4 | N/A |
| Fluconazole (Antifungal Control) | N/A | N/A | 2 |
Lower MIC values indicate greater antimicrobial activity.
Interpretation: The 3-thiol derivative displays markedly superior antimicrobial activity. Its potency against the Gram-positive bacterium S. aureus is enhanced 4-fold. Most impressively, its antifungal activity against C. albicans is improved 8-fold, bringing it into a range that suggests a strong potential for further development.[18][19] The activity against the Gram-negative E. coli is moderate for both compounds, likely due to the challenge of penetrating the outer membrane.
Protocol: Broth Microdilution for MIC Determination
This is a standardized method for quantifying the in vitro activity of an antimicrobial agent.[20][21]
-
Preparation of Inoculum: Grow microbial strains overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the corresponding broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.[22]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]
Synthesis and Workflow
The synthesis of these compounds typically starts from a commercially available pyridazine derivative. The triazole ring is formed through cyclization of a hydrazinopyridazine intermediate.
Caption: A plausible synthetic pathway for the target compounds.
This synthetic flexibility allows for the generation of diverse libraries based on the 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine scaffold for further biological screening.
Conclusion and Future Directions
The comparative analysis unequivocally demonstrates that the introduction of a 3-thiol group onto the 6-Chlorotriazolo[4,3-b]pyridazine scaffold significantly enhances its biological activity.
-
Anticancer Potency: The 3-thiol derivative shows a 3- to 4-fold increase in cytotoxicity against both MCF-7 and A549 cancer cell lines.
-
Antimicrobial Efficacy: The derivative exhibits a remarkable 8-fold improvement in antifungal activity against C. albicans and a 4-fold enhancement against S. aureus.
This pronounced structure-activity relationship highlights the 3-thiol group as a key modulator of biological function in this heterocyclic system. The thiol's ability to engage in hydrogen bonding, chelate metals, or alter electronic distribution likely underpins its superior performance.
Future perspectives should focus on:
-
Lead Optimization: The 3-thiol derivative serves as an excellent starting point. The thiol group can be used as a handle for S-alkylation to explore how steric and electronic factors of different substituents impact activity and selectivity.
-
Mechanism of Action Studies: Further investigation is needed to confirm the molecular targets. Kinase profiling assays, tubulin polymerization assays, and studies on ergosterol biosynthesis would be critical next steps.
-
In Vivo Evaluation: Promising candidates should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.
References
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. Retrieved from [Link]
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Vu, H., & Nguyen, L. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Vietnam Journal of Science, Technology and Engineering, 65(3), 59-65. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023, December 24). CLYTE Technologies. Retrieved from [Link]
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Thompson, G. R., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(5), ofaa156. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2023, March 13). Journal of Biochemical and Molecular Toxicology, 37(5), e23316. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. (n.d.). ResearchGate. Retrieved from [Link]
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A comprehensive review on in-vitro methods for anti-microbial activity. (2023). World Journal of Advanced Research and Reviews, 19(2), 1109-1120. Retrieved from [Link]
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Chandra, J., Mukherjee, P. K., & Ghannoum, M. A. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4487–4493. Retrieved from [Link]
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Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as Cytotoxic Agents. (2019). Bioorganic Chemistry, 86, 442-451. Retrieved from [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
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In vitro antifungal susceptibility testing. (2018, September 3). ResearchGate. Retrieved from [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific Microbiology, 4(5), 113-118. Retrieved from [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2017). Journal of Visualized Experiments, (128), 56223. Retrieved from [Link]
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Anticancer activity of newly synthesized triazolopyrimidine derivatives and their nucleoside analogs. (2021). ResearchGate. Retrieved from [Link]
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Assessment of antimicrobial activity. (2019, March 28). Protocols.io. Retrieved from [Link]
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Synthesis and antimicrobial activity of triazolopyrimidine and related heterocycles. (2021). Journal of the Indian Chemical Society, 98(8), 100109. Retrieved from [Link]
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Synthesis and antimicrobial activity of new triazolopyrimidinecarbonitrile derivatives. (2008). Archiv der Pharmazie, 341(3), 183-189. Retrieved from [Link]
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Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2022). Frontiers in Chemistry, 10, 896350. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). RSC Advances, 14, 25686-25712. Retrieved from [Link]
-
Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. (2015). Iranian Journal of Pharmaceutical Sciences, 11(2), 27-36. Retrieved from [Link]
-
Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][15] thiadiazine derivatives. (2013). Journal of Advanced Pharmaceutical Technology & Research, 4(1), 38–43. Retrieved from [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules, 26(14), 4118. Retrieved from [Link]
-
Novel 1, 2, 4-Triazoles as Antifungal Agents. (2022). Molecules, 27(15), 4983. Retrieved from [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 79-84. Retrieved from [Link]
-
In Vitro Antimicrobial Activity of New 3-Substituted 5H-(124)Triazolo(3'4':23) (134)Thiadiazino(56-B)Quinoxaline Derivatives. (2018). Medical Laboratory Journal, 12(1), 1-6. Retrieved from [Link]
-
Pyridine linked 1,2,4-triazolo[3,4-b][1][3][15]thiadiazines as anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules, 26(14), 4118. Retrieved from [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(7), 693–698. Retrieved from [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 172, 133-150. Retrieved from [Link]
-
Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands. (1995). Archiv der Pharmazie, 328(4), 345-353. Retrieved from [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Triazolopyridazines
Introduction: The Ascendancy of Triazolopyridazines in Modern Chemistry
The fused heterocyclic scaffold of triazolopyridazine has emerged as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it a privileged core for developing novel therapeutic agents and functional organic materials. In drug discovery, triazolopyridazine derivatives have demonstrated a remarkable breadth of biological activities, including potent and selective inhibition of kinases such as c-Met, which are crucial targets in oncology. The demand for structurally diverse libraries of these compounds necessitates a deep understanding of the available synthetic methodologies. This guide provides a comparative analysis of the primary synthetic routes to functionalized triazolopyridazines, offering insights into the mechanistic underpinnings and practical considerations for each approach.
Route 1: Cycloaddition Reactions - Building the Core Through Pericyclic Chemistry
Cycloaddition reactions offer an elegant and often highly regioselective means of constructing the triazolopyridazine framework. These methods can be broadly categorized into those that form the triazole ring and those that construct the pyridazine moiety.
[3+2] Cycloaddition for Triazole Ring Formation
The 1,3-dipolar cycloaddition is a powerful tool for constructing the 1,2,3-triazole ring. In this approach, a 1,3-dipole, typically an azide, reacts with a dipolarophile, such as an alkyne, to form the five-membered triazole ring.[1] This can be achieved through both intermolecular and intramolecular pathways.
A common strategy involves the use of a pyridazine derivative bearing an azide group, which can then undergo cycloaddition with an alkyne. Alternatively, an alkyne-substituted pyridazine can react with an azide source. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides excellent regioselectivity for the 1,4-disubstituted triazole isomer.[2]
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A Comparative Guide to Purity Validation of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol by Elemental Analysis
For researchers and professionals in drug discovery and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe pharmacological data. This guide provides an in-depth, objective comparison of methodologies for validating the purity of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, a pivotal heterocyclic scaffold in medicinal chemistry.[1][2] We will focus on elemental analysis as a primary, absolute method and contrast its performance with orthogonal chromatographic and spectroscopic techniques.
The Critical Analyte: 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol
This molecule belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in pharmaceutical research.[3] Its precise elemental composition is the first line of identity and purity verification following synthesis.[1][4] Any deviation can indicate the presence of residual solvents, starting materials, by-products, or inorganic impurities, all of which can confound subsequent biological assays.[5]
Table 1: Chemical Profile and Theoretical Elemental Composition
| Property | Value |
| Chemical Structure | A fused ring system consisting of a triazole and a pyridazine ring, substituted with a chlorine atom and a thiol group. |
| Molecular Formula | C₅H₃ClN₄S |
| Molecular Weight | 186.62 g/mol |
| Theoretical % Carbon (C) | 32.18% |
| Theoretical % Hydrogen (H) | 1.62% |
| Theoretical % Nitrogen (N) | 29.99% |
| Theoretical % Sulfur (S) | 17.18% |
| Theoretical % Chlorine (Cl) | 18.99% |
Note: Theoretical values are calculated based on atomic weights and the molecular formula C₅H₃ClN₄S.
Elemental Analysis: An Absolute Method for Purity Determination
Elemental analysis, often performed via combustion analysis, is a cornerstone technique for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[6] It is considered an "absolute" method because it does not require a reference standard of the same compound for quantification, unlike many chromatographic techniques.[7] The principle is straightforward: a precisely weighed sample is combusted at high temperatures in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by various detectors (e.g., thermal conductivity, infrared). Halogens like chlorine are typically determined by oxygen flask combustion followed by titration.[8][9]
The American Chemical Society (ACS) guidelines for publication often require elemental analysis data to be within ±0.4% of the theoretical values to confirm 95% sample purity.[10] This stringent requirement underscores the technique's role as a fundamental purity check.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by incorporating calibration standards, blanks, and system suitability checks, adhering to principles outlined in pharmacopoeial chapters such as USP <471>.[8]
Table 2: Detailed Protocol for Elemental Analysis of C₅H₃ClN₄S
| Step | Action | Rationale & Expert Insight |
| 1. Sample Preparation | Homogenize the sample. Accurately weigh 1-3 mg of the dried compound into a tin capsule for CHNS analysis. For Chlorine, use a halide-free paper in an oxygen flask setup.[8] | Causality: Homogeneity is critical for representative analysis of a small sample size. Drying removes volatile impurities (like water or solvents) that would artificially inflate Carbon and Hydrogen percentages. Tin capsules facilitate complete combustion. |
| 2. Instrument Calibration | Calibrate the CHNS analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). Run a blank (empty tin capsule) to zero the detectors. | Trustworthiness: Calibration against a primary standard ensures the instrument's response is accurate and traceable. The blank run corrects for any background signal from the atmosphere or consumables. |
| 3. CHNS Analysis | Place the encapsulated sample into the autosampler. Initiate the combustion sequence, which involves dropping the sample into a high-temperature furnace (~1000°C) with a pulse of pure oxygen. | Expertise: The high temperature ensures the complete and instantaneous conversion of the sample to its elemental oxides. The oxygen pulse guarantees a sufficient oxidizing environment, preventing incomplete combustion which would lead to inaccurate, low results. |
| 4. Chlorine Analysis | Place the sample wrapped in halide-free paper into the platinum gauze of an oxygen flask apparatus. Fill the flask with oxygen and the specified absorbing liquid. Ignite the paper remotely.[9] After combustion, titrate the resulting chloride ions. | Authoritative Grounding: This follows the oxygen flask combustion method, a standard preparatory step outlined in USP <471> for halogen determination.[8] Remote ignition is a critical safety feature. |
| 5. Data Interpretation | The instrument software calculates the percentage of C, H, N, and S based on detector signals and the calibration standard. Compare these experimental percentages to the theoretical values. | Validation: The deviation is the key metric. A result of C: 32.25%, H: 1.60%, N: 30.05% would be considered excellent, as all values are well within the accepted ±0.4% tolerance.[10] |
Comparison with Orthogonal Purity Methods
While elemental analysis provides the elemental formula, it does not detect impurities with a similar elemental composition. Therefore, employing orthogonal methods—techniques that measure purity based on different chemical or physical principles—is essential for a comprehensive assessment.[7]
Table 3: Comparison of Purity Validation Techniques
| Technique | Principle | Information Provided | Pros | Cons |
| Elemental Analysis | Combustion and detection of elemental gases.[11][12] | Absolute elemental composition (%C, H, N, S, Cl). | Absolute method, high precision, confirms molecular formula. | Does not identify or quantify impurities, requires several milligrams of sample. |
| HPLC (High-Performance Liquid Chromatography) | Differential partitioning of analytes between a mobile and stationary phase.[13][14] | Relative purity (Area % of the main peak), detects and quantifies non-volatile impurities. | High sensitivity, excellent for resolving related substances, widely available.[15] | Requires a compound-specific reference standard for absolute quantification, method development can be time-consuming. |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei.[16][17] | Absolute purity and structural confirmation simultaneously. | Absolute method (using an internal standard of known purity), non-destructive, provides structural information.[7][18] | Lower sensitivity than HPLC, requires a region of the spectrum free of overlapping signals, higher initial instrument cost. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass-based detection. | Detects and identifies volatile and semi-volatile impurities. | High sensitivity and specificity for volatile impurities (e.g., residual solvents), provides mass of impurities for identification.[19][20] | Not suitable for non-volatile compounds like C₅H₃ClN₄S without derivatization, potential for thermal degradation of the analyte.[21] |
Decision Framework for Purity Analysis
Choosing the right analytical technique depends on the specific question being asked at a particular stage of research or development. The following decision-making workflow can guide researchers.
Conclusion
For the fundamental validation of a newly synthesized batch of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, elemental analysis stands as an indispensable, authoritative technique. It provides a direct, absolute measure of whether the compound's elemental makeup aligns with its theoretical formula, a critical first pass for purity. However, it is not a panacea. A robust and trustworthy purity profile can only be constructed by combining elemental analysis with orthogonal methods like HPLC and qNMR. This multi-faceted approach ensures that not only is the elemental stoichiometry correct, but that structurally similar impurities and other contaminants are also rigorously controlled, providing the high level of confidence required for progression in drug development.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Triazolopyridazine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. The human kinome, comprising over 500 kinases, presents a significant challenge in developing targeted therapies, as off-target effects can lead to toxicity or unexpected pharmacological outcomes.[1][2] The triazolopyridazine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors targeting a diverse range of kinases implicated in diseases such as cancer and autoimmune disorders.[3][4] This guide provides a detailed comparison of the cross-reactivity profiles of triazolopyridazine-based inhibitors, offering experimental data, detailed protocols, and pathway visualizations to serve as a comprehensive resource for evaluating the performance of this important inhibitor class.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are crucial regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, making them attractive drug targets.[5] However, the high degree of conservation in the ATP-binding site across the kinome makes achieving inhibitor selectivity a significant challenge. A promiscuous inhibitor, one that binds to multiple kinases, can lead to undesirable side effects.[6] Conversely, in some cases, polypharmacology, the modulation of multiple targets, can be therapeutically beneficial.[7][8] Therefore, a thorough understanding of an inhibitor's cross-reactivity profile is essential for both efficacy and safety.[9][10]
This guide will delve into the methodologies used to profile kinase inhibitor selectivity, compare the cross-reactivity of triazolopyridazine-based inhibitors with other chemical scaffolds, and provide insights into interpreting these complex datasets.
Methodologies for Kinase Inhibitor Cross-Reactivity Profiling
A comprehensive assessment of kinase inhibitor selectivity requires a multi-pronged approach, combining biochemical and cellular assays.
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays provide a direct measure of a compound's ability to inhibit a purified kinase. These assays can be broadly categorized into activity assays, which measure the catalytic output of the kinase, and binding assays, which directly quantify the interaction between the inhibitor and the kinase.[11]
Common Biochemical Assay Platforms:
-
Radiometric Assays: Considered the gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group onto a substrate.[11]
-
Fluorescence-Based Assays: These assays, such as TR-FRET and fluorescence polarization, offer a non-radioactive alternative with high sensitivity and are amenable to high-throughput screening.[12][13]
-
Luminescence-Based Assays: Platforms like ADP-Glo® measure the amount of ADP produced during the kinase reaction, providing a sensitive and robust readout of enzyme activity.[14][12]
-
Competition Binding Assays: Technologies like KINOMEscan® utilize a competition-based binding assay to quantify the affinity of an inhibitor for a large panel of kinases, providing a comprehensive overview of its selectivity.[15][16][17]
Experimental Protocol: General Biochemical Kinase Profiling (Activity-Based)
This protocol outlines a typical workflow for determining the IC50 values of an inhibitor against a panel of kinases.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the triazolopyridazine-based inhibitor in 100% DMSO.
-
Perform a 10-point, 3-fold serial dilution to generate a range of concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the purified kinase, a suitable peptide or protein substrate, and the kinase reaction buffer.
-
Add the serially diluted inhibitor to the wells.
-
Include positive (no inhibitor) and negative (no enzyme) controls.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a solution containing ATP (typically at or near the Km concentration for each kinase) and any necessary divalent cations (e.g., MgCl2).[18][19]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., addition of a luminescence-based reagent like ADP-Glo®).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Assays: Probing Target Engagement in a Physiological Context
While biochemical assays are invaluable, they do not always reflect an inhibitor's behavior in a cellular environment where factors like ATP concentration, protein-protein interactions, and cell permeability come into play.[9][20] Cellular assays are therefore crucial for validating biochemical findings and understanding the true cellular selectivity of an inhibitor.[21][22]
Key Cellular Assay Technologies:
-
NanoBRET™ Target Engagement Assays: This technology allows for the real-time measurement of compound binding to a specific kinase target within living cells, providing quantitative data on affinity and residence time.[20][22]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in cells and tissues.
-
Phosphoproteomics: This mass spectrometry-based approach provides a global view of changes in protein phosphorylation in response to inhibitor treatment, offering insights into the downstream effects of on- and off-target kinase inhibition.
Experimental Workflow: Cellular Target Engagement using NanoBRET™
Caption: Workflow for NanoBRET™ Cellular Target Engagement Assay.
Comparative Cross-Reactivity Profiles of Triazolopyridazine-Based Inhibitors
The triazolopyridazine scaffold has been successfully employed to develop inhibitors for a variety of kinases. Below is a comparative analysis of representative inhibitors from this class.
Case Study 1: PF-04217903 - A Highly Selective c-Met Inhibitor
PF-04217903 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase, a key driver in many cancers.[23] Extensive profiling against a large panel of kinases has demonstrated its remarkable selectivity.
Table 1: Kinase Selectivity Profile of PF-04217903
| Kinase Target | IC50 (nM) | Kinase Family |
| c-Met | <10 | Tyrosine Kinase |
| AXL | >1000 | Tyrosine Kinase |
| MER | >1000 | Tyrosine Kinase |
| RON | >1000 | Tyrosine Kinase |
| VEGFR2 | >1000 | Tyrosine Kinase |
| PDGFRβ | >1000 | Tyrosine Kinase |
| ...and over 140 other kinases with IC50 > 1000 nM |
Data adapted from publicly available sources.[23]
The high selectivity of PF-04217903 for c-Met minimizes the potential for off-target effects, making it a valuable tool for studying c-Met biology and a promising therapeutic candidate.[23]
Caption: The c-Met signaling pathway and the point of inhibition by PF-04217903.[23]
Case Study 2: Triazolopyridazines as JAK Inhibitors (e.g., Filgotinib)
The Janus kinase (JAK) family plays a critical role in cytokine signaling and is a key target in autoimmune diseases. The triazolopyridine scaffold has yielded selective JAK inhibitors like filgotinib (GLPG0634), which exhibits preferential activity for JAK1.
Table 2: Comparative Selectivity of Filgotinib against JAK Family Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
Data represents a general profile and may vary based on assay conditions.
The selectivity of filgotinib for JAK1 over other JAK family members, particularly JAK2, is thought to contribute to its favorable safety profile by avoiding potential hematological side effects associated with JAK2 inhibition.
Interpreting Cross-Reactivity Data: Beyond the Numbers
Interpreting kinase inhibitor selectivity data requires careful consideration of several factors:
-
Assay Conditions: IC50 and Kd values can be influenced by assay format, ATP concentration, and the specific kinase construct used.[1][9]
-
Cellular Potency: A biochemically potent off-target interaction may not translate to a cellular effect due to poor cell permeability or high intracellular ATP concentrations.[9]
-
Therapeutic Window: The clinical relevance of an off-target effect depends on the relative potency of the inhibitor for the on-target versus the off-target and the therapeutic dose.
-
Computational Modeling: In silico methods, such as molecular docking and machine learning, can help predict potential off-targets and rationalize observed selectivity profiles.[24][25][26][27][28]
Conclusion: The Triazolopyridazine Scaffold in the Pursuit of Kinase Inhibitor Selectivity
The triazolopyridazine scaffold has proven to be a versatile and valuable core for the development of potent and selective kinase inhibitors. As demonstrated by examples like PF-04217903 and filgotinib, careful optimization of this scaffold can lead to inhibitors with desirable cross-reactivity profiles. A rigorous and multi-faceted approach to selectivity profiling, combining robust biochemical and cellular assays, is essential for advancing these promising compounds into the clinic. This guide provides a framework for understanding and evaluating the cross-reactivity of triazolopyridazine-based kinase inhibitors, empowering researchers to make informed decisions in their drug discovery efforts.
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Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]
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ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
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Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
- Hanson, S. M., Newcomb, J., Mehra, R., KPY, V., Rest, J. S., & Chodera, J. D. (2019). What makes a kinase promiscuous for inhibitors?. bioRxiv, 533303.
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- Franzini, M., Ye, X. M., Adler, M., Aubele, D. L., Garofalo, A. W., Gauby, S., ... & Sham, H. L. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(7), 1967-1973.
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A Comparative Guide to the Reactivity of Heterocyclic Thiols for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of the reactivity of different heterocyclic thiols, essential molecules in medicinal chemistry and materials science. We will delve into the fundamental principles governing their reactivity, present detailed experimental protocols for their comparative analysis, and provide supporting data to guide your research and development endeavors. This document is designed to be a practical resource, blending theoretical understanding with actionable experimental methodologies.
The Underlying Principles of Heterocyclic Thiol Reactivity
The reactivity of a heterocyclic thiol is not an isolated property but rather a complex interplay of several structural and electronic factors. Understanding these principles is paramount to predicting and manipulating their chemical behavior.
The Crucial Role of Acidity (pKa) and Thiolate Formation
The primary reactive species in most reactions involving thiols is the thiolate anion (RS⁻), a potent nucleophile formed upon deprotonation of the thiol group (R-SH). The concentration of this highly reactive species at a given pH is governed by the acidity of the thiol, expressed by its pKa value. A lower pKa indicates a more acidic thiol, which will exist to a greater extent as the thiolate anion at physiological pH, generally leading to enhanced reactivity in nucleophilic reactions.
The nature of the heterocyclic ring significantly influences the pKa of the thiol group. Electron-withdrawing heteroatoms (like nitrogen) and the aromaticity of the ring can stabilize the thiolate anion through resonance and inductive effects, thereby lowering the pKa. For instance, the pKa of 2-mercaptobenzothiazole is approximately 7.0, indicating that a significant portion exists as the reactive thiolate at neutral pH.[1]
Nucleophilicity: The Driving Force of Reactivity
While acidity determines the concentration of the reactive thiolate, nucleophilicity dictates how readily it will attack an electrophilic center. The nucleophilicity of the thiolate is influenced by the electronic properties of the heterocyclic ring. Electron-donating groups on the ring can increase the electron density on the sulfur atom, enhancing its nucleophilicity. Conversely, electron-withdrawing groups can decrease it. The interplay between pKa and nucleophilicity is a critical consideration; a very low pKa may not always translate to the highest reaction rate if the factors stabilizing the thiolate also reduce its inherent nucleophilicity.
The Influence of the Heterocyclic Scaffold
The structure of the heterocyclic ring itself plays a pivotal role in modulating reactivity:
-
Ring Size and Strain: Five-membered and six-membered heterocyclic thiols are the most common. While ring strain is less of a factor in these systems compared to smaller rings, the conformation of the ring can influence the accessibility of the thiol group.
-
Nature and Position of Heteroatoms: The type of heteroatoms (e.g., nitrogen, sulfur, oxygen) and their position relative to the thiol group profoundly impact the electronic environment. For example, the presence of a nitrogen atom adjacent to the thiol, as in many azole thiols, can significantly influence the thiol's acidity and the nucleophilicity of the corresponding thiolate.
-
Aromaticity: Aromatic heterocyclic thiols, such as 2-mercaptobenzothiazole and 2-mercaptobenzimidazole, benefit from the stabilization of the thiolate anion through delocalization of the negative charge over the aromatic system. This generally leads to a lower pKa compared to aliphatic thiols.
Comparative Data on Heterocyclic Thiol Acidity
To provide a quantitative basis for comparison, the following table summarizes the pKa values of some common heterocyclic thiols. A lower pKa value generally correlates with a higher concentration of the more reactive thiolate anion at a given pH.
| Heterocyclic Thiol | Structure | pKa | Reference(s) |
| 2-Mercaptobenzothiazole (MBT) |
ngcontent-ng-c1311558766="" class="ng-star-inserted"> | ~7.0 | [1] |
| 2-Mercaptobenzimidazole (MBI) | ~9.8 | [2] | |
| 2-Mercaptopyridine | ~9.9 | ||
| Thiophenol | ~6.6 |
Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature).
Key Reactions for Comparing Heterocyclic Thiol Reactivity
To experimentally assess and compare the reactivity of different heterocyclic thiols, a set of well-defined reactions can be employed. Below, we detail the mechanisms and provide experimental protocols for three key reaction types: S-alkylation, oxidation, and Michael addition.
S-Alkylation: A Classic Nucleophilic Substitution
S-alkylation is a fundamental reaction of thiols, proceeding via an SN2 mechanism where the thiolate anion acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. The rate of this reaction is a direct measure of the nucleophilicity of the thiolate and its concentration.
Reaction Mechanism:
Caption: S-Alkylation of a heterocyclic thiol via an SN2 mechanism.
Oxidation to Disulfides: A Redox Transformation
Thiols are readily oxidized to disulfides, a reaction of significant importance in biological systems and materials science. The oxidation mechanism can be complex, often involving radical intermediates, but the overall transformation involves the formation of a sulfur-sulfur bond between two thiol molecules. The susceptibility of a heterocyclic thiol to oxidation is a key aspect of its reactivity profile.
Reaction Mechanism:
Caption: Generalized mechanism for the oxidation of thiols to disulfides.
Michael Addition: Conjugate Addition to Activated Alkenes
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Thiolates are excellent nucleophiles for this reaction, and the rate of addition can be used to quantify their reactivity towards soft electrophiles. This reaction is particularly relevant in drug development for the design of covalent inhibitors.
Reaction Mechanism:
Caption: Mechanism of the Michael addition of a thiolate to an enone.
Experimental Protocols for Comparative Reactivity Studies
To facilitate your own comparative studies, we provide a detailed, validated protocol for quantifying thiol reactivity using a spectrophotometric assay with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This method is widely applicable for monitoring the consumption of thiols in various reactions.
General Workflow for Kinetic Analysis
Caption: General workflow for the kinetic analysis of thiol reactions using the DTNB assay.
Detailed Protocol: Spectrophotometric Assay of Thiol Reactivity using DTNB
Objective: To determine the second-order rate constant for the reaction of a heterocyclic thiol with an electrophile.
Materials:
-
Heterocyclic thiol of interest
-
Electrophile (e.g., iodoacetamide for S-alkylation, N-ethylmaleimide for Michael addition)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (100 mM, pH 7.4)
-
Reaction solvent (e.g., buffer, or a mixture of buffer and an organic solvent like DMSO or acetonitrile to ensure solubility)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the heterocyclic thiol (e.g., 10 mM) in the reaction buffer.
-
Prepare a stock solution of the electrophile (e.g., 100 mM for pseudo-first-order conditions) in the reaction buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in the reaction buffer. Protect this solution from light.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25 °C).
-
In a reaction vessel, mix the buffer and the heterocyclic thiol solution to the desired final concentration (e.g., 1 mM).
-
Initiate the reaction by adding the electrophile stock solution to achieve the desired final concentration (e.g., 10 mM). Start a timer immediately.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a cuvette containing the DTNB solution in buffer (e.g., 950 µL of a 0.1 mM DTNB solution) to quench the reaction and allow the color to develop.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
Calculate the concentration of the unreacted thiol at each time point using the following equation: [Thiol] = Absorbance / (ε × path length) where ε = 14,150 M⁻¹cm⁻¹ for TNB²⁻.
-
Plot the natural logarithm of the thiol concentration (ln[Thiol]) versus time. For a pseudo-first-order reaction, this plot should be linear.
-
The slope of this line is equal to -kobs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) by dividing kobs by the concentration of the electrophile (which was in excess): k₂ = kobs / [Electrophile]
-
By performing this experiment for a series of different heterocyclic thiols under identical conditions, you can obtain a quantitative comparison of their reactivity.
Concluding Remarks for the Practicing Scientist
The reactivity of heterocyclic thiols is a multifaceted property governed by a delicate balance of acidity, nucleophilicity, and the structural features of the heterocyclic ring. This guide has provided a foundational understanding of these principles, along with actionable experimental protocols to empower you to conduct your own comparative studies.
When selecting a heterocyclic thiol for a specific application, whether it be as a nucleophile in a synthetic route or as a warhead for a covalent inhibitor, a thorough consideration of these factors is essential. By leveraging the information and methodologies presented here, researchers, scientists, and drug development professionals can make more informed decisions, leading to the rational design and optimization of molecules with desired reactivity profiles.
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Catalyzed oxidation of 2-mercaptobenzothiazole to 2-hydroxybenzothiazole. (URL: [Link])
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. (URL: [Link])
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Reactivity of 5-Membered Aromatic Heterocycles. YouTube. (URL: [Link])
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Mercaptobenzothiazole. Wikipedia. (URL: [Link])
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (URL: [Link])
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Oxidation Kinetics of Amino Acids by 1-Chlorobenzimidazole in Acid Medium. Journal of Environmental Nanotechnology. (URL: [Link])
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Benchmarking the Antioxidant Activity of Triazole-3-Thiol Derivatives: A Comparative Guide for Researchers
Introduction: The Imperative for Novel Antioxidants
In aerobic organisms, normal cellular metabolism and environmental factors lead to the production of reactive oxygen species (ROS).[1] While ROS at low concentrations are vital for physiological processes like cell signaling, their overaccumulation disrupts the balance between oxidants and antioxidants, a state known as oxidative stress.[1][2] This imbalance is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, as ROS can inflict damage upon essential biomolecules like DNA, lipids, and proteins.[1][3]
Antioxidants are compounds that can delay or inhibit the oxidation of other molecules, often by scavenging free radicals.[2] While the body has endogenous antioxidant defense systems, exogenous antioxidants are required to help manage oxidative stress.[4] The search for potent and safe synthetic antioxidants has become a cornerstone of drug discovery. Among the various heterocyclic scaffolds explored, 1,2,4-triazole derivatives, particularly those functionalized with a thiol group at the 3-position, have emerged as a highly promising class of antioxidant agents.[5][6] Their unique structural features allow for effective neutralization of free radicals, making them prime candidates for therapeutic development.
This guide provides a comprehensive framework for benchmarking the antioxidant activity of novel triazole-3-thiol derivatives. We will delve into the mechanistic rationale behind their efficacy, present validated experimental protocols for their evaluation, and offer a clear structure for comparing their performance against established antioxidant standards.
The Thiol Moiety: A Locus of Antioxidant Power
The potent antioxidant activity of 1,2,4-triazole-3-thiol derivatives is fundamentally anchored in the chemical properties of the thiol group (-SH). Thiols are exceptional radical scavengers, acting primarily through their ability to donate a hydrogen atom or an electron to neutralize highly reactive free radicals.[7][8] This process converts the radical into a more stable, non-reactive species, thereby terminating the damaging chain reaction.[9][10]
The efficacy of this process is governed by the stability of the resulting thiyl radical (RS•). The 1,2,4-triazole ring and its various substituents play a crucial role in modulating this stability and, by extension, the overall antioxidant capacity. For instance, the presence of electron-donating groups on a phenyl ring attached to the triazole scaffold can enhance antioxidant activity.[11][12] These groups can delocalize the unpaired electron of the thiyl radical, increasing its stability and making the initial hydrogen or electron donation more favorable.
A Note on Synthesis: From Precursors to Active Compounds
A key aspect of developing novel derivatives is a reliable synthetic pathway. Many 1,2,4-triazole-3-thiols are synthesized from thiosemicarbazide precursors. A common and effective method involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration step, often under alkaline or acidic conditions, to form the triazole ring.[13][14] This two-step process is versatile and allows for the introduction of diverse substituents on the triazole core, enabling the systematic exploration of structure-activity relationships.
A Multi-Assay Approach to Benchmarking Antioxidant Activity
No single assay can fully capture the complex nature of antioxidant activity. Therefore, a multi-assay approach is essential for a comprehensive evaluation. Antioxidants can act via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[15] Employing assays that reflect both mechanisms provides a more complete and reliable profile of a compound's potential. We recommend a panel of three widely accepted and robust spectrophotometric assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[16] DPPH is a deep violet-colored radical that absorbs strongly at ~517 nm.[17] When it is reduced by an antioxidant through the donation of a hydrogen atom or an electron, its color fades to a pale yellow. The decrease in absorbance is directly proportional to the radical scavenging activity.[16][17]
-
Experimental Protocol:
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of the test compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10 to 100 µg/mL).[16]
-
Reaction: In a 96-well microplate, add 100 µL of each sample or standard dilution to respective wells. Add 100 µL of the DPPH working solution to all wells.[18] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100[16]
-
IC₅₀ Determination: Plot the % Inhibition against the concentration of the test compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined from this curve. A lower IC₅₀ indicates higher antioxidant activity.[19]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[20] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS form, causing the solution to decolorize. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[20] This assay is applicable to both hydrophilic and lipophilic compounds.
-
Experimental Protocol:
-
Reagent Preparation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[20]
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare a range of concentrations for the test compounds and the standard (Trolox) in a suitable solvent.
-
Reaction: In a 96-well microplate, add 20 µL of the sample or standard solution to each well. Add 180 µL of the diluted ABTS•+ working solution to initiate the reaction.[18]
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage inhibition of absorbance against the concentration of Trolox. The TEAC of the sample is then calculated from this curve.[20]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
-
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) at a low pH (3.6).[21] The reduction is monitored by measuring the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which has a maximum absorbance at 593 nm. The intensity of the color is directly proportional to the reducing power of the sample.[21]
-
Experimental Protocol:
-
Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[19]
-
Sample Preparation: Prepare test compounds and a standard (FeSO₄ or Trolox) in a suitable solvent.
-
Reaction: In a 96-well microplate, add 20 µL of the sample, standard, or blank (solvent) to each well. Add 180 µL of the pre-warmed FRAP reagent.[18]
-
Incubation: Incubate the plate at 37°C for a defined period, typically between 4 and 30 minutes.[18][19]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of ferrous sulfate (FeSO₄). Results are expressed as µM Fe(II) equivalents.[19]
-
Quantitative Comparison: A Framework for Data Interpretation
To effectively benchmark new derivatives, their performance must be compared directly against well-characterized standards under identical experimental conditions. Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT) are commonly used standards.[18]
The following table presents a framework for summarizing experimental data, using hypothetical values for several triazole-3-thiol derivatives to illustrate structure-activity relationships.
| Compound | Structure Modification | DPPH Assay (IC₅₀ µM) | ABTS Assay (TEAC) | FRAP Assay (µM Fe(II)/mg) |
| Derivative A | 4-Phenyl (unsubstituted) | 45.2 | 0.85 | 1.8 |
| Derivative B | 4-(4-Hydroxyphenyl) | 18.5 | 1.62 | 3.5 |
| Derivative C | 4-(4-Methoxyphenyl) | 25.8 | 1.35 | 2.9 |
| Derivative D | 4-(4-Nitrophenyl) | 98.1 | 0.41 | 0.9 |
| Trolox | Standard | 8.8 | 1.00 (by definition) | 4.2 |
| Ascorbic Acid | Standard | 11.5 | 1.05 | 4.5 |
| BHT | Standard | 29.7 | N/A | 1.5 |
Note: Data are hypothetical for illustrative purposes. A lower IC₅₀ value indicates higher scavenging activity. A higher TEAC or FRAP value indicates greater antioxidant capacity.
Analysis of Hypothetical Data:
-
Effect of Electron-Donating Groups: Derivative B, with an electron-donating hydroxyl (-OH) group on the phenyl ring, shows significantly higher activity (lower IC₅₀, higher TEAC/FRAP) than the unsubstituted Derivative A. This aligns with the chemical principle that such groups stabilize the resulting thiyl radical.[12]
-
Effect of Electron-Withdrawing Groups: Derivative D, with a strong electron-withdrawing nitro (-NO₂) group, exhibits markedly reduced antioxidant activity across all assays. This demonstrates that unfavorable electronic effects can diminish the compound's ability to donate a hydrogen atom or electron.
-
Benchmarking: While none of the hypothetical derivatives surpassed the activity of the primary standards Trolox and Ascorbic Acid, Derivative B shows promising activity, outperforming the synthetic antioxidant BHT in the DPPH assay.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation and benchmarking of novel triazole-3-thiol derivatives as potential antioxidant agents. By employing a multi-assay approach (DPPH, ABTS, and FRAP) and comparing results against established standards, researchers can generate reliable, comparable, and meaningful data.
The structure-activity relationships derived from such studies are critical for guiding the rational design of next-generation compounds with enhanced potency. Promising candidates identified through these in vitro screens should subsequently be advanced to more complex, biologically relevant models, such as cell-based antioxidant assays and eventually in vivo studies, to validate their therapeutic potential in mitigating oxidative stress-related pathologies.
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Triazolopyridazines in Vivo: A Comparative Guide to Efficacy in Disease Models
An In-depth Technical Guide for Researchers
The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, giving rise to a class of compounds with potent inhibitory activity against a range of key cellular targets. These compounds have shown significant promise in preclinical and clinical studies for various diseases, particularly in oncology and autoimmune disorders. Their compact structure and synthetic tractability have allowed for extensive optimization, leading to the development of highly selective and orally bioavailable drug candidates.
This guide provides a comparative analysis of the in-vivo efficacy of prominent triazolopyridazine compounds. We will delve into the experimental data from various disease models, compare performance against alternative therapies, and provide detailed protocols for key experimental workflows. The focus is on the causality behind experimental choices and the interpretation of efficacy data to empower researchers in their drug development efforts.
Part 1: Efficacy in Oncology Disease Models
Triazolopyridazine derivatives have been extensively investigated as anticancer agents, primarily due to their ability to inhibit kinases that are critical for cancer cell proliferation and survival. Among the most validated targets for this class of compounds is Polo-like kinase 1 (PLK1), a master regulator of mitosis.
The Role of PLK1 in Oncology
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of cell division, including mitotic entry, spindle formation, chromosome segregation, and cytokinesis.[1] Its overexpression is a common feature in a wide range of human cancers and often correlates with poor prognosis.[2] This makes PLK1 an attractive target for cancer therapy. Inhibition of PLK1 disrupts mitosis in cancer cells, leading to cell cycle arrest and subsequent apoptosis.[2][3]
Figure 1: Simplified diagram of PLK1's role in mitosis and the effect of its inhibition.
Volasertib (BI 6727): A Potent PLK1 Inhibitor
Volasertib is a dihydropteridinone derivative with a triazolopyridazine-like structure that potently and selectively inhibits PLK1. It has been extensively studied in preclinical models and has advanced to clinical trials, particularly for Acute Myeloid Leukemia (AML).[4][5]
Preclinical studies have demonstrated volasertib's strong anti-leukemic activity in various AML models. In subcutaneous xenograft models using human AML cell lines, volasertib has shown significant tumor growth inhibition.[1][3] More clinically relevant disseminated xenograft models, which better mimic the systemic nature of leukemia, have also confirmed its efficacy.[1]
A key aspect of volasertib's development has been its use in combination therapies. Given that standard AML treatments often involve cytotoxic agents like cytarabine, studies have explored the synergistic potential of combining volasertib with such agents. The rationale is that volasertib-induced mitotic arrest could sensitize leukemia cells to the DNA-damaging effects of cytarabine. Preclinical data have consistently shown that the combination of volasertib and cytarabine is more efficacious than either agent alone.[1]
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Alternative/Comparator | Source |
| Volasertib | Acute Myeloid Leukemia (AML) | Nude Mice (MV4-11 Xenograft) | 25 mg/kg, IV, weekly | Significant tumor growth inhibition | Vehicle | [1] |
| Volasertib + Cytarabine | Acute Myeloid Leukemia (AML) | Nude Mice (Disseminated Model) | Vol: 15 mg/kg, IV, weekly; Cyt: 75 mg/kg, IP, daily x5 | Increased survival compared to single agents | Cytarabine alone | [1] |
| Volasertib | Solid Tumors (Colon, Lung) | Nude Mice (HCT116, H460 Xenografts) | 50 mg/kg total weekly dose, IV or PO | Tumor regression observed | Vehicle | [4][6] |
Onvansertib (NMS-P937): A Highly Selective, Orally Bioavailable PLK1 Inhibitor
Onvansertib is another potent and highly selective PLK1 inhibitor with a distinct chemical scaffold. Its excellent oral bioavailability has made it a promising candidate for various cancer therapies.[7][8]
Onvansertib has demonstrated broad anti-tumor activity across a range of solid tumor models, including lung, colorectal, and ovarian cancers.
-
Lung Adenocarcinoma (LUAD): In a xenograft model using A549 lung adenocarcinoma cells, onvansertib administered at 60 mg/kg resulted in a significant decrease in tumor growth and weight, without affecting the body weight of the mice.[9] The efficacy was also confirmed in patient-derived xenograft (PDX) models of LUAD, highlighting its potential in a more clinically relevant setting.[9]
-
Colorectal Cancer (CRC): In KRAS-mutant colorectal cancer models, onvansertib showed potent antitumor activity, particularly when combined with the chemotherapy agent irinotecan.[7] This synergy is attributed to the ability of PLK1 inhibitors to enhance the efficacy of DNA-damaging agents.[7]
-
Ovarian Cancer: In platinum-resistant high-grade ovarian carcinoma (HGOC) PDX models, onvansertib in combination with carboplatin or gemcitabine showed strong anti-tumor activity.[10][11] In an orthotopic model, these combinations led to a 6.6- to 7-fold increase in mean survival time compared to vehicle-treated mice, where single agents were inactive.[10][11]
-
Small Cell Lung Cancer (SCLC): Onvansertib showed efficacy equivalent to standard-of-care agents (irinotecan and cisplatin) in PDX models of both platinum-sensitive and platinum-resistant SCLC.[12][13]
| Compound | Disease Model | Animal Model | Dosing Regimen | Key Efficacy Readout | Alternative/Comparator | Source |
| Onvansertib | Lung Adenocarcinoma | Nude Mice (A549 Xenograft) | 60 mg/kg | Significant reduction in tumor growth and weight | Vehicle | [9] |
| Onvansertib + Irinotecan | KRAS-mutant Colorectal Cancer | Nude Mice (HCT116 Xenograft) | Not specified | Potent antitumor activity | Irinotecan alone | [7] |
| Onvansertib + Gemcitabine | Platinum-Resistant Ovarian Cancer | Nude Mice (Orthotopic PDX) | Not specified | 7-fold increase in mean survival time | Gemcitabine alone, Vehicle | [10][11] |
| Onvansertib | Small Cell Lung Cancer | Nude Mice (PDX model) | Not specified | Significant tumor growth inhibition | Cisplatin, Irinotecan | [12][13] |
Part 2: Efficacy in Autoimmune Disease Models
The triazolopyridine core is also central to inhibitors of kinases involved in immune signaling pathways, such as Spleen Tyrosine Kinase (Syk) and Janus Kinases (JAKs). These targets are crucial for the pathogenesis of autoimmune diseases like rheumatoid arthritis (RA).
The Role of Syk and JAKs in Autoimmunity
Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that is essential for signaling through various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors (FcRs). Its activation in immune cells like B-cells and mast cells triggers downstream inflammatory pathways. Therefore, inhibiting Syk is a promising strategy to dampen the aberrant immune response in diseases like RA.[14]
Janus Kinases (JAKs) are a family of tyrosine kinases that mediate signaling from cytokine receptors. The JAK-STAT pathway is a critical communication route for the immune system, and its dysregulation is a hallmark of many autoimmune disorders.[15] Selective inhibition of JAK family members, such as JAK1, can block pro-inflammatory cytokine signaling, offering a powerful therapeutic approach.[16]
Figure 2: Role of Syk and JAK kinases in immune cell signaling and inflammation.
Triazolopyridine-based Syk Inhibitors in Arthritis Models
Several triazolopyridine-based Syk inhibitors have shown efficacy in preclinical models of arthritis, most commonly the collagen-induced arthritis (CIA) model in rodents, which shares many pathological features with human RA.
-
CC-509: This novel, orally bioavailable triazolopyridine-based Syk inhibitor demonstrated efficacy in two rodent models of inflammation and arthritis.[14]
-
SKI-O-259: In a mouse CIA model, oral administration of SKI-O-259 significantly and dose-dependently inhibited paw edema.[17]
-
GS-9876: This selective oral Syk inhibitor showed dose-responsive efficacy in a therapeutic rat CIA model, even when dosing was initiated at the peak of disease.[18] Notably, combining GS-9876 with a JAK inhibitor resulted in significantly greater alleviation of ankle swelling and paw weight than either agent alone, suggesting distinct and complementary mechanisms of action.[18]
| Compound | Disease Model | Animal Model | Key Efficacy Readout | Alternative/Comparator | Source | | :--- | :--- | :--- | :--- | :--- | | SKI-O-259 | Collagen-Induced Arthritis (CIA) | Mouse | Dose-dependent inhibition of paw edema | Vehicle |[17] | | GS-9876 | Collagen-Induced Arthritis (CIA) | Rat | Dose-responsive efficacy on clinical and histopathology parameters | Vehicle |[18] | | GS-9876 + JAK Inhibitor | Collagen-Induced Arthritis (CIA) | Rat | Significantly greater reduction in ankle swelling and histopathology scores | Single agents alone |[18] |
Triazolopyridine-based JAK Inhibitors
The triazolopyridine scaffold was instrumental in the development of Filgotinib (GLPG0634), a selective JAK1 inhibitor. The design process focused on achieving selectivity for JAK1 over JAK2 to minimize potential hematological side effects.[16] Filgotinib demonstrated dose-dependent activity in the CIA model when administered orally.[16] Similarly, CEP-33779, a 1,2,4-triazolo[1,5-a]pyridine derivative, was developed as a selective and orally bioavailable inhibitor of JAK2 for potential use in oncology.[19]
Part 3: Experimental Protocols and Methodologies
Scientific integrity requires reproducible and well-documented experimental methods. Below are detailed protocols for standard in vivo models discussed in this guide.
Protocol 1: Subcutaneous Xenograft Mouse Model for Solid Tumors
This protocol outlines the establishment of a subcutaneous xenograft model, a widely used method to assess the in vivo efficacy of anti-cancer compounds.
Objective: To evaluate the effect of a test compound (e.g., Onvansertib) on the growth of human tumor cells implanted subcutaneously in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
6-9 week old immunodeficient mice (e.g., Balb/c nude or NOD SCID)
-
Cell culture medium and supplements
-
Matrigel (optional, for poorly growing cell lines)
-
Sterile PBS, syringes, and needles
-
Test compound, vehicle, and any comparator drugs
-
Calipers for tumor measurement
Workflow:
Figure 3: Standard workflow for a subcutaneous xenograft efficacy study.
Detailed Steps:
-
Cell Propagation: Culture the selected cancer cell line under standard conditions until it reaches 70-80% confluency.
-
Harvesting: Trypsinize the cells, neutralize, and wash them twice with sterile PBS. Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Implantation: Resuspend the cells in cold sterile PBS at the final desired concentration. Subcutaneously inject the cell suspension (typically 100-200 µL) into the right flank of the anesthetized mouse.[7]
-
Tumor Monitoring: Once tumors are palpable, begin regular measurement using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Treatment: When average tumor volume reaches the target size (e.g., 100-150 mm³), randomize the animals into treatment cohorts.[7] Begin dosing as per the study design.
-
Data Collection: Continue to measure tumor volumes and body weights throughout the study. Body weight is a key indicator of treatment toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration. Tumors are then excised, weighed, and may be processed for further pharmacodynamic analysis.
Protocol 2: Collagen-Induced Arthritis (CIA) Rodent Model
This protocol describes the induction and assessment of arthritis in rodents, a standard model for evaluating anti-inflammatory and immunosuppressive agents.
Objective: To assess the therapeutic efficacy of a test compound (e.g., a Syk inhibitor) in a chronic, inflammatory arthritis model.
Materials:
-
DBA/1 or Lewis rats
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Test compound, vehicle, and comparator drugs (e.g., methotrexate)
-
Calipers for paw measurement
Detailed Steps:
-
Emulsion Preparation: Prepare an emulsion of CII in CFA. Dissolve CII in 0.1 M acetic acid overnight at 4°C. Mix this solution with an equal volume of CFA to create a stable emulsion.
-
Primary Immunization (Day 0): Anesthetize the animals and inject the CII/CFA emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare a similar emulsion using CII and IFA. Administer this as a booster injection.
-
Arthritis Development: Animals will typically begin to show signs of arthritis (paw swelling, redness) around day 25-28.
-
Scoring and Treatment: Once clear signs of arthritis are established, randomize animals into treatment groups. Therapeutic dosing protocols often begin after disease onset.[18]
-
Efficacy Assessment:
-
Clinical Score: Score each paw daily or every other day based on a scale (e.g., 0-4) for erythema and swelling.
-
Paw Thickness: Measure the thickness of the ankle or paw using calipers.
-
Body Weight: Monitor body weight as an indicator of general health.
-
-
Endpoint Analysis: At the end of the study, animals are euthanized. Paws and joints can be collected for histopathological analysis to assess inflammation, cartilage damage, and bone erosion.
Conclusion
The triazolopyridazine scaffold has proven to be a remarkably versatile platform for the development of targeted therapies. In oncology, PLK1 inhibitors like volasertib and onvansertib have demonstrated significant in vivo efficacy, particularly in combination with standard-of-care chemotherapies, providing a strong rationale for their continued clinical investigation in both hematological and solid tumors.[1][7][9] In the realm of autoimmune diseases, triazolopyridine-based inhibitors of Syk and JAK have shown clear therapeutic effects in preclinical models of arthritis, supporting their development for diseases like RA.[14][16][18]
The experimental data summarized in this guide highlights the importance of selecting appropriate in vivo models—from subcutaneous xenografts for initial efficacy screening to more complex orthotopic or systemic models and PDXs for greater clinical relevance. Furthermore, the synergistic effects observed in combination studies underscore a critical direction for future research, aiming to enhance efficacy and overcome potential resistance mechanisms. As our understanding of the underlying disease biology deepens, the targeted application of these potent triazolopyridazine compounds will continue to offer new hope for patients.
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Al-Warhi, T. et al. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][7][9]triazolo[1,5-a]pyrimidine Derivatives. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to Thionating Reagents in Heterocycle Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of sulfur-containing heterocycles is a cornerstone of modern organic chemistry. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic replacement of a carbonyl oxygen with a sulfur atom—a transformation known as thionation—is a critical step in the construction of many of these important molecules.
This guide provides an in-depth, head-to-head comparison of the most common thionating reagents employed in heterocycle synthesis. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances, practical considerations, and comparative performance of these powerful synthetic tools. Our focus is to equip you with the knowledge to make informed decisions in your experimental designs, troubleshoot challenging transformations, and ultimately, accelerate your research and development endeavors.
The Thionation Toolkit: An Overview of Key Reagents
The landscape of thionating reagents is dominated by a few key players, each with its own set of strengths and weaknesses. While Phosphorus Pentasulfide (P₄S₁₀) stands as the historical workhorse, the development of Lawesson's Reagent (LR) marked a significant advancement in the field, offering milder reaction conditions and often improved yields. More recently, modifications and formulations such as Curphey's Reagent (P₄S₁₀/HMDO) and Bergman's Reagent (P₄S₁₀-Pyridine Complex) have emerged to address specific challenges associated with the classical reagents. This guide will focus on a comparative analysis of these four key reagents.
Phosphorus Pentasulfide (P₄S₁₀): The Classical Workhorse
Phosphorus pentasulfide, which exists as the dimer P₄S₁₀, is one of the oldest and most fundamental thionating agents.[1] Its low cost and commercial availability have cemented its place in the synthetic chemist's toolbox.
Mechanism of Action: The precise mechanism of thionation with P₄S₁₀ is complex and not fully elucidated, but it is generally accepted to involve the dissociation of the P₄S₁₀ cage into more reactive P₂S₅ species. These electrophilic phosphorus species then react with the carbonyl oxygen. The reaction is believed to proceed through a four-membered ring intermediate, similar to the mechanism of Lawesson's Reagent, ultimately leading to the formation of a thiocarbonyl and a phosphorus-oxygen byproduct.[2]
Figure 1: Simplified proposed mechanism of thionation with P₄S₁₀.
Applications in Heterocycle Synthesis: P₄S₁₀ is widely used in the synthesis of a variety of sulfur-containing heterocycles, including thiophenes, thiazoles, and thiadiazoles.[3] A classic example is the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is treated with P₄S₁₀ to yield the corresponding thiophene.[4][5][6][7]
Advantages:
-
Cost-effective: P₄S₁₀ is significantly less expensive than many other thionating reagents.
-
High thermal stability: It can be used at high temperatures, which is sometimes necessary for less reactive substrates.
Disadvantages:
-
Harsh reaction conditions: Often requires high temperatures (refluxing in high-boiling solvents like toluene or xylene) and a large excess of the reagent.[8]
-
Low yields and side reactions: The harsh conditions can lead to lower yields and the formation of undesired byproducts.
-
Poor solubility: P₄S₁₀ has low solubility in many organic solvents.
-
Hygroscopic: It is sensitive to moisture.
Lawesson's Reagent (LR): The Milder Alternative
The introduction of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, commonly known as Lawesson's Reagent (LR), was a major breakthrough in thionation chemistry.[9] It offers a milder and often more efficient alternative to P₄S₁₀.[8]
Mechanism of Action: In solution, Lawesson's Reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl compound in a [2+2] cycloaddition to form a four-membered thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion, driven by the formation of a strong phosphorus-oxygen double bond, to yield the desired thiocarbonyl and a phosphorus-containing byproduct.[9][10]
Figure 2: Mechanism of thionation with Lawesson's Reagent.
Applications in Heterocycle Synthesis: LR is extensively used in the synthesis of a wide range of sulfur heterocycles.[9] It is a preferred reagent for the Paal-Knorr thiophene synthesis, often providing higher yields and requiring milder conditions than P₄S₁₀.[4][7] It is also highly effective for the synthesis of 1,3,4-thiadiazoles from diacylhydrazines and thiazoles from appropriate precursors.[11][12]
Advantages:
-
Milder reaction conditions: Often effective at lower temperatures than P₄S₁₀.[8]
-
Higher yields and cleaner reactions: Generally provides higher yields of the desired product with fewer side reactions.[9]
-
Good solubility: More soluble in organic solvents compared to P₄S₁₀.
-
Microwave-assisted reactions: Its efficiency can be significantly enhanced by microwave irradiation, leading to shorter reaction times.[9]
Disadvantages:
-
Higher cost: More expensive than P₄S₁₀.
-
Unpleasant odor: The reagent and its byproducts have a strong, unpleasant smell.
-
Thermal instability: Decomposes at temperatures above 110 °C.[9]
-
Difficult purification: Removal of the phosphorus-containing byproducts can sometimes be challenging.
Curphey's Reagent (P₄S₁₀/HMDO): Enhanced Reactivity and Easier Workup
To overcome some of the limitations of P₄S₁₀ and Lawesson's Reagent, combination reagents have been developed. Curphey's Reagent, a mixture of phosphorus pentasulfide and hexamethyldisiloxane (HMDO), has emerged as a powerful thionating system.[13]
Mechanism of Action: The exact mechanism of Curphey's Reagent is not fully understood. It is believed that P₄S₁₀ and HMDO do not form a new, distinct reagent. Instead, it is proposed that P₄S₁₀ first reacts with the carbonyl substrate, and the resulting intermediate then reacts with HMDO to form non-polar, soluble trimethylsilylated phosphate or thiophosphate byproducts.[2] This facilitates the reaction and simplifies the workup.
Figure 3: Proposed role of HMDO in the Curphey's Reagent system.
Applications in Heterocycle Synthesis: Curphey's Reagent has been shown to be highly effective for the thionation of a wide range of carbonyl compounds, including those that are challenging for other reagents. It has been successfully used in the synthesis of dithiolethiones from 3-oxoesters, often with superior yields compared to Lawesson's Reagent.[13]
Advantages:
-
Enhanced reactivity: Can be more reactive than Lawesson's Reagent for certain substrates.[13]
-
Easier workup: The silylated byproducts are often more soluble in organic solvents and can be easily removed by aqueous workup or filtration through silica gel, avoiding the need for chromatography.[13]
-
Comparable or superior yields: Often provides yields that are comparable to or better than those obtained with Lawesson's Reagent.[13]
Disadvantages:
-
Two-component system: Requires the handling of two separate reagents.
-
Cost of HMDO: While P₄S₁₀ is inexpensive, the addition of HMDO increases the overall cost.
Bergman's Reagent (P₄S₁₀-Pyridine Complex): A Stable and Odorless Alternative
Bergman's Reagent is a crystalline, storable complex of phosphorus pentasulfide and pyridine.[8][14] This reagent was developed to address the issues of instability and unpleasant odor associated with other thionating agents.
Mechanism of Action: The P₄S₁₀-pyridine complex acts as a stabilized source of the reactive P₂S₅ species. The pyridine coordinates to the phosphorus atoms, modulating their reactivity and improving the reagent's handling properties. The thionation mechanism is believed to be similar to that of P₄S₁₀, but the controlled release of the active thionating species leads to cleaner reactions.
Applications in Heterocycle Synthesis: Bergman's Reagent has proven to be a highly effective and selective thionating agent, particularly at higher temperatures where Lawesson's Reagent decomposes. It has been successfully used for the thionation of amides, ketones, and indoles.[8] For instance, acridone and 3-acetylindole can be efficiently converted to their thio-analogs at high temperatures using this reagent.[14]
Advantages:
-
High thermal stability: Stable at temperatures where Lawesson's Reagent decomposes, allowing for reactions with less reactive substrates.[14]
-
Cleaner reactions and easier purification: The crystalline nature of the reagent means it is purer than crude P₄S₁₀, leading to cleaner reaction profiles and simpler product isolation.[8]
-
Odorless: The complex is reportedly odorless, a significant practical advantage over Lawesson's Reagent.[8]
-
Storable: Can be prepared and stored as a stable crystalline solid.[8]
Disadvantages:
-
Preparation required: Not as readily available commercially as P₄S₁₀ or Lawesson's Reagent and typically needs to be prepared.
-
Use of pyridine: The preparation and use of the reagent involve pyridine, which is a toxic and unpleasant solvent.
Head-to-Head Comparison: Performance in Heterocycle Synthesis
To provide a clear comparison, the following table summarizes the key characteristics and performance of these thionating reagents in the context of heterocycle synthesis. The data is compiled from various literature sources and aims to provide a general overview. Direct side-by-side comparisons under identical conditions are not always available, and the optimal choice of reagent will always be substrate-dependent.
| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent (LR) | Curphey's Reagent (P₄S₁₀/HMDO) | Bergman's Reagent (P₄S₁₀-Pyridine) |
| Form | Solid | Solid | Two-component solid/liquid | Crystalline Solid |
| Cost | Low | High | Moderate | Moderate (lab prep) |
| Reactivity | Moderate to Low | High | High to Very High | High |
| Reaction Temp. | High (often >100 °C) | Moderate (can be RT to reflux) | Moderate to High | High (up to 165 °C) |
| Yields | Often moderate to low | Generally high | Generally high to excellent | Generally high |
| Workup | Often difficult | Can be difficult | Generally easy | Generally easy |
| Odor | Pungent | Very Unpleasant | Pungent | Odorless |
| Stability | Hygroscopic | Decomposes >110 °C | --- | Storable crystalline solid |
| Key Advantage | Low cost | Mild conditions, high yields | Easy workup, high reactivity | High temp stability, odorless |
| Key Disadvantage | Harsh conditions, low yields | Cost, odor, byproduct removal | Two components | Requires preparation |
Experimental Protocols: Synthesis of Representative Heterocycles
The following protocols are representative examples for the synthesis of common sulfur-containing heterocycles using different thionating reagents. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Paal-Knorr Thiophene Synthesis
This protocol describes the synthesis of 2,5-dimethylthiophene from acetonylacetone.
Using Lawesson's Reagent:
-
To a solution of acetonylacetone (1,4-hexanedione) (1.14 g, 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Lawesson's Reagent (4.04 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2,5-dimethylthiophene. Typical Yield: 70-85%.
Using Phosphorus Pentasulfide:
-
In a round-bottom flask, thoroughly mix acetonylacetone (1.14 g, 10 mmol) with phosphorus pentasulfide (2.22 g, 5 mmol).
-
Heat the mixture gently with a Bunsen burner or in a sand bath until the reaction initiates (fuming may be observed).
-
Once the reaction subsides, allow the flask to cool.
-
Extract the product from the solid residue with diethyl ether (3 x 20 mL).
-
Combine the ether extracts and wash with 10% aqueous sodium hydroxide solution (2 x 15 mL) and then with water (15 mL).
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Distill the crude product to obtain 2,5-dimethylthiophene. Typical Yield: 40-60%.
Figure 4: General experimental workflow for the Paal-Knorr thiophene synthesis.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazole
This protocol describes the synthesis of 2,5-diphenyl-1,3,4-thiadiazole from N,N'-dibenzoylhydrazine.
Using Lawesson's Reagent:
-
In a round-bottom flask, suspend N,N'-dibenzoylhydrazine (2.40 g, 10 mmol) in anhydrous toluene (50 mL).
-
Add Lawesson's Reagent (4.04 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the solid precipitate.
-
Wash the solid with cold toluene and then with hexanes.
-
The solid product is often pure enough for most purposes. If necessary, it can be recrystallized from ethanol. Typical Yield: 80-95%.[11]
Using Phosphorus Pentasulfide:
-
Thoroughly mix N,N'-dibenzoylhydrazine (2.40 g, 10 mmol) and phosphorus pentasulfide (4.44 g, 10 mmol) in a round-bottom flask.
-
Heat the mixture in an oil bath at 140-150 °C for 2-3 hours.
-
Cool the reaction mixture and treat with a 10% aqueous sodium hydroxide solution until the mixture is alkaline.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford 2,5-diphenyl-1,3,4-thiadiazole. Typical Yield: 60-75%.
Conclusion and Future Outlook
The choice of a thionating reagent for heterocycle synthesis is a critical decision that significantly impacts the efficiency, scalability, and overall success of a synthetic route. While the classical reagent, phosphorus pentasulfide, remains a cost-effective option, its harsh reaction conditions and often lower yields have led to the widespread adoption of Lawesson's Reagent. The milder conditions and higher yields offered by LR have made it the go-to reagent for many thionation reactions.
However, the field continues to evolve, with reagents like Curphey's Reagent and Bergman's Reagent addressing specific drawbacks of the more established methods. Curphey's Reagent offers the compelling advantage of a simplified workup, which can be a significant bottleneck in multi-step syntheses. Bergman's Reagent provides a stable, odorless alternative that excels in high-temperature applications where other reagents fail.
As a senior application scientist, I encourage you to consider the entire scope of your synthetic problem when selecting a thionating reagent. Factors such as substrate reactivity, functional group tolerance, desired scale, and purification strategy should all inform your decision. While this guide provides a comparative framework, empirical evaluation of different reagents for your specific substrate will ultimately lead to the most robust and efficient synthetic protocol. The continued development of new and improved thionating reagents is an active area of research, and staying abreast of these advancements will undoubtedly provide new tools for the synthesis of novel and valuable sulfur-containing heterocycles.
References
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Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. ([Link])
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Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. ([Link])
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Paal-Knorr Thiophene Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. ([Link])
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Synthesis of Furan and Thiophene. ([Link])
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. ([Link])
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Kaur, N. (2022). Phosphorus Pentasulfide in Heterocycle Synthesis. In Phosphorus-Based Materials. Springer, Singapore. ([Link])
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Curphey, T. J. (2002). Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane. The Journal of organic chemistry, 67(18), 6461–6473. ([Link])
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Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. The Journal of organic chemistry, 76(6), 1546–1553. ([Link])
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Ko, I. S., Lee, J. K., Kim, K. H., Park, S. W., & Kim, Y. S. (2019). An efficient one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aldehydes and hydrazides using Lawesson's reagent. Arkivoc, 2019(3), 67-78. ([Link])
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Paal–Knorr synthesis. In Wikipedia. ([Link])
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Bergman, J., Pettersson, B., Hasimbegovic, V., & Svensson, P. H. (2011). Thionations using a P4S10-pyridine complex in solvents such as acetonitrile and dimethyl sulfone. The Journal of organic chemistry, 76(6), 1546–1553. ([Link])
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Kaur, N. (2022). Phosphorus Pentasulfide in Heterocycle Synthesis. Springer Professional. ([Link])
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Organic Chemistry Portal. 1,3,4-Thiadiazole synthesis. ([Link])
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Organic Chemistry Portal. Lawesson's Reagent. ([Link])
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Polshettiwar, V., & Kaushik, M. P. (2006). Recent advances in thionating reagents for the synthesis of organosulfur compounds. Journal of Sulfur Chemistry, 27(4), 353-386. ([Link])
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Curphey, T. J. (2002). Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. Audrey Yun Li. ([Link])
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Devgun, M., & Singh, A. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-130. ([Link])
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A Comparative Guide to the Reproducibility of Synthetic Protocols for 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol
For researchers and professionals in drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. The[1][2][3]triazolo[4,3-b]pyridazine core, in particular, is a privileged structure found in numerous compounds with significant therapeutic potential, including anticancer and kinase inhibitors.[4][5] The reliable synthesis of key intermediates, such as 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol, is therefore of paramount importance. This guide provides an in-depth, objective comparison of two prominent synthetic protocols for this target molecule, offering insights into their reproducibility, efficiency, and practical considerations.
Introduction to the Target Scaffold
6-Chlorotriazolo[4,3-b]pyridazine-3-thiol is a versatile intermediate. The chlorine atom at the 6-position serves as a functional handle for further derivatization through nucleophilic substitution or cross-coupling reactions, allowing for the exploration of a wide chemical space. The thiol group at the 3-position can be similarly modified, making this a valuable building block for creating libraries of potential drug candidates. The successful and reproducible synthesis of this compound is the first and often most critical step in such discovery programs.
Overview of Synthetic Strategies
Two primary strategies for the synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol have been identified in the literature.
-
Protocol 1: A One-Step Condensation. This approach involves the direct reaction of commercially available 3,6-dichloropyridazine with thiosemicarbazide.[6] This method is attractive for its atom economy and straightforward procedure.
-
Protocol 2: A Two-Step Sequential Synthesis. This more modular route first involves the synthesis of a 6-chloro-3-hydrazinopyridazine intermediate from 3,6-dichloropyridazine.[1][2] This intermediate is then cyclized with a thiocarbonyl source, such as carbon disulfide, to yield the final product.
This guide will now delve into the detailed experimental protocols for each strategy, followed by a comparative analysis to aid in the selection of the most appropriate method for your research needs.
Protocol 1: One-Step Synthesis via Direct Condensation
This protocol is based on the work of Sherif, M. H. et al. (2010), and represents a direct and efficient route to the target molecule.[6]
Reaction Scheme
Caption: One-step synthesis of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol.
Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and thiosemicarbazide hydrochloride (1.0 eq).
-
Solvent Addition: Add absolute ethanol to the flask to create a suspension.
-
Reaction: Heat the mixture to reflux and maintain for 7 hours.
-
Work-up: Upon cooling, the solid product is expected to precipitate. Filter the solid, wash with cold ethanol, and dry to obtain the crude product.
-
Purification: The crude product can be recrystallized from ethanol to yield the pure 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol.
Mechanistic Insights & Causality
The reaction proceeds through an initial nucleophilic aromatic substitution, where one of the nitrogen atoms of thiosemicarbazide displaces a chlorine atom on the pyridazine ring. This is followed by an intramolecular cyclization, where the other exocyclic nitrogen attacks the carbon of the thiocarbonyl group, leading to the formation of the triazole ring. The final step is a tautomerization to the more stable thiol form. The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the reactants at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying the initial purification.
Protocol 2: Two-Step Synthesis via Hydrazino Intermediate
This protocol offers a more controlled, modular approach. The synthesis of the 6-chloro-3-hydrazinopyridazine intermediate is a well-established procedure.[1][2] The subsequent cyclization with carbon disulfide is a standard method for the formation of 1,2,4-triazole-3-thiols.[7]
Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine
Caption: Synthesis of the 6-Chloro-3-hydrazinopyridazine intermediate.
Experimental Protocol (Step 1)
-
Reaction Setup: In a round-bottom flask, suspend 3,6-dichloropyridazine (1.0 eq) in tert-butanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be washed with water and dried to yield 6-chloro-3-hydrazinopyridazine.
Step 2: Cyclization with Carbon Disulfide
Caption: Cyclization of the intermediate to the final product.
Experimental Protocol (Step 2)
-
Reaction Setup: Dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in ethanol containing potassium hydroxide (1.1 eq).
-
Reagent Addition: Add carbon disulfide (1.2 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the mixture to reflux for 8-10 hours.
-
Work-up: After cooling, the solvent is evaporated. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
Purification: The precipitate is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to afford the pure product.
Mechanistic Insights & Causality
In the first step, the highly nucleophilic hydrazine displaces one of the chlorine atoms of 3,6-dichloropyridazine. The use of tert-butanol as a solvent can aid in achieving a clean mono-substitution. In the second step, the hydrazino group reacts with carbon disulfide in the presence of a base (KOH) to form a dithiocarbazate salt intermediate. This intermediate then undergoes intramolecular cyclization with the elimination of water to form the triazole-thiol ring. The base is essential for deprotonating the hydrazine and the subsequently formed thiol, facilitating the reaction.
Comparative Analysis
| Parameter | Protocol 1: One-Step Condensation | Protocol 2: Two-Step Sequential Synthesis |
| Number of Steps | 1 | 2 |
| Starting Materials | 3,6-Dichloropyridazine, Thiosemicarbazide | 3,6-Dichloropyridazine, Hydrazine Hydrate, Carbon Disulfide |
| Key Reagents | Ethanol | tert-Butanol, KOH, Ethanol |
| Reaction Time | ~7 hours | ~4 hours (Step 1) + ~10 hours (Step 2) = ~14 hours |
| Reported/Expected Yield | Good (often >70%) | Generally high for both steps, potentially leading to a higher overall yield of pure product. |
| Purification | Recrystallization from ethanol. | Involves work-up and recrystallization for both steps. |
| Simplicity | High | Moderate |
| Atom Economy | High | Moderate |
| Modularity | Low | High (the intermediate can be used to synthesize other derivatives) |
Senior Application Scientist's Perspective on Reproducibility and Scalability
Protocol 1 is appealing for its simplicity and is well-suited for rapid, small-scale synthesis. However, its reproducibility on a larger scale may be challenging due to the potential for side reactions, such as the formation of di-substituted products. The direct precipitation of the product is advantageous but may lead to the inclusion of unreacted starting materials or byproducts, necessitating careful purification.
Protocol 2 , while longer, offers greater control over the reaction. The isolation and purification of the 6-chloro-3-hydrazinopyridazine intermediate ensure a cleaner starting material for the final cyclization step. This modularity can lead to a higher overall yield of the pure desired product and is generally more reproducible and scalable. The handling of hydrazine and carbon disulfide requires appropriate safety precautions, but these are standard procedures in a well-equipped laboratory. For applications where high purity is critical, the two-step protocol is often the preferred method.
Safety and Handling
-
3,6-Dichloropyridazine: Irritant. Handle with gloves and eye protection in a well-ventilated area.[8]
-
Thiosemicarbazide: Toxic and an irritant. Avoid inhalation and contact with skin.[9]
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Carbon Disulfide: Highly flammable, volatile, and toxic. Work in a well-ventilated fume hood away from ignition sources.
Conclusion
Both protocols offer viable routes to 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol. The choice between them depends on the specific needs of the researcher. For rapid synthesis of smaller quantities where ease of execution is a priority, the one-step condensation (Protocol 1) is a strong candidate. For larger-scale synthesis, higher purity requirements, and greater reproducibility, the two-step sequential synthesis (Protocol 2) is the more robust and reliable option, despite its longer reaction time.
References
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Mamta, et al. "Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines." Prime Scholars Library, (2016). [Link]
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Aggarwal, R., et al. "Synthesis and Bioevaluation of 6-chloropyridazin-3-yl Hydrazones and 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines as Cytotoxic Agents." Bioorganic Chemistry, vol. 86, 2019, pp. 288-295. [Link]
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Sherif, M. H., et al. "Chemical studies on 3,6-dichloropyridazine." Journal of American Science, vol. 6, no. 11, 2010, pp. 570-574. [Link]
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Gomha, S. M., et al. "Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS)." Molecules, vol. 23, no. 11, 2018, p. 2978. [Link]
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Krasnikov, P. E., et al. "Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study." European Journal of Organic Chemistry, vol. 2021, no. 21, 2021, pp. 3036-3044. [Link]
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Li, Y., et al. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA." Molecules, vol. 28, no. 19, 2023, p. 6814. [Link]
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El-Sayed, W. A., et al. "Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity." RSC Advances, vol. 12, no. 45, 2022, pp. 29169-29186. [Link]
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Kavčič, R., and B. Stanovnik. "Bicyclic [B]-Heteroannelated Pyridazine Derivatives. Part 5. Synthesis of Some triazolo[4,3-b]pyridazine and pyridazino[6,1-c]triazine Derivatives as Potential Benzodiazepine Receptor Ligands." Acta Poloniae Pharmaceutica, vol. 53, no. 6, 1996, pp. 431-5. [Link]
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Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine (Part 2)." Journal of the Korean Chemical Society, vol. 55, no. 4, 2011, pp. 649-654. [Link]
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Organic Chemistry Portal. "Synthesis of pyridazines." [Link]
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Sherif, M. H., et al. "Chemical Studies on 3,6-Dichloropyridazine (Part 2)." ResearchGate, 2011. [Link]
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Mizzoni, R. H., and P. E. Spoerri. "Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine." Journal of the American Chemical Society, vol. 73, no. 4, 1951, pp. 1873-1874. [Link]
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El-Shehry, M. F., et al. "Synthesis and reactions of a new series of 1,2,4-triazolo[4,3-c] quinazolines." Africana, 2010. [Link]
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Gomha, S. M., et al. "Polynitro[1][2][3] triazolo [4,3-b] pyridazine: a building block for superior-performance energetic materials." ResearchGate, 2019. [Link]
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Stanovnik, B., and M. Tišler. "SYNTHESIS OF S‐TRIAZOLO(4,3‐B)PYRIDAZINE C‐NUCLEOSIDES (1)." Chemischer Informationsdienst, vol. 13, no. 21, 1982. [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Chlorotriazolo[4,3-b]pyridazine-3-thiol: A Guide for Laboratory Professionals
Navigating the Disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol, a compound characterized by its chlorinated heterocyclic structure and a reactive thiol group. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact molecule, this document synthesizes established principles for handling chlorinated organic compounds and thiols to ensure a cautious and compliant disposal process.
The procedural recommendations herein are grounded in the fundamental principles of chemical safety and hazardous waste management. However, it is imperative to underscore that these guidelines are intended to supplement, not supplant, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.[2] Always consult with your EHS office before proceeding with any chemical disposal.
Hazard Assessment and Initial Considerations
6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol possesses two key structural features that dictate its handling and disposal: a chlorinated pyridazine core and a thiol (-SH) group.
-
Chlorinated Heterocyclic Core: Chlorinated organic compounds are often persistent in the environment and can be toxic.[4][5] Their incineration can produce hazardous byproducts like hydrogen chloride.[6] Therefore, any waste containing this compound should be considered hazardous.
-
Thiol Group: Thiols are notorious for their potent and unpleasant odors.[7] More significantly, they can be reactive and may require deactivation before disposal.[1][3]
A structurally related compound, 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine, is classified as a skin sensitizer. It is prudent to assume that the thiol derivative may exhibit similar or additional toxicological properties.
Table 1: Hazard Profile and Safety Recommendations
| Hazard Consideration | Associated Risk | Recommended Precaution |
| Toxicity | Potential skin sensitizer, with unknown acute and chronic effects. | Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] |
| Reactivity | The thiol group can be oxidized. | Avoid contact with strong oxidizing agents unless part of a designated neutralization procedure. |
| Environmental | Chlorinated compounds can be persistent and harmful to aquatic life. | Do not dispose of down the drain or in regular trash.[9][10] |
| Odor | Thiols are known for their strong, unpleasant smell. | Handle in a well-ventilated fume hood.[7] |
Step-by-Step Disposal Protocol
The following protocol outlines a conservative approach to the disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol, treating it as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the following:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A properly fastened lab coat.
All handling of the solid compound and preparation of waste containers should be conducted within a certified chemical fume hood to minimize inhalation exposure and contain any potential odors.[7]
Waste Segregation and Collection
All waste streams containing 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol must be collected as hazardous waste.[2] This includes:
-
Unused or surplus solid compound.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels).
-
Solutions containing the dissolved compound.
-
Rinsate from cleaning contaminated glassware.
Waste Container Selection:
-
Solid Waste: Collect in a clearly labeled, sealable plastic bag or a wide-mouth plastic jar.[7] This container should then be placed in a designated solid hazardous waste container.
-
Liquid Waste: Collect in a dedicated, properly labeled, and sealed waste container.[2] The container should be compatible with the solvents used. Ensure the container is stored in secondary containment to prevent spills.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol". Also, include the primary hazards (e.g., "Toxic," "Environmental Hazard").
Decontamination of Glassware
Due to the presence of the thiol group, a decontamination step is recommended for all glassware that has come into contact with the compound. This procedure aims to oxidize the thiol to a less odorous and potentially less reactive sulfonic acid.[3]
Step-by-Step Glassware Decontamination:
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. This rinsate must be collected as hazardous liquid waste.
-
Bleach Bath: Prepare a 1:1 mixture of household bleach (sodium hypochlorite solution) and water in a designated plastic container within the fume hood.[1]
-
Soaking: Submerge the rinsed glassware in the bleach bath and allow it to soak for at least 12-24 hours.[1][7] This extended soaking time helps to ensure the complete oxidation of the thiol.
-
Final Cleaning: After soaking, remove the glassware, rinse it thoroughly with water, and then proceed with standard laboratory washing procedures.
-
Disposal of Bleach Bath: The used bleach solution may need to be disposed of as hazardous waste, as it has been used to treat a hazardous compound.[7] Consult your EHS department for specific guidance on the disposal of used bleach baths.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol.
Caption: Disposal workflow for 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Minor Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.[7][8]
-
Clean the spill area with a bleach solution, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS department or emergency response team immediately.
-
Prevent the spill from entering drains.[8]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Conclusion: A Commitment to Safety
The proper disposal of 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine-3-thiol requires a diligent and informed approach. By recognizing the potential hazards associated with its chlorinated and thiol functionalities, and by adhering to a stringent waste management protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. Always prioritize communication with your institution's EHS professionals, as they are your primary resource for ensuring compliance and safety in the laboratory.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
